Phenol;pyridine
Description
Properties
CAS No. |
3073-45-8 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
phenol;pyridine |
InChI |
InChI=1S/C6H6O.C5H5N/c7-6-4-2-1-3-5-6;1-2-4-6-5-3-1/h1-5,7H;1-5H |
InChI Key |
IDISMEQKBNKWJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Principles of Phenol-Chloroform Nucleic acid Extraction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental principles and methodologies of phenol-chloroform nucleic acid extraction. This robust and widely utilized technique remains a cornerstone of molecular biology for the purification of high-quality DNA and RNA, essential for downstream applications in research, diagnostics, and therapeutic development.
The Fundamental Principle: Liquid-Liquid Extraction and Differential Solubility
Phenol-chloroform extraction is a liquid-liquid extraction technique that separates nucleic acids from proteins and lipids based on their differential solubilities in immiscible aqueous and organic phases.[1] The core of the method involves the addition of a phenol (B47542) and chloroform (B151607) mixture to an aqueous sample, such as a cell lysate. Vigorous mixing creates an emulsion, maximizing the surface area for molecular partitioning. Subsequent centrifugation separates the mixture into distinct phases, allowing for the isolation of nucleic acids.[1]
The separation is driven by the polarity of the molecules. Nucleic acids, with their negatively charged phosphate (B84403) backbone, are polar and preferentially remain in the polar aqueous phase.[2] Proteins, which contain both polar and non-polar regions, are denatured by the organic solvent phenol. This denaturation exposes their hydrophobic cores, causing them to precipitate out of the aqueous phase and collect at the interface between the two liquid layers.[1] Lipids, being hydrophobic, partition into the non-polar organic phase.[1]
The Critical Roles of the Chemical Components
The standard extraction solution is a mixture of phenol, chloroform, and isoamyl alcohol, typically in a 25:24:1 ratio.[3] Each component plays a crucial role in the purification process.
-
Phenol: The primary function of phenol is to denature proteins.[3] It is a potent protein denaturant that disrupts the hydrogen bonds and hydrophobic interactions that maintain the tertiary and secondary structures of proteins.[4] This causes the proteins to unfold and precipitate.[2] It is important to use buffered phenol (typically at pH 7.8-8.2 for DNA extraction) to prevent the partitioning of DNA into the organic phase, which can occur at acidic pH.[5][6]
-
Chloroform: Chloroform serves multiple purposes. It increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers after centrifugation.[1] Phenol alone is only slightly denser than water, and the addition of chloroform facilitates a clean separation.[1] Chloroform also helps to denature proteins and solubilize lipids, further enhancing the purity of the nucleic acid preparation.[2][3]
-
Isoamyl Alcohol: Isoamyl alcohol is added to the mixture primarily as an anti-foaming agent.[2][7] During the vigorous mixing step, the protein and lipid content of the sample can cause excessive foaming, which can interfere with the clean separation of the phases. Isoamyl alcohol reduces this foaming and helps to stabilize the interface between the aqueous and organic layers.[7]
The Influence of pH on Nucleic Acid Separation
The pH of the phenol solution is a critical determinant of which type of nucleic acid will be isolated.
-
Alkaline pH (7.0-8.0): At a slightly alkaline pH, the phosphodiester backbone of both DNA and RNA is negatively charged, making them soluble in the aqueous phase.[5] This is the standard condition for DNA extraction.
-
Acidic pH (around 4.5): Under acidic conditions, the phosphate groups on the DNA molecule are neutralized, causing the DNA to become less polar and partition into the organic phase.[1][8] RNA, however, remains in the aqueous phase under these conditions. This principle is exploited in methods designed specifically for RNA isolation, such as the acid guanidinium (B1211019) thiocyanate-phenol-chloroform (AGPC) extraction method.[8][9][10]
Experimental Workflow: A Step-by-Step Overview
The phenol-chloroform extraction process can be broken down into several key steps, from sample preparation to the final recovery of purified nucleic acids.
Figure 1: A generalized experimental workflow for phenol-chloroform nucleic acid extraction. The optional chloroform back-extraction step is included to remove any residual phenol.
Partitioning of Biomolecules: A Logical Representation
The success of phenol-chloroform extraction hinges on the precise partitioning of different cellular components into distinct phases upon centrifugation.
Figure 2: Diagram illustrating the phase separation and partitioning of major biomolecules after centrifugation in a phenol-chloroform extraction.
Detailed Experimental Protocols
Below are standardized protocols for DNA and RNA extraction using the phenol-chloroform method.
Genomic DNA Extraction Protocol
This protocol is suitable for the extraction of high molecular weight genomic DNA from mammalian cells.
| Step | Procedure | Reagents/Parameters | Purpose |
| 1. Cell Lysis | Resuspend cell pellet in Lysis Buffer. Incubate at 55°C for 1-2 hours or until lysate is clear.[3] | Lysis Buffer (e.g., TE buffer with SDS and Proteinase K)[11] | To break open cells and nuclear membranes to release DNA and digest proteins. |
| 2. Phenol-Chloroform Extraction | Add an equal volume of Phenol:Chloroform:Isoamyl Alcohol (25:24:1) to the lysate. Vortex vigorously for 20-30 seconds.[3] | Phenol:Chloroform:Isoamyl Alcohol (pH 7.8-8.0) | To denature and separate proteins and lipids from the aqueous phase containing DNA. |
| 3. Phase Separation | Centrifuge at 16,000 x g for 5 minutes at room temperature.[3] | Centrifuge | To separate the aqueous, interphase, and organic layers. |
| 4. Aqueous Phase Transfer | Carefully transfer the upper aqueous phase to a new tube. Avoid disturbing the interphase.[3] | Pipette | To isolate the DNA-containing aqueous phase. |
| 5. Chloroform Back-Extraction (Optional) | Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous phase. Vortex and centrifuge as before. Transfer the aqueous phase to a new tube.[5] | Chloroform:Isoamyl Alcohol (24:1) | To remove any residual phenol from the aqueous phase. |
| 6. DNA Precipitation | To the aqueous phase, add 1/10 volume of 3M Sodium Acetate (pH 5.2) and 2-2.5 volumes of ice-cold 100% ethanol.[12] Incubate at -20°C for at least 1 hour. | 3M Sodium Acetate, 100% Ethanol | To precipitate the DNA out of the solution. |
| 7. Pellet Collection | Centrifuge at 16,000 x g for 20-30 minutes at 4°C.[3] | Centrifuge | To pellet the precipitated DNA. |
| 8. Washing | Discard the supernatant. Wash the pellet with 70% ethanol. Centrifuge at 16,000 x g for 5 minutes at 4°C.[3] | 70% Ethanol | To remove salts and other contaminants from the DNA pellet. |
| 9. Drying and Resuspension | Air-dry the pellet briefly. Resuspend the DNA in TE buffer or nuclease-free water.[3] | TE Buffer or Nuclease-free water | To rehydrate and store the purified DNA. |
Total RNA Extraction Protocol (AGPC Method)
This protocol is based on the acid guanidinium thiocyanate-phenol-chloroform method for the isolation of total RNA.[9][10]
| Step | Procedure | Reagents/Parameters | Purpose |
| 1. Homogenization | Homogenize cells or tissues in a denaturing solution (e.g., TRIzol, Solution D).[10][13] | Guanidinium thiocyanate-based solution | To lyse cells and denature proteins and RNases. |
| 2. Phase Separation | Add chloroform to the homogenate. Shake vigorously and incubate at room temperature for 2-3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.[9] | Chloroform | To induce phase separation. Under acidic conditions, DNA partitions to the organic phase.[8] |
| 3. Aqueous Phase Transfer | Transfer the upper, colorless aqueous phase to a new tube.[9] | Pipette | To isolate the RNA-containing aqueous phase. |
| 4. RNA Precipitation | Add an equal volume of isopropanol (B130326) to the aqueous phase. Incubate at room temperature for 10 minutes.[9] | Isopropanol | To precipitate the total RNA. |
| 5. Pellet Collection | Centrifuge at 12,000 x g for 10 minutes at 4°C.[9] | Centrifuge | To pellet the precipitated RNA. |
| 6. Washing | Discard the supernatant. Wash the RNA pellet with 75% ethanol.[13] | 75% Ethanol | To remove salts and other contaminants. |
| 7. Drying and Resuspension | Briefly air-dry the pellet. Resuspend in RNase-free water or an appropriate buffer.[13] | RNase-free water/buffer | To rehydrate and store the purified RNA. |
Quantitative Data and Quality Assessment
The quality and quantity of the extracted nucleic acids are critical for the success of downstream applications. Spectrophotometric analysis is a common method for this assessment.
| Parameter | Wavelength | Interpretation | Ideal Ratio for Pure DNA | Ideal Ratio for Pure RNA |
| Concentration | 260 nm (A260) | Absorbance at 260 nm is proportional to the nucleic acid concentration. | - | - |
| Protein Contamination | 280 nm (A280) | Aromatic amino acids in proteins absorb light at 280 nm. | A260/A280 ≈ 1.8 | A260/A280 ≈ 2.0 |
| Salt/Phenol Contamination | 230 nm (A230) | Contaminants like phenol, guanidine (B92328) salts, and carbohydrates absorb at 230 nm. | A260/A230 ≈ 2.0-2.2 | A260/A230 ≈ 2.0-2.2 |
Advantages and Disadvantages
While newer, kit-based methods are available, phenol-chloroform extraction remains relevant due to its distinct advantages and disadvantages.
Advantages:
-
High Purity and Yield: This method can yield highly pure nucleic acids with high molecular weight.[2]
-
Cost-Effective: It is a relatively inexpensive method compared to commercial kits.[3]
-
Scalability: The protocol can be easily adapted for both small and large-scale preparations.[3]
Disadvantages:
-
Hazardous Chemicals: Phenol and chloroform are toxic and must be handled with appropriate safety precautions in a fume hood.[1]
-
Labor-Intensive and Time-Consuming: The procedure involves multiple steps and can be time-consuming.[1][3]
-
Risk of Contamination: The manual transfer of phases increases the risk of carryover contamination and sample-to-sample cross-contamination.[1]
References
- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 4. microbenotes.com [microbenotes.com]
- 5. pacb.com [pacb.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. quora.com [quora.com]
- 8. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 9. The single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction: twenty-something years on - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. brd.nci.nih.gov [brd.nci.nih.gov]
- 13. theory.labster.com [theory.labster.com]
A Technical Guide to Selective RNA Isolation Using Acidic Phenol
For researchers and professionals in drug development, obtaining pure RNA, free from genomic DNA contamination, is a critical first step for a multitude of downstream applications, including RT-qPCR, RNA sequencing, and microarray analysis. The acid phenol-chloroform extraction method remains a robust and effective technique for selective RNA isolation. This guide delves into the core biochemical principles governing this method, presents quantitative data on its efficacy, and provides a detailed protocol for its implementation.
The Chemical Principle of pH-Dependent Phase Separation
The ability of the phenol-chloroform method to selectively isolate RNA hinges on the precise control of the aqueous phase pH. At a neutral or slightly alkaline pH (7.0-8.0), both DNA and RNA, with their negatively charged phosphate (B84403) backbones, are polar and will partition into the upper aqueous phase.[1] However, by lowering the pH of the system to an acidic range (typically 4.0-5.0), a differential partitioning occurs.[1]
The key mechanisms at play are:
-
DNA Denaturation and Neutralization : At an acidic pH, the phosphodiester groups of DNA become protonated, neutralizing their negative charge. This reduction in charge, coupled with the protonation of bases (adenine and cytosine), disrupts the stable double helix, causing the DNA to denature.[1] The resulting molecule is significantly less polar and is therefore driven out of the polar aqueous phase and into the non-polar organic phase (phenol).[2][3][4]
-
RNA's Retained Polarity : RNA, in contrast, remains in the aqueous phase. This is largely attributed to the presence of the hydroxyl group at the 2' position of its ribose sugar.[1] This 2'-hydroxyl group makes RNA more polar than DNA, ensuring its preferential solubility in the aqueous phase even under acidic conditions.[1]
-
Protein Denaturation : Phenol (B47542) is a potent protein denaturant. It disrupts the tertiary structure of proteins, exposing their hydrophobic cores.[1] These denatured proteins are insoluble in the aqueous phase and collect at the interface between the aqueous and organic layers.[5]
The final equilibrated pH of the aqueous phase, after mixing with the phenol solution, is the critical determinant of this separation.[6][7]
Quantitative Analysis of Nucleic Acid Partitioning
The effectiveness of acidic pH in removing DNA is not merely theoretical. Experimental data clearly demonstrates this selective partitioning. A key study systematically investigated the effect of the final equilibrated pH of the aqueous phase on nucleic acid separation. The results show a distinct pH threshold for DNA removal.
The following table summarizes the observed partitioning of genomic DNA (gDNA) and ribosomal RNA (rRNA) based on agarose (B213101) gel electrophoresis after phenol extraction at various equilibrated aqueous phase pH values.
| Initial Buffer pH | Final Equilibrated Aqueous pH | gDNA Partitioning | rRNA (23S, 16S, 5S) Partitioning |
| 5.17 | ~5.50 | Aqueous Phase | Aqueous Phase |
| 4.41 | ~4.82 | Aqueous Phase | Aqueous Phase |
| 3.75 | ~4.20 | Mostly Organic/Interphase | Aqueous Phase |
| 3.47 | ~3.84 | Completely Organic/Interphase | Aqueous Phase |
| 3.05 | ~3.42 | Completely Organic/Interphase | Aqueous Phase |
| Data summarized from visual gel electrophoresis results presented in Xu et al., 2019.[7] |
As the data indicates, an equilibrated aqueous pH of approximately 3.84 is sufficient to ensure that nearly all genomic DNA partitions out of the aqueous phase, leaving high-purity total RNA.[6][7]
Further quantitative analysis using qPCR can measure the precise amount of gDNA contamination in the final RNA sample. The table below compares the performance of a standard Trizol (an acid guanidinium (B1211019) thiocyanate-phenol-chloroform reagent) extraction with an optimized Acid Phenol (AP) method designed to achieve the ideal pH for separation.
| Extraction Method | Average gDNA Copies (per 1 µg RNA) | Relative Performance |
| SDS-Phenol (Neutral pH) | ~ 1 x 10⁷ | High DNA Contamination |
| Trizol Method | ~ 5 x 10⁵ | Significant DNA Reduction |
| Optimized Acid Phenol (AP) | ~ 2 x 10³ | Highest DNA Removal |
| Data adapted from quantitative PCR analysis in Xu et al., 2019.[7] |
These results quantitatively confirm that methods optimized for an acidic equilibrated pH provide superior removal of contaminating genomic DNA.[7]
Detailed Experimental Protocol
This protocol describes a standard method for total RNA isolation from cells using an acid phenol-chloroform reagent.
Reagents & Materials:
-
Cell pellet or tissue sample
-
Acid Phenol:Chloroform:Isoamyl Alcohol (125:24:1, pH 4.5-5.0)
-
Lysis Buffer (e.g., containing Guanidinium thiocyanate, Sodium Citrate, Sarcosyl, and β-mercaptoethanol)
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Homogenization :
-
Lyse cells or tissue in 1 mL of Lysis Buffer per 5-10 million cells.
-
Pass the lysate several times through a pipette tip or syringe to homogenize and shear high-molecular-weight DNA.
-
-
Phase Separation :
-
Add 0.2 mL of chloroform per 1 mL of lysate.
-
Cap the tube securely and vortex vigorously for 15-30 seconds.
-
Incubate at room temperature for 3-5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into three phases: a lower red organic phase (phenol-chloroform), a white interphase (proteins/DNA), and an upper colorless aqueous phase (RNA).[1]
-
-
RNA Isolation :
-
Carefully transfer the upper aqueous phase to a new, sterile RNase-free tube. Be extremely careful not to disturb the interphase, as this is a primary source of DNA contamination.
-
-
RNA Precipitation :
-
Add 0.5 mL of isopropanol per 1 mL of the original lysis buffer used.
-
Mix by inverting the tube gently several times and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a small white pellet at the bottom of the tube.
-
-
RNA Wash :
-
Carefully decant the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
Resuspension :
-
Carefully decant the ethanol wash. Briefly centrifuge the tube again and remove any residual liquid with a fine pipette tip.
-
Air-dry the pellet for 3-5 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid in resuspension.
-
Conclusion
The selective isolation of RNA using acidic phenol is a powerful technique rooted in the fundamental biochemical differences between RNA and DNA. By maintaining an acidic pH, researchers can effectively force genomic DNA into the organic phase, yielding high-purity RNA in the aqueous phase suitable for sensitive downstream applications. Understanding the critical role of pH and adhering to a meticulous protocol are paramount for achieving optimal results and ensuring the integrity of experimental data.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. echemi.com [echemi.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. lifescience.roche.com [lifescience.roche.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. The effects of pH and salts on nucleic acid partitioning during phenol extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phenol-Pyridine Hydrogen Bonding Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hydrogen bonding interactions between phenol (B47542) and pyridine (B92270). This interaction serves as a fundamental model in supramolecular chemistry and is of significant interest in drug design and materials science due to its well-defined geometry and tunable strength. This document outlines the core principles of this interaction, presents quantitative data, details experimental protocols for its characterization, and provides visual representations of the underlying concepts.
Core Concepts of Phenol-Pyridine Hydrogen Bonding
The hydrogen bond between phenol and pyridine is a classic example of a moderately strong, neutral hydrogen bond. In this interaction, the hydroxyl group (-OH) of phenol acts as the hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the pyridine ring serves as the hydrogen bond acceptor. The strength of this interaction is influenced by factors such as the acidity of the phenol (pKa) and the basicity of the pyridine, as well as the solvent environment.
The formation of the hydrogen bond leads to several measurable changes in the spectroscopic and physical properties of the complex, including shifts in vibrational frequencies (FTIR), changes in proton chemical shifts (NMR), and alterations in thermodynamic parameters.
Quantitative Data Summary
The following table summarizes key quantitative data for phenol-pyridine and related hydrogen-bonded complexes, providing a basis for comparison and computational modeling.
| Parameter | Value | System | Experimental Method |
| O···N Distance | 2.668(2) Å | 4-Nitrophenol : 4-Methylpyridine (1:1) | Single-Crystal X-ray Diffraction |
| O-H···N Angle | 174(2) ° | 4-Nitrophenol : 4-Methylpyridine (1:1) | Single-Crystal X-ray Diffraction |
| O···O Distance | 2.553(2) Å | 4-Nitrophenol : Pyridine N-Oxide (1:1) | Single-Crystal X-ray Diffraction |
| Equilibrium Constant (K) | 0.6-0.7 M⁻¹ | Phenol-Pyridine in water | Proton Magnetic Resonance (PMR) Spectroscopy[1] |
| FTIR ν(OH) Shift | High (180-235 cm⁻¹) | Phenol-Pyridine Complexes | FT-IR Spectroscopy |
Visualizing the Interaction and Experimental Workflow
To better understand the phenol-pyridine hydrogen bonding interaction and the process of its investigation, the following diagrams are provided.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize phenol-pyridine hydrogen bonding interactions.
Single-Crystal X-ray Diffraction (SCXRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a co-crystal of phenol and pyridine, including hydrogen bond lengths and angles.
Methodology:
-
Co-crystal Growth:
-
Dissolve equimolar amounts of phenol and pyridine in a suitable solvent (e.g., a slow-evaporating solvent like toluene (B28343) or a mixed solvent system).
-
Allow the solvent to evaporate slowly at a constant temperature. This can be achieved by leaving the solution in a loosely covered vial or by vapor diffusion, where a less volatile solvent containing the sample is placed in a sealed container with a more volatile anti-solvent.
-
Monitor the solution for the formation of single crystals suitable for diffraction (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Place the mounted crystal in a single-crystal X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.
-
A detector records the intensity and position of the diffracted X-rays, generating a diffraction pattern.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell parameters and space group of the crystal.
-
The initial positions of the non-hydrogen atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data using least-squares methods.
-
Hydrogen atoms are typically located from the difference Fourier map and their positions are refined.
-
The final refined structure provides accurate bond lengths, bond angles, and details of the hydrogen bonding geometry.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To observe the shift in the O-H stretching frequency of phenol upon hydrogen bonding with pyridine, which provides information about the strength of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions of phenol in a non-polar, aprotic solvent (e.g., carbon tetrachloride or chloroform-d) at a constant concentration.
-
Prepare a stock solution of pyridine in the same solvent.
-
Create a series of samples by adding increasing amounts of the pyridine stock solution to the phenol solutions. Prepare a reference sample of phenol in the solvent without pyridine.
-
-
Data Acquisition:
-
Use a Fourier-transform infrared spectrometer.
-
Acquire a background spectrum of the pure solvent in the IR cell.
-
Record the FTIR spectrum of each sample, typically in the range of 4000-400 cm⁻¹.
-
The instrument measures the interference pattern of the infrared light after it has passed through the sample. A mathematical process called a Fourier transform is then used to convert this interferogram into a spectrum of absorbance or transmittance versus wavenumber.
-
-
Data Analysis:
-
Subtract the background spectrum from each sample spectrum.
-
Examine the region of the O-H stretching vibration (typically 3200-3600 cm⁻¹).
-
Identify the sharp peak corresponding to the "free" O-H stretch in the phenol-only sample.
-
Observe the appearance of a new, broader peak at a lower wavenumber in the samples containing pyridine. This new peak corresponds to the hydrogen-bonded O-H stretch.
-
The magnitude of the shift (Δν) between the free and hydrogen-bonded O-H stretching frequencies is a measure of the hydrogen bond strength.
-
Nuclear Magnetic Resonance (NMR) Titration
Objective: To determine the equilibrium constant (K) and thermodynamic parameters (ΔH°, ΔS°) of the phenol-pyridine hydrogen bonding interaction in solution.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of phenol in a deuterated, non-polar solvent (e.g., CDCl₃ or C₆D₆) at a known concentration.
-
Prepare a stock solution of pyridine in the same solvent at a higher concentration.
-
Prepare a series of NMR tubes containing a fixed concentration of phenol and varying concentrations of pyridine, covering a range from no pyridine to a large excess of pyridine. It is crucial to keep the concentration of the limiting species (phenol) constant across all samples to simplify data analysis.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
The chemical shift of the phenolic hydroxyl proton is highly sensitive to hydrogen bonding. In the fast exchange regime on the NMR timescale, a single, averaged signal for the hydroxyl proton is observed.
-
-
Data Analysis:
-
Measure the chemical shift of the hydroxyl proton (δ_obs) in each spectrum.
-
The observed chemical shift is a weighted average of the chemical shifts of the free phenol (δ_free) and the complexed phenol (δ_complex).
-
Plot the change in chemical shift (Δδ = δ_obs - δ_free) as a function of the pyridine concentration.
-
Fit the resulting binding isotherm to a 1:1 binding model equation to extract the association constant (Kₐ).
-
By performing the titration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) of the interaction can be determined from a van 't Hoff plot (ln(Kₐ) vs. 1/T).
-
Applications in Drug Development
The principles of phenol-pyridine hydrogen bonding are highly relevant to drug design and development. Many drug molecules and biological targets contain phenol-like (e.g., tyrosine residues in proteins) and pyridine-like (e.g., histidine residues, various heterocyclic drug scaffolds) functional groups.
-
Structure-Based Drug Design: Understanding the geometry and energetics of these interactions allows for the rational design of ligands that can form specific hydrogen bonds with their target proteins, thereby increasing binding affinity and selectivity.
-
Co-crystal Formation: The formation of co-crystals, where an active pharmaceutical ingredient (API) is co-crystallized with a benign co-former, can be used to improve the physicochemical properties of a drug, such as solubility and stability. Phenol-pyridine type interactions are often a key driving force in the formation of such co-crystals.
-
Lead Optimization: During the lead optimization phase of drug discovery, modifying a molecule to introduce or enhance hydrogen bonding interactions with the target is a common strategy to improve potency.
By providing a robust and predictable interaction, the phenol-pyridine hydrogen bond serves as an invaluable tool in the medicinal chemist's arsenal (B13267) for creating more effective and specific therapeutic agents.
References
The Genesis of Purity: A Historical and Technical Guide to Phenol Purification of Nucleic Acids
For decades, the purification of nucleic acids has been a cornerstone of molecular biology, enabling groundbreaking discoveries in genetics, disease, and biotechnology. At the heart of this essential process lies a technique both robust and revolutionary for its time: phenol (B47542) extraction. This in-depth guide traces the historical development of phenol-based nucleic acid purification, from its pioneering introduction to the significant refinements that have shaped modern molecular biology workflows. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the principles and evolution of this fundamental technique.
From Crude Extracts to Purified Molecules: The Dawn of a New Era
Prior to the mid-20th century, the isolation of nucleic acids was a challenging endeavor, often yielding impure preparations heavily contaminated with proteins. A significant breakthrough occurred in 1956 when K.S. Kirby published a method for the isolation of ribonucleic acid (RNA) from mammalian tissues using phenol.[1][2][3] This marked the first application of phenol for nucleic acid purification and laid the groundwork for future developments.[2] Kirby's initial observation was that when a tissue homogenate was mixed with an aqueous solution of phenol, the proteins would denature and partition into the organic phenol phase, while the more polar RNA molecules remained in the aqueous phase.[2]
Initially, this method was effective for RNA isolation, but the deoxyribonucleic acid (DNA) tended to associate with the denatured proteins at the interface between the aqueous and organic layers.[2] This pivotal discovery set the stage for a series of innovations aimed at improving the efficiency and applicability of phenol-based purification for both RNA and DNA.
Key Developments in Phenol Purification: A Chronological Progression
The foundational work by Kirby was followed by a series of critical improvements that enhanced the purity, yield, and versatility of phenol-based nucleic acid extraction.
The Introduction of Chloroform (B151607) and the Power of pH
A significant advancement came with the inclusion of chloroform in the extraction mixture. Phenol is partially soluble in water, which can lead to some loss of the aqueous phase and co-purification of phenol with the nucleic acids. The addition of chloroform, which is denser than water and immiscible with it, helped to create a sharper demarcation between the aqueous and organic phases.[4][5] This mixture, often in a 1:1 ratio of phenol to chloroform, improved the efficiency of protein denaturation and removal, and also helped to remove lipids which would partition into the organic phase.[4]
Furthermore, researchers discovered the critical role of pH in the differential separation of DNA and RNA. When the phenol solution is acidic (around pH 4-5), DNA is denatured and partitions into the organic phase along with the proteins, while RNA remains in the aqueous phase.[4] Conversely, at a neutral or slightly alkaline pH (around 7-8), both DNA and RNA remain in the aqueous phase.[2][4] This pH-dependent partitioning became a powerful tool for the selective isolation of either RNA or a mixture of total nucleic acids.
The Antifoaming Agent: Isoamyl Alcohol
Another practical addition to the protocol was isoamyl alcohol. During the vigorous mixing required to create an emulsion and facilitate the interaction between the phases, foaming could occur, making the separation of the phases difficult. Isoamyl alcohol acts as an antifoaming agent, ensuring a clean and sharp interface upon centrifugation.[5] The typical phenol:chloroform:isoamyl alcohol mixture became standardized at a ratio of 25:24:1.
The Single-Step Revolution: Guanidinium (B1211019) Thiocyanate-Phenol-Chloroform Extraction
In 1987, Piotr Chomczynski and Nicoletta Sacchi published a landmark paper describing a "single-step" method for RNA isolation using an acid guanidinium thiocyanate-phenol-chloroform mixture.[6][7][8][9] This method was a significant leap forward in terms of speed and simplicity, allowing for the isolation of high-quality, undegraded RNA in a fraction of the time of previous protocols.[6]
The key innovation was the use of guanidinium thiocyanate, a potent chaotropic agent that effectively denatures proteins, including the notoriously resilient ribonucleases (RNases) that rapidly degrade RNA.[10][11] This powerful denaturant, combined with the acidic phenol-chloroform extraction, provided a robust method for obtaining pure RNA from a wide variety of cell and tissue types.[12][13] This method, often referred to by the trade name TRIzol, remains a widely used and reliable technique for RNA isolation in many laboratories.
Quantitative Analysis of Phenol-Based Purification Methods
The evolution of phenol purification methods brought about significant improvements in both the yield and purity of the isolated nucleic acids. Purity is commonly assessed by measuring the ratio of absorbance at 260 nm to 280 nm (A260/A280). Pure DNA typically has an A260/A280 ratio of ~1.8, while pure RNA has a ratio of ~2.0. Lower ratios often indicate protein contamination.
While the original publications by Kirby did not present yield and purity data in a consolidated tabular format, subsequent studies and adaptations have provided valuable quantitative comparisons. The single-step method of Chomczynski and Sacchi, for instance, demonstrated high yields of intact RNA.
| Method | Analyte | Starting Material | Typical Yield | Typical Purity (A260/A280) | Reference |
| Kirby's Phenol Method (1956) | RNA | Mammalian Tissues | Data not consistently reported in original paper | Data not consistently reported in original paper | [1] |
| Kirby's Phenol Method for DNA (1957) | DNA | Mammalian Tissues | Data not consistently reported in original paper | Data not consistently reported in original paper | [14] |
| Chomczynski & Sacchi (1987) | Total RNA | 100 mg Muscle Tissue | 100 - 150 µg | > 1.8 | [12] |
| Chomczynski & Sacchi (1987) | Total RNA | 100 mg Liver Tissue | up to 800 µg | > 1.8 | [12] |
| Chomczynski & Sacchi (1987) | Total RNA | 1 x 10^7 Fibroblasts/Lymphocytes | 5 - 80 µg | > 1.8 | [12] |
| Chomczynski & Sacchi (1987) | Total RNA | 1 x 10^7 Epithelial Cells | 100 - 120 µg | > 1.8 | [12] |
Experimental Protocols: A Step-by-Step Guide to Historical Methods
The following sections provide detailed methodologies for the key historical phenol-based nucleic acid purification techniques.
Kirby's Phenol Method for RNA Isolation (1956) - Reconstructed Protocol
This protocol is a reconstruction based on the description in Kirby's 1956 publication.
Materials:
-
Tissue homogenizer
-
Centrifuge
-
Phenol (water-saturated)
-
Sodium chloride solution
Procedure:
-
Homogenize the mammalian tissue in an aqueous buffer.
-
Add an equal volume of water-saturated phenol to the homogenate.
-
Shake the mixture vigorously to form an emulsion.
-
Centrifuge the mixture to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the RNA.
-
Precipitate the RNA from the aqueous phase by adding ethanol and a salt solution (e.g., sodium chloride).
-
Collect the precipitated RNA by centrifugation.
-
Wash the RNA pellet with ethanol to remove residual salts and phenol.
-
Air-dry the pellet and resuspend in a suitable buffer.
Phenol-Chloroform Extraction of DNA - A Generalized Protocol
This protocol represents a standard method that evolved from Kirby's initial work and incorporates the use of chloroform.
Materials:
-
Cell lysis buffer (containing a detergent like SDS)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), buffered to pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
Ethanol (100% and 70%)
-
Sodium acetate (B1210297) solution (3 M, pH 5.2)
-
TE buffer (Tris-EDTA)
Procedure:
-
Lyse the cells in a suitable lysis buffer to release the nucleic acids.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (pH 8.0) to the cell lysate.
-
Mix vigorously by vortexing or inverting the tube to form an emulsion.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the protein interface.
-
(Optional but recommended) Repeat the extraction with phenol:chloroform:isoamyl alcohol to improve purity.
-
Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase to remove residual phenol.
-
Mix and centrifuge as before.
-
Transfer the upper aqueous phase to a new tube.
-
To precipitate the DNA, add 1/10 volume of 3 M sodium acetate (pH 5.2) and 2-2.5 volumes of cold 100% ethanol.
-
Mix gently and incubate at -20°C for at least 1 hour or overnight.
-
Centrifuge at high speed for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant.
-
Wash the DNA pellet with 70% ethanol to remove salts.
-
Centrifuge again, discard the supernatant, and air-dry the pellet briefly.
-
Resuspend the DNA pellet in TE buffer.
Chomczynski and Sacchi's Single-Step RNA Isolation Method (1987)
This protocol is based on the highly cited 1987 paper.
Materials:
-
Denaturing solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)
-
2 M sodium acetate, pH 4.0
-
Water-saturated phenol
-
Chloroform:isoamyl alcohol (49:1)
-
Isopropanol
-
75% ethanol
Procedure:
-
Homogenize cells or tissues in the denaturing solution.
-
Sequentially add 2 M sodium acetate (pH 4.0), water-saturated phenol, and chloroform:isoamyl alcohol, with thorough mixing after each addition.
-
Shake the final mixture vigorously for 10 seconds and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
Carefully transfer the upper aqueous phase (containing RNA) to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the RNA.
-
Wash the RNA pellet with 75% ethanol.
-
Air-dry the pellet and dissolve in an appropriate RNase-free buffer.
Visualizing the Workflow: From Lysis to Pure Nucleic Acids
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the classic phenol-chloroform DNA extraction and the single-step RNA isolation methods.
References
- 1. A new method for the isolation of ribonucleic acids from mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. A new method for the isolation of ribonucleic acids from mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 8. Piotr Chomczynski - Google Scholar [scholar.google.com]
- 9. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction. | Semantic Scholar [semanticscholar.org]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. bu.edu [bu.edu]
- 13. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 14. A new method for the isolation of deoxyribonucleic acids; evidence on the nature of bonds between deoxyribonucleic acid and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cornerstone of DNA Purification: A Technical Guide to Buffer-Saturated Phenol in DNA Extraction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core chemical properties and applications of buffer-saturated phenol (B47542) for DNA extraction. A classic yet robust method, phenol-chloroform extraction remains a fundamental technique in molecular biology, renowned for its efficacy in yielding high-purity DNA suitable for a multitude of downstream applications, from PCR and sequencing to cloning and library construction. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and quantitative performance metrics, offering a vital resource for laboratory professionals.
The Chemical Principles of Phenol-Based DNA Extraction
Phenol-chloroform extraction is a liquid-liquid extraction technique that partitions cellular components based on their differential solubility in aqueous and organic phases. The success of this method hinges on the precise chemical properties of the reagents involved.
Buffer-Saturated Phenol: Phenol is a potent protein denaturant.[1] However, its acidity can lead to the partitioning of DNA into the organic phase, resulting in sample loss. To counteract this, phenol is saturated with a buffer, typically Tris-HCl, to a pH of 7.8-8.0.[1] At this alkaline pH, the phosphodiester backbone of DNA remains deprotonated and negatively charged, ensuring its retention in the polar aqueous phase. Conversely, for RNA extraction, an acidic phenol solution (pH 4.5-5.0) is used to retain RNA in the aqueous phase while DNA partitions into the organic phase.[1][2]
Chloroform: Chloroform serves a dual purpose. It is a more effective denaturant for lipids and increases the density of the organic phase, facilitating a sharp and stable interface between the aqueous and organic layers. This prevents the carryover of phenol into the aqueous phase, which can inhibit downstream enzymatic reactions.[2]
Isoamyl Alcohol: Added in a small ratio (typically 1 part in 25), isoamyl alcohol acts as an anti-foaming agent, preventing the formation of an emulsion during the vigorous mixing of the aqueous and organic phases. This ensures a clean separation of the layers upon centrifugation.
The process involves the lysis of cells to release their contents, followed by the addition of the phenol:chloroform:isoamyl alcohol mixture. Vigorous mixing creates an emulsion, maximizing the surface area for partitioning. Subsequent centrifugation separates the mixture into three distinct phases:
-
Aqueous Phase (Upper): Contains the hydrophilic DNA and RNA.
-
Interphase (Middle): A white, flocculent layer containing denatured proteins.
-
Organic Phase (Lower): Contains lipids and other hydrophobic molecules dissolved in the phenol-chloroform mixture.
The upper aqueous phase containing the DNA is then carefully collected for further purification steps, such as ethanol (B145695) precipitation.
Quantitative Performance of Phenol-Chloroform DNA Extraction
The efficacy of a DNA extraction method is primarily assessed by the yield and purity of the isolated DNA. The following tables provide a summary of quantitative data comparing phenol-chloroform extraction with commercially available kits.
Table 1: Comparison of DNA Extraction Methods from Human Whole Blood
| Extraction Method | Mean DNA Yield (ng/µL) | Mean A260/A280 Ratio | Reference |
| Phenol-Chloroform | 308 | 1.89 | [3] |
| Salting-Out | 18 | 1.82 | [3] |
| DMSO-based | 378.4 | Not Reported | [3] |
| Guanidium Hydrochloride | 151.2 | Not Reported | [3] |
| Commercial Kit (QIAamp) | Not Reported | Not Reported | [3] |
Table 2: Comparison of DNA Extraction Methods from Maize
| Extraction Method | DNA Yield Range (ng/100mg) | A260/A280 Ratio Range | Reference |
| Modified Mericon | 198.3 - 386.9 | 1.6 - 1.8 | [4] |
| CTAB-based | Not Reported | 1.6 - 2.0 | [4] |
| Qiagen Kit | Not Reported | 1.2 - 1.95 | [4] |
Table 3: Comparison of DNA Extraction Methods from Fish Tissue
| Extraction Method | Mean DNA Concentration (ng/µL) | Mean A260/A280 Ratio | Reference |
| Phenol-Chloroform | ~350 | ~1.85 | [5] |
| High Salt | ~200 | ~1.75 | [5] |
| Urea | ~150 | ~1.70 | [5] |
| TNES | ~180 | ~1.80 | [5] |
Note on Purity Ratios:
-
An A260/A280 ratio of ~1.8 is generally considered indicative of pure DNA.[6][7][8] Lower ratios may suggest protein or phenol contamination, while higher ratios can indicate RNA contamination.[6][9]
-
The A260/A230 ratio is another important indicator of purity, with values between 2.0 and 2.2 being ideal. Lower ratios can point to contamination with carbohydrates, salts (like guanidine), or phenol.[8][9]
Experimental Protocols
Preparation of Buffer-Saturated Phenol (pH 8.0)
This protocol describes the preparation of Tris-HCl-saturated phenol for DNA extraction.
Materials:
-
Crystalline phenol
-
Tris-HCl
-
Sterile, nuclease-free water
-
Magnetic stirrer and stir bar
-
Fume hood
-
Glass beakers and bottles
-
pH meter or pH paper
Procedure:
-
Melting the Phenol: In a fume hood, gently melt the crystalline phenol in a 65°C water bath.
-
Adding Antioxidant: To the melted phenol, add 8-hydroxyquinoline to a final concentration of 0.1% (w/v). This acts as an antioxidant, preventing the oxidation of phenol which can damage DNA, and also imparts a yellow color to the organic phase for easier identification.
-
First Equilibration: Add an equal volume of 1 M Tris-HCl (pH 8.0) to the phenol. Stir the mixture on a magnetic stirrer for 15-30 minutes.
-
Phase Separation: Allow the mixture to stand until the two phases have clearly separated. The aqueous phase will be on top.
-
Aspirating the Aqueous Phase: Carefully remove and discard the upper aqueous layer.
-
Second Equilibration: Add an equal volume of 0.1 M Tris-HCl (pH 8.0) to the phenol phase and repeat the stirring and phase separation steps.
-
pH Measurement: After removing the aqueous phase, take a small aliquot of the phenol, dilute it with methanol (B129727) and water, and measure the pH using a pH meter. Alternatively, a small amount of the aqueous buffer can be tested with pH paper.
-
Repeat Equilibration: Repeat steps 6 and 7 until the pH of the phenol phase is between 7.8 and 8.0.
-
Storage: Store the buffer-saturated phenol at 4°C in a light-protected bottle. A small layer of 0.1 M Tris-HCl (pH 8.0) should be left on top of the phenol to maintain saturation.
DNA Extraction from Whole Blood using Phenol-Chloroform
This protocol provides a standard procedure for extracting genomic DNA from whole blood samples.
Materials:
-
Whole blood sample
-
Lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS, 20 µg/mL Proteinase K)
-
Buffer-saturated phenol (pH 8.0)
-
Chloroform:Isoamyl alcohol (24:1)
-
5 M NaCl
-
Ice-cold 100% ethanol
-
70% ethanol
-
TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Cell Lysis: To 1 volume of whole blood, add 3 volumes of lysis buffer. Incubate at 55°C for 1-2 hours with occasional vortexing.
-
First Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate. Vortex vigorously for 30 seconds to form an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature.
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase.
-
Second Phenol-Chloroform Extraction (Optional): Repeat steps 2-4 for higher purity.
-
Chloroform Extraction: Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. Vortex and centrifuge as before. This step removes residual phenol.
-
DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 5 M NaCl and 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently several times to precipitate the DNA. A white, stringy precipitate should become visible.
-
Pelleting the DNA: Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Washing the Pellet: Carefully discard the supernatant. Wash the DNA pellet with 1 mL of 70% ethanol to remove excess salts. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying the Pellet: Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspending the DNA: Resuspend the DNA pellet in an appropriate volume of TE buffer.
Visualizing the Process: Workflows and Principles
To further elucidate the experimental and logical frameworks, the following diagrams have been generated using Graphviz.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of three genomic DNA extraction methods to obtain high DNA quality from maize - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneticsmr.org [geneticsmr.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. How do I determine the concentration, yield and purity of a DNA sample? [worldwide.promega.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. neb.com [neb.com]
Synthetic Pyridine-Phenol Derivatives: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic pyridine-phenol derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural combination of a pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, and a phenolic hydroxyl group imparts a wide array of biological activities to these molecules. The pyridine moiety can participate in hydrogen bonding and act as a bioisostere for various functional groups, while the phenolic hydroxyl group is a well-known antioxidant and can also engage in crucial interactions with biological targets.[1][2] This technical guide provides an in-depth overview of the diverse biological activities of synthetic pyridine-phenol derivatives, focusing on their anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties. Detailed experimental protocols for key assays, summarized quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in this promising area.
Anticancer Activity
Pyridine-phenol derivatives have emerged as a promising scaffold for the development of novel anticancer agents.[3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][4]
Pro-apoptotic and Antiproliferative Effects
Several studies have demonstrated the potent cytotoxic effects of pyridine-phenol derivatives against various cancer cell lines.[4][5] For instance, certain pyridine-amide compounds featuring phenol (B47542) or catechol groups have been shown to decrease the metabolic viability and growth of T98G glioblastoma cells in a dose-dependent manner.[4] These compounds induce apoptosis through the accumulation of reactive oxygen species (ROS), leading to increased caspase 3/7 activity.[4] Similarly, novel pyridine-bridged analogues of combretastatin-A4 have been synthesized and shown to inhibit cancer cell growth and proliferation by arresting the cell cycle.[6] The antiproliferative activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells.[7]
A series of novel 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles and their 2-oxo isosteres have been synthesized and evaluated for their cytotoxic effects on MCF-7 and HeLa cell lines.[8] One particular compound, 4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile, exhibited significant cytotoxic effects on both cell lines.[8]
Signaling Pathway Visualization
The following diagram illustrates a simplified workflow for assessing the anticancer activity of pyridine-phenol derivatives, from initial synthesis to in vitro evaluation.
References
- 1. Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemijournal.com [chemijournal.com]
- 4. ias.ac.in [ias.ac.in]
- 5. Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyridine-substituted thiazolylphenol derivatives: Synthesis, modeling studies, aromatase inhibition, and antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Partition: A Technical Guide to the Theoretical Basis of DNA and Protein Separation in Phenol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles governing the partitioning of DNA and proteins during phenol-based extraction, a cornerstone technique in molecular biology. By understanding the intricate interplay of molecular properties and solvent characteristics, researchers can optimize purification protocols, leading to higher yields and purer samples essential for downstream applications in genomics, proteomics, and drug development.
The Theoretical Framework: A Dance of Polarity and Solubility
The separation of DNA and proteins using phenol-chloroform extraction is a classic example of liquid-liquid extraction, a process governed by the differential solubility of molecules in two immiscible liquid phases.[1][2] The fundamental principle at play is "like dissolves like," where polar molecules preferentially partition into a polar solvent (the aqueous phase), while non-polar molecules favor a non-polar solvent (the organic phase).[3]
DNA's Affinity for the Aqueous Phase: Deoxyribonucleic acid (DNA) is a highly polar molecule due to its sugar-phosphate backbone. The phosphate (B84403) groups are negatively charged at neutral to alkaline pH, making the entire molecule hydrophilic and readily soluble in the aqueous buffer.[3]
Protein's Journey to the Interphase and Organic Phase: Proteins, in contrast, are complex macromolecules with both hydrophilic (polar) and hydrophobic (non-polar) amino acid residues. In their native, folded state within the aqueous environment of the cell, the hydrophobic residues are typically buried in the protein's core, while the hydrophilic residues are exposed on the surface.
Phenol (B47542), a weak acid, acts as a powerful denaturant, disrupting the intricate three-dimensional structure of proteins.[4] This denaturation exposes the hydrophobic core of the proteins. These now "inside-out" proteins, with their exposed non-polar regions, are no longer soluble in the polar aqueous phase and are driven to the less polar organic phase or become trapped at the interface between the two phases.[3]
The Role of Chloroform and Isoamyl Alcohol: Chloroform, being denser than phenol, increases the density of the organic phase, ensuring a sharp and stable interface between the aqueous and organic layers.[5] This prevents the accidental carryover of the organic phase when collecting the aqueous layer containing the DNA. Isoamyl alcohol is added to the mixture to reduce foaming during the vigorous mixing steps, further contributing to a clean separation.
Quantitative Insights into Partitioning
While the qualitative principles of partitioning are well-understood, precise quantitative data on the solubility and distribution coefficients of DNA and proteins in phenol-chloroform systems are not extensively tabulated in standard literature. The partitioning behavior is highly dependent on a multitude of factors, including pH, salt concentration, temperature, and the specific composition of the biomolecules themselves. However, we can summarize the expected distribution based on the established principles.
| Biomolecule | Primary Location after Extraction | Key Physicochemical Properties Driving Partitioning |
| DNA | Aqueous Phase | Highly polar sugar-phosphate backbone with a net negative charge at neutral/alkaline pH.[3] |
| RNA | Aqueous Phase (at neutral/alkaline pH) Organic Phase (at acidic pH) | Similar to DNA, possesses a polar, negatively charged backbone. At acidic pH, the phosphate groups are neutralized, reducing its polarity and causing it to partition into the organic phase. |
| Proteins | Interphase and/or Organic Phase | Amphipathic nature with both polar and non-polar residues. Denaturation by phenol exposes the hydrophobic core, leading to insolubility in the aqueous phase.[3][4] |
| Lipids | Organic Phase | Predominantly non-polar, hydrophobic molecules. |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for the extraction of genomic DNA and the subsequent precipitation of proteins from the phenol phase.
Phenol-Chloroform Extraction of Genomic DNA
This protocol is adapted from standard molecular biology laboratory manuals.[6][7][8]
Materials:
-
Cell or tissue sample
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) or nuclease-free water
Procedure:
-
Sample Lysis: Homogenize the cell or tissue sample in Lysis Buffer. For enzymatic digestion of proteins, add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1-3 hours, or until the solution is clear.[6]
-
First Organic Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol to the lysate. Vortex vigorously for 15-30 seconds to create an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 10 minutes at room temperature. Three distinct phases will be visible: the upper aqueous phase (containing DNA), a cloudy interphase (containing precipitated protein), and the lower organic phase.[6]
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new microcentrifuge tube, avoiding the interphase and organic phase.
-
Second Organic Extraction (Optional but Recommended): Repeat the extraction by adding an equal volume of phenol:chloroform:isoamyl alcohol to the collected aqueous phase. This step increases the purity of the final DNA sample.
-
Chloroform Wash: Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase. Vortex briefly and centrifuge at 12,000 x g for 5 minutes. This step removes any residual phenol.
-
DNA Precipitation: Transfer the upper aqueous phase to a new tube. Add 1/10th volume of 3 M Sodium Acetate and 2-2.5 volumes of ice-cold 100% ethanol. Invert the tube gently several times to precipitate the DNA. A white, stringy precipitate should become visible.
-
Pelleting the DNA: Incubate at -20°C for at least 1 hour (or overnight for higher yields). Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Washing the DNA: Carefully decant the supernatant. Wash the DNA pellet with 1 mL of ice-cold 70% ethanol to remove salts. Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry. Resuspend the DNA in an appropriate volume of TE Buffer or nuclease-free water.
Protein Precipitation from the Phenol Phase
This protocol allows for the recovery of proteins that have partitioned into the organic phase.[9][10][11]
Materials:
-
Phenol phase from the DNA extraction
-
0.1 M Ammonium (B1175870) Acetate in 100% Methanol (ice-cold)
-
80% Acetone (ice-cold)
-
Protein Resuspension Buffer (e.g., containing SDS, urea, or other solubilizing agents)
Procedure:
-
Protein Precipitation: To the collected phenol phase, add 4-5 volumes of ice-cold 0.1 M ammonium acetate in methanol.[10]
-
Incubation: Vortex thoroughly and incubate at -20°C for at least 2 hours or overnight to precipitate the proteins.
-
Pelleting the Protein: Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the proteins.
-
Washing the Protein Pellet: Carefully discard the supernatant. Wash the pellet twice with ice-cold 0.1 M ammonium acetate in methanol, followed by two washes with ice-cold 80% acetone.[11]
-
Drying and Resuspension: Air-dry the protein pellet and resuspend in a suitable protein resuspension buffer. Sonication may be required to fully solubilize the protein pellet.[10]
Visualizing the Process: Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the partitioning of DNA and protein in phenol.
Caption: Experimental workflow for DNA and protein separation.
Caption: Logical relationships governing biomolecule partitioning.
Caption: A generic signaling pathway leading to gene expression analysis.
Conclusion
The partitioning of DNA and proteins in phenol is a finely tuned process dictated by fundamental principles of chemistry and thermodynamics. While the technique is robust, a thorough understanding of the underlying theory empowers researchers to troubleshoot and optimize their protocols for the specific needs of their experimental systems. The ability to efficiently separate high-quality nucleic acids and proteins is paramount for the accuracy and reliability of downstream applications that drive innovation in both basic research and the development of novel therapeutics.
References
- 1. Automated phenol-chloroform extraction of high molecular weight genomic DNA for use in long-read single-molecule sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. lclane.net [lclane.net]
- 5. Archived | DNA Extraction and Quantitation for Forensic Analysts | Removal of Denatured Proteins | National Institute of Justice [nij.ojp.gov]
- 6. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 7. pacb.com [pacb.com]
- 8. geneticeducation.co.in [geneticeducation.co.in]
- 9. danforthcenter.org [danforthcenter.org]
- 10. researchgate.net [researchgate.net]
- 11. biotech.ufl.edu [biotech.ufl.edu]
Methodological & Application
Phenol-Chloroform RNA Extraction Protocol for Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol-chloroform extraction is a robust and widely used method for isolating high-quality total RNA from mammalian cells. This technique relies on the differential partitioning of cellular macromolecules between aqueous and organic phases. A monophasic solution of phenol (B47542) and guanidinium (B1211019) isothiocyanate is used to lyse cells and denature proteins, while subsequent phase separation with chloroform (B151607) isolates RNA in the aqueous phase. This method is particularly advantageous for its high yield of pure RNA, making it suitable for sensitive downstream applications such as RT-qPCR, microarray analysis, and next-generation sequencing.
Data Presentation
The yield and purity of extracted RNA can vary depending on the cell type, number of cells, and the precise execution of the protocol. Below is a summary of expected quantitative data.
| Cell Type | Starting Cell Number | Expected Total RNA Yield (µg) | Typical A260/A280 Ratio | Typical A260/A230 Ratio |
| HeLa | 1 x 10⁶ | 10 - 15 | 1.8 - 2.1 | > 2.0 |
| HEK293 | 1 x 10⁶ | 8 - 12 | 1.8 - 2.1 | > 2.0 |
| Fibroblasts | 1 x 10⁶ | 5 - 7 | 1.8 - 2.1 | > 2.0 |
| Epithelial Cells | 1 x 10⁶ | 8 - 15 | 1.8 - 2.1 | > 2.0 |
| C2C12 | 1 well of a 12-well plate (~95% confluent) | 5 - 7 | 1.8 - 2.0[1] | > 2.0 |
Note: A typical mammalian cell contains about 10-30 pg of total RNA[2]. The A260/A280 ratio is a measure of protein contamination, with a ratio of ~2.0 generally accepted as "pure" for RNA. The A260/A230 ratio indicates contamination by residual phenol, guanidinium salts, or carbohydrates, with a value of >2.0 being desirable.
Experimental Workflow
Caption: Phenol-Chloroform RNA Extraction Workflow.
Experimental Protocols
Materials and Reagents
-
Mammalian cells (adherent or suspension)
-
Phosphate-buffered saline (PBS), RNase-free
-
Phenol/guanidinium isothiocyanate-based lysis reagent (e.g., TRIzol®, TRI Reagent®)
-
Chloroform
-
Isopropanol, molecular biology grade
-
Ethanol (100%), molecular biology grade
-
RNase-free water or TE buffer
-
RNase-free microcentrifuge tubes (1.5 mL)
-
Micropipettes and RNase-free filter tips
-
Refrigerated microcentrifuge
-
Vortex mixer
-
Fume hood
Protocol
Important Precaution: Phenol and chloroform are toxic and volatile. All steps involving these reagents must be performed in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. To prevent RNase contamination, use certified RNase-free reagents and consumables, and maintain a clean work area.
1. Cell Harvesting and Lysis
-
For Adherent Cells:
-
Aspirate the culture medium from the flask or plate.
-
Wash the cell monolayer once with ice-cold, sterile PBS.
-
Aspirate the PBS completely.
-
Add 1 mL of phenol/guanidinium isothiocyanate lysis reagent per 10 cm² of culture surface area directly to the plate.
-
Scrape the cells using a cell scraper and collect the lysate.
-
-
For Suspension Cells:
-
Pellet the cells by centrifugation at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
Add 1 mL of phenol/guanidinium isothiocyanate lysis reagent per 5-10 x 10⁶ cells.
-
Lyse the cells by repeatedly pipetting up and down.
-
2. Homogenization
-
Transfer the cell lysate to a 1.5 mL microcentrifuge tube.
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
3. Phase Separation
-
Add 0.2 mL of chloroform per 1 mL of lysis reagent used.
-
Securely cap the tube and vortex vigorously for 15 seconds.
-
Incubate the mixture at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red organic phase (containing protein and lipids), a white interphase (containing DNA), and an upper colorless aqueous phase (containing RNA).
4. RNA Precipitation
-
Carefully transfer the upper aqueous phase to a new, sterile 1.5 mL microcentrifuge tube. Be cautious not to disturb the interphase.
-
Add 0.5 mL of isopropanol per 1 mL of lysis reagent initially used.
-
Mix by inverting the tube gently 10-20 times.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a white or gel-like pellet at the bottom of the tube.
5. RNA Wash
-
Carefully decant the supernatant without disturbing the RNA pellet.
-
Add 1 mL of 75% ethanol (prepared with RNase-free water) to the tube.
-
Vortex briefly to dislodge the pellet.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully decant the ethanol. For improved purity, this wash step can be repeated.[3]
6. Drying and Resuspension
-
Briefly spin the tube again and carefully remove any residual ethanol with a micropipette.
-
Air-dry the RNA pellet for 5-10 minutes at room temperature. Do not over-dry the pellet, as this will make it difficult to resuspend.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water or TE buffer by pipetting up and down.
-
Incubate at 55-60°C for 10-15 minutes to aid in solubilization.
7. Quantification and Storage
-
Determine the RNA concentration and purity by measuring the absorbance at 260 nm and 280 nm using a spectrophotometer.
-
For long-term storage, store the RNA at -80°C.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low RNA Yield | Incomplete cell lysis or homogenization. | Ensure complete lysis by passing the lysate through a pipette multiple times. For difficult samples, a homogenizer can be used. |
| Insufficient starting material. | Increase the number of cells used for extraction. | |
| RNA pellet lost during washing steps. | Be careful when decanting the supernatant. After centrifugation, the pellet may be loose. | |
| Low A260/A280 Ratio (<1.8) | Protein contamination. | Avoid disturbing the interphase during the transfer of the aqueous phase. An optional second chloroform extraction can be performed.[3] |
| Phenol contamination. | Ensure complete removal of the aqueous phase without carrying over any of the organic phase. Perform an additional 75% ethanol wash.[3] | |
| Low A260/A230 Ratio (<2.0) | Guanidinium salt contamination. | Ensure the RNA pellet is properly washed with 75% ethanol. Allow for complete removal of the ethanol before resuspension. |
| Carbohydrate or polysaccharide contamination. | For samples rich in these components, an additional centrifugation step after homogenization can help pellet insoluble material. | |
| RNA Degradation | RNase contamination. | Use RNase-free reagents, consumables, and work surfaces. Wear gloves at all times and change them frequently. |
| Improper sample storage. | Process fresh samples immediately or store them at -80°C in the lysis reagent. | |
| DNA Contamination | Carryover of the interphase. | Be extremely careful when aspirating the aqueous phase. For applications sensitive to DNA, a DNase treatment step is recommended. |
References
Application Note: High-Yield Purification of High Molecular Weight Genomic DNA Using Phenol-Chloroform Extraction
Audience: Researchers, scientists, and drug development professionals.
Introduction
The isolation of high-quality, high molecular weight (HMW) genomic DNA (gDNA) is a critical prerequisite for many advanced molecular biology applications, including long-read sequencing, genome mapping, and the analysis of structural variants.[1] Phenol-chloroform extraction is a robust and cost-effective method for purifying HMW gDNA from a variety of biological samples, including cells and tissues.[2] This technique relies on the principles of liquid-liquid extraction to separate nucleic acids from proteins and lipids.[3][4][5] Phenol denatures proteins, which are then separated into the organic phase or the interphase, while the aqueous phase containing the purified DNA is carefully collected.[4] Subsequent precipitation with ethanol (B145695) or isopropanol (B130326) concentrates the HMW gDNA. While effective, this method involves hazardous chemicals and requires careful handling to prevent DNA shearing and ensure high purity.[4][6]
This application note provides a detailed protocol for the purification of HMW gDNA using the phenol-chloroform method, along with expected quantitative data and a workflow diagram to guide researchers.
Data Presentation
Successful purification of HMW gDNA is assessed by its yield, purity, and integrity. The following tables summarize expected quantitative data from phenol-chloroform extractions.
Table 1: Expected Genomic DNA Yield from Various Starting Materials
| Starting Material | Quantity | Expected DNA Yield (µg) |
| Cultured Mammalian Cells | 1 x 10⁶ cells | 5 - 10 |
| Whole Blood (Human) | 200 µL | 3 - 6 |
| Animal Tissue (e.g., liver, spleen) | 10 mg | 10 - 30 |
| Gram-negative Bacteria | 1 mL overnight culture | 5 - 15 |
| Plant Leaves | 100 mg | 1 - 10 |
Yields are approximate and can vary depending on the specific cell/tissue type, age, and extraction efficiency.
Table 2: Quality Control Metrics for High Molecular Weight Genomic DNA
| Parameter | Method | Acceptable Range | Interpretation |
| Purity (A260/A280) | UV Spectrophotometry | 1.7 - 1.9 | A ratio lower than 1.7 suggests protein contamination. A ratio higher than 1.9 may indicate RNA contamination.[7][8] |
| Purity (A260/A230) | UV Spectrophotometry | > 1.5 | A lower ratio indicates contamination with residual phenol, guanidine (B92328) salts, or carbohydrates.[7][9] |
| Concentration | Fluorometry (e.g., Qubit) or UV Spectrophotometry | Application-dependent | Fluorometry is more specific for dsDNA and recommended for accurate quantification.[7][8] |
| Integrity | Agarose Gel Electrophoresis or Pulsed-Field Gel Electrophoresis (PFGE) | Sharp, high molecular weight band (>50 kb) | Smearing indicates DNA degradation. PFGE is recommended for resolving very large DNA fragments.[1][10] |
Experimental Protocols
This protocol is optimized for the isolation of HMW gDNA. Gentle handling is crucial at all stages to minimize mechanical shearing of the DNA.[6] Use wide-bore pipette tips for all transfers of genomic DNA.
Materials and Reagents
-
Biological Sample (e.g., cultured cells, tissue)
-
Lysis Buffer: (10 mM Tris-HCl, pH 8.0; 100 mM EDTA, pH 8.0; 0.5% SDS)
-
Proteinase K (20 mg/mL solution)
-
RNase A (10 mg/mL solution)
-
Phenol:Chloroform (B151607):Isoamyl Alcohol (25:24:1), pH 8.0 [2][3]
-
Chloroform:Isoamyl Alcohol (24:1)
-
5 M Sodium Acetate (NaOAc), pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, pH 8.0; 1 mM EDTA, pH 8.0)
-
Nuclease-free water
-
Liquid Nitrogen (for tissue samples)
-
Mortar and Pestle (for tissue samples)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Wide-bore pipette tips
-
Centrifuge
Protocol
1. Sample Preparation and Lysis:
-
For Cultured Cells:
-
Pellet cells by centrifugation.
-
Resuspend the cell pellet in 1 mL of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C for 1-3 hours with gentle rocking until the solution is clear.[2]
-
-
For Tissues:
-
Immediately flash-freeze the tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[2][11]
-
Transfer the powder to a tube containing 1 mL of Lysis Buffer.
-
Add Proteinase K to a final concentration of 100 µg/mL.
-
Incubate at 55°C overnight with gentle rocking until the tissue is completely lysed.
-
2. RNase Treatment:
-
Cool the lysate to room temperature.
-
Add RNase A to a final concentration of 50 µg/mL.
-
Incubate at 37°C for 30-60 minutes.
3. Phenol-Chloroform Extraction:
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1) to the lysate.[2]
-
Mix gently by inverting the tube for 5-10 minutes. Do not vortex to avoid shearing the DNA.[6]
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[6]
-
Carefully transfer the upper aqueous phase containing the DNA to a new tube using a wide-bore pipette tip. Avoid disturbing the protein interface.[4]
4. Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase.
-
Mix gently by inverting the tube for 5 minutes.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature.
-
Carefully transfer the upper aqueous phase to a new tube.
5. DNA Precipitation:
-
Add 1/10th volume of 5 M Sodium Acetate (pH 5.2) to the aqueous phase and mix gently.
-
Invert the tube gently until the DNA precipitates and forms a visible, stringy mass.
-
Incubate at -20°C for at least 1 hour or overnight to precipitate the DNA.[2]
-
Pellet the DNA by centrifugation at 12,000 x g for 20-30 minutes at 4°C.[2]
6. DNA Washing and Resuspension:
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol to remove residual salts.[3]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully decant the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry the pellet.[3]
-
Resuspend the DNA pellet in an appropriate volume of TE buffer. Allow the DNA to dissolve overnight at 4°C with gentle agitation.
Mandatory Visualization
The following diagram illustrates the experimental workflow for purifying high molecular weight genomic DNA using phenol-chloroform extraction.
Caption: Workflow for HMW gDNA purification.
Troubleshooting
Problem: Low DNA Yield
-
Possible Cause: Incomplete cell lysis.
-
Solution: Ensure complete lysis by extending incubation time with Proteinase K. For tissues, ensure thorough grinding.[2]
Problem: Low A260/A280 Ratio
-
Possible Cause: Protein contamination.
-
Solution: Repeat the phenol-chloroform extraction step. Ensure no interface is carried over when collecting the aqueous phase.[4]
Problem: Low A260/A230 Ratio
-
Possible Cause: Phenol contamination.
-
Solution: Perform an additional chloroform extraction after the phenol-chloroform step to remove residual phenol.[12]
Problem: Sheared/Degraded DNA
-
Possible Cause: Vigorous mixing.
-
Solution: Use gentle inversion for mixing instead of vortexing. Use wide-bore pipette tips for all transfers.[6]
Problem: DNA Pellet Fails to Dissolve
-
Possible Cause: Over-dried pellet.
-
Solution: Avoid over-drying the pellet after the ethanol wash. Allow resuspension in TE buffer overnight at 4°C with gentle agitation.[3]
References
- 1. HMW DNA Extraction 101 [thermofisher.com]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. HMW DNA extraction strategies for complex metagenomes – [merenlab.org]
- 7. High molecular weight DNA extraction strategies for long‐read sequencing of complex metagenomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of DNA [qiagen.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. researchgate.net [researchgate.net]
- 11. Phenol Chloroform DNA Extraction Optimized for HMW gDNA from Coccidioides spp. [protocols.io]
- 12. Help with Phenol-Chloroform DNA Extraction - Molecular Biology [protocol-online.org]
Guanidinium Thiocyanate-Phenol-Chloroform Method for High-Quality RNA Purification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the guanidinium (B1211019) thiocyanate-phenol-chloroform (GITC) method of RNA purification. This robust and widely used technique is valued for its ability to yield high-quality, intact total RNA from a diverse range of biological samples. The following sections detail the principles of the method, expected quantitative outcomes, a step-by-step experimental protocol, and a visual representation of the workflow.
Introduction and Principles
The guanidinium thiocyanate-phenol-chloroform RNA extraction method, first described by Chomczynski and Sacchi in 1987, is a liquid-liquid extraction technique that efficiently isolates RNA from cellular components.[1][2] The method relies on the powerful protein-denaturing capabilities of guanidinium thiocyanate (B1210189), a chaotropic agent that inactivates RNases and disrupts nucleoprotein complexes.[3][4]
The core principle involves the lysis of cells or tissues in a monophasic solution containing guanidinium thiocyanate and phenol (B47542). The subsequent addition of chloroform (B151607) and centrifugation under acidic conditions results in the separation of the mixture into three distinct phases:
-
Aqueous Phase (upper, colorless): Contains the RNA. The acidic nature of the solution ensures that DNA is partitioned to the organic phase, thus separating it from the RNA.[5]
-
Interphase (thin, white layer): Contains denatured proteins and some genomic DNA.
-
Organic Phase (lower, red/pink): Contains proteins and lipids dissolved in phenol and chloroform.[5]
The RNA is then precipitated from the aqueous phase using isopropanol (B130326), washed with ethanol (B145695) to remove residual salts and impurities, and finally resuspended in an RNase-free solution. This method is known for its high recovery of total RNA, including smaller RNA species, and for yielding RNA of high purity suitable for various downstream applications such as RT-PCR, qPCR, Northern blotting, and RNA sequencing.[5]
Quantitative Data and Quality Assessment
The success of RNA purification is assessed by measuring the yield, purity, and integrity of the isolated RNA. The following tables summarize typical quantitative data obtained using the guanidinium thiocyanate-phenol-chloroform method from various biological sources.
Table 1: RNA Yield from Various Sample Types
| Sample Type | Starting Material | Average RNA Yield | Reference |
| Mammalian Cells | 1 x 107 cells | 50 - 100 µg | [6] |
| Animal Tissue | 50 - 100 mg | 50 - 500 µg | [6] |
| Plant Tissue | 100 mg fresh leaves | ~30 µg | [7] |
| Bacteria | 1 x 109 cells | 80 - 120 µg | - |
Table 2: RNA Purity and Integrity Assessment
| Sample Type | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) | Reference |
| Mammalian Cells | 1.8 - 2.1 | 1.8 - 2.2 | > 8 | [8][9] |
| Animal Tissue | 1.8 - 2.1 | > 1.8 | > 7 | [9][10] |
| Plant Tissue | 1.8 - 2.0 | > 1.5 | > 6.5 | [7][9] |
| Bacteria | 1.9 - 2.1 | 1.8 - 2.2 | > 8 | - |
Note: A260/A280 ratio indicates purity from protein contamination, with a value of ~2.0 generally considered pure for RNA. The A260/A230 ratio is a secondary measure of purity, indicating contamination from residual phenol, guanidinium salts, or carbohydrates; values between 2.0 and 2.2 are expected for pure RNA. The RNA Integrity Number (RIN) is a measure of RNA degradation, with a scale from 1 (completely degraded) to 10 (fully intact).[8][9][11]
Experimental Workflow
The following diagram illustrates the key steps in the guanidinium thiocyanate-phenol-chloroform RNA purification process.
Caption: Workflow of the guanidinium thiocyanate-phenol-chloroform RNA purification method.
Detailed Experimental Protocol
This protocol is adapted from the original method by Chomczynski and Sacchi.[1][3]
4.1. Reagents and Materials
-
Denaturing Solution (Solution D): 4 M guanidinium thiocyanate, 25 mM sodium citrate (B86180) (pH 7.0), 0.5% (w/v) N-lauroylsarcosine, and 0.1 M 2-mercaptoethanol (B42355) (add fresh).[3]
-
2 M Sodium Acetate (B1210297) (pH 4.0)
-
Water-saturated Phenol
-
Chloroform:Isoamyl Alcohol (49:1)
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water or buffer (e.g., 0.5% SDS)
-
Microcentrifuge tubes
-
Pipettes and RNase-free tips
-
Microcentrifuge
-
Vortexer
4.2. Protocol Steps
1. Sample Lysis and Homogenization
-
For cell cultures: Pellet cells by centrifugation and add 1 mL of Solution D per 107 cells. Lyse the cells by repetitive pipetting.
-
For tissues: Add 1 mL of Solution D per 50-100 mg of tissue and homogenize using a glass-Teflon or mechanical homogenizer.
2. Phase Separation
-
Transfer the homogenate to a microcentrifuge tube.
-
Sequentially add the following to the homogenate, mixing by inversion after each addition:
-
0.1 mL of 2 M sodium acetate (pH 4.0)
-
1 mL of water-saturated phenol
-
0.2 mL of chloroform:isoamyl alcohol (49:1)
-
-
Vortex the mixture vigorously for 10-15 seconds.
-
Incubate the sample on ice for 15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. This will separate the mixture into the aqueous, interphase, and organic layers.[4]
3. RNA Precipitation
-
Carefully transfer the upper aqueous phase to a fresh microcentrifuge tube, being cautious not to disturb the interphase.
-
Add an equal volume of isopropanol to the aqueous phase.
-
Mix gently by inversion and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
4. RNA Washing
-
Carefully decant the supernatant.
-
Wash the RNA pellet by adding 1 mL of 75% ethanol.
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol wash. A brief second spin can help to remove all residual ethanol.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to resuspend.
5. RNA Solubilization
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water or a suitable buffer.
-
Incubate at 55-60°C for 10-15 minutes to aid in solubilization.[3]
6. Quality Control
-
Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
Assess RNA integrity (RIN value) using an Agilent Bioanalyzer or a similar instrument.
7. Storage
-
Store the purified RNA at -80°C for long-term use.
Troubleshooting
Low RNA Yield:
-
Incomplete homogenization or lysis.
-
Insufficient starting material.
-
Incorrect phase separation.
Low A260/A280 Ratio (<1.8):
-
Phenol contamination in the aqueous phase.
-
Protein contamination.
Low A260/A230 Ratio (<1.8):
-
Contamination with guanidinium thiocyanate.[11]
-
Phenol contamination.
-
Carbohydrate carryover.
RNA Degradation (Low RIN value):
-
Incomplete inactivation of RNases.
-
RNase contamination of solutions or equipment.
-
Improper sample handling and storage.
By following this detailed protocol and adhering to good laboratory practices for RNA work, researchers can consistently obtain high-quality RNA suitable for the most demanding molecular biology applications.
References
- 1. Single-step method of RNA isolation by acid guanidinium thiocyanate-phenol-chloroform extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The single-step method of RNA isolation by acid guanidinium thiocyanate–phenol–chloroform extraction: twenty-something years on | Springer Nature Experiments [experiments.springernature.com]
- 3. bu.edu [bu.edu]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Acid guanidinium thiocyanate-phenol-chloroform extraction - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
- 7. Low-cost RNA extraction method for highly scalable transcriptome studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cpgr.org.za [cpgr.org.za]
- 10. Optimising total RNA quality and quantity by phenol-chloroform extraction method from human visceral adipose tissue: A standardisation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. med.unc.edu [med.unc.edu]
Application Notes & Protocols: Ethanol Precipitation and Washing of DNA after Phenol Extraction
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction and Principle
Following phenol-chloroform extraction, the aqueous phase contains the desired DNA, along with salts and residual solvents. Ethanol (B145695) precipitation is a cornerstone technique used to concentrate and purify this DNA. The fundamental principle relies on altering the solubility of DNA.[1][2] DNA is hydrophilic and soluble in aqueous solutions due to the negatively charged phosphate (B84403) groups on its sugar-phosphate backbone.[1][2] The process involves two key additions: salt and ethanol.
-
Role of Salt: Positively charged ions (monovalent cations) from a salt solution, such as sodium acetate, neutralize the negative charges on the DNA's phosphate backbone.[1][2][3][4] This reduces the affinity of DNA for water molecules, making it less hydrophilic.[3][4]
-
Role of Ethanol: Ethanol is significantly less polar than water.[5] Its addition to the solution reduces the dielectric constant, effectively disrupting the hydration shell around the DNA.[4][5][6] This allows the now-neutralized DNA molecules to aggregate and precipitate out of the solution.[4][5]
The subsequent washing steps, typically with 70% ethanol, are crucial for removing co-precipitated salts and other impurities, yielding a purified DNA sample ready for downstream applications.[5][6][7]
2.0 Data Presentation: Key Reagents and Parameters
The efficiency of DNA precipitation and purification is dependent on several factors, including the choice of salt, alcohol concentration, incubation time, and centrifugation speed.
Table 1: Commonly Used Salts for DNA Precipitation
| Salt | Stock Concentration | Final Concentration | Key Applications & Notes |
| Sodium Acetate | 3.0 M, pH 5.2 | 0.3 M | The most common choice for routine DNA precipitation.[1][8] |
| Sodium Chloride | 5.0 M | 0.2 M | Recommended for samples containing SDS, as NaCl keeps SDS soluble in ethanol, preventing its co-precipitation.[1] |
| Ammonium Acetate | 10.0 M | 2.0 - 2.5 M | Can help minimize co-precipitation of dNTPs. |
| Lithium Chloride | 8.0 M | 0.8 M | Primarily used for the precipitation of RNA.[1] |
Table 2: Comparison of Alcohols for DNA Precipitation
| Parameter | Ethanol | Isopropanol |
| Volume Required | 2 to 2.5 volumes of the sample.[3][4][9][10][11] | 0.7 to 1 volume of the sample.[3][4][12] |
| DNA Solubility | DNA is more soluble; higher concentrations are needed to precipitate.[3][4] | DNA is less soluble; precipitates faster, even at low concentrations.[3][4][13] |
| Salt Co-precipitation | Salts tend to remain soluble, especially at colder temperatures.[3][4] | Higher tendency for salts to co-precipitate with the DNA, especially at low temperatures.[3][13][14] |
| Best Use Case | Preferred choice for most applications, especially with small volumes.[3][13] | Useful when working with large sample volumes to minimize the total volume.[13][14] |
| Pellet Appearance | Typically forms a white, opaque pellet. | Can form a clear or glassy pellet that is more difficult to see.[13] |
3.0 Experimental Workflow
The following diagram outlines the complete workflow from the aqueous phase post-phenol extraction to the final purified DNA.
Caption: Experimental workflow for DNA precipitation and washing.
4.0 Detailed Experimental Protocols
This protocol is designed for purifying DNA from a standard aqueous phase solution (<0.4 ml) following phenol-chloroform extraction.[9]
4.1 Materials and Reagents
-
Aqueous DNA sample from phenol-chloroform extraction
-
Salt Solution (see Table 1, e.g., 3 M Sodium Acetate, pH 5.2)
-
100% Ethanol (ice-cold, stored at -20°C)
-
70% (v/v) Ethanol in nuclease-free water (stored at room temperature or 4°C)
-
Resuspension Buffer (e.g., TE Buffer, pH 8.0, or nuclease-free water)
-
Microcentrifuge (capable of ≥12,000 x g and 4°C)
-
Pipettes and nuclease-free tips
-
Nuclease-free microcentrifuge tubes
-
(Optional) Glycogen (20 mg/mL solution) as a carrier to improve recovery of low-concentration DNA.[5][8][12]
4.2 Protocol for DNA Precipitation
-
Start with Aqueous Phase: Transfer the upper aqueous phase from your phenol-chloroform extraction to a new, sterile microcentrifuge tube.[9][12] Be careful to avoid transferring any of the organic phase or the interface material.
-
Add Salt: Add 1/10th volume of your chosen salt solution (e.g., for 200 µL of sample, add 20 µL of 3 M Sodium Acetate).[9][11][12][15] Mix thoroughly by vortexing briefly or flicking the tube.[9][10]
-
Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol.[3][9][11][12] (e.g., for a 220 µL sample+salt volume, add 440-550 µL of ethanol). Mix well by inverting the tube several times until the solution is homogeneous. A stringy white precipitate of DNA may become visible.
-
Incubate to Precipitate: Incubate the mixture to allow the DNA to fully precipitate. The time and temperature depend on the DNA concentration and size:
-
Pellet the DNA: Centrifuge the tube at high speed (e.g., 12,000 - 15,000 x g) for 15 to 30 minutes at 4°C.[10][16] This will form a pellet of DNA at the bottom of the tube. The pellet may be visible as a small white dot. Note the location of the pellet before proceeding.
4.3 Protocol for Washing the DNA Pellet
The wash step is critical for removing residual salts that can inhibit downstream enzymatic reactions.[5][7][17]
-
Remove Supernatant: Carefully aspirate or pour off the ethanol supernatant without disturbing the DNA pellet.[8][9][11] Use a smaller pipette to remove any remaining droplets.
-
Add Wash Solution: Add 500 µL to 1 mL of room-temperature 70% ethanol to the tube.[9][14][15] The volume should be sufficient to cover the pellet and wash the sides of the tube.[17]
-
Wash the Pellet: Gently invert the tube several times or vortex briefly to dislodge and wash the pellet.[14][17] This ensures the salt is dissolved into the wash solution.[17]
-
Re-pellet the DNA: Centrifuge the tube again at high speed (≥12,000 x g) for 5 to 15 minutes at 4°C.[9][10][16] The pellet should re-form at the bottom of the tube.
-
Remove Final Wash: Carefully aspirate all of the 70% ethanol. This step is critical, as residual ethanol can inhibit subsequent enzymatic reactions.[18][19] A brief pulse-spin in the microfuge can collect remaining liquid at the bottom for easier removal with a fine pipette tip.[18]
4.4 Drying and Resuspending the DNA
-
Dry the Pellet: Allow the pellet to air-dry at room temperature for 5-15 minutes.[9] The pellet should become translucent or lose its milky-white appearance. Crucially, do not over-dry the pellet (e.g., by using a SpeedVac for an extended time), as this can make the DNA difficult to resuspend and may lead to denaturation.[5][16]
-
Resuspend the DNA: Add an appropriate volume of a suitable buffer (e.g., 20-50 µL of TE buffer or nuclease-free water).[9][11][15] Gently pipette the solution up and down over the pellet to dissolve it. For high molecular weight DNA, incubation at 37-50°C for 10-60 minutes or overnight at room temperature can aid in complete resuspension.[14][18]
5.0 Troubleshooting
Table 3: Common Issues and Solutions in DNA Precipitation
| Problem | Possible Cause | Recommended Solution |
| Low or No DNA Yield | Incomplete Precipitation: Insufficient ethanol, salt, or incubation time. | Ensure correct volumes and concentrations are used. For low DNA concentrations, increase incubation time, use a lower temperature (-80°C), and add a carrier like glycogen.[1][5][16][20] |
| Pellet Loss: Pellet was accidentally aspirated or dislodged. | Be mindful of the pellet's location after centrifugation. Use a fine pipette tip for aspiration. After the 70% wash, the pellet may be less adherent.[14] | |
| Over-drying Pellet: DNA is difficult to resuspend. | Avoid extended drying times. If over-dried, add buffer and allow to rehydrate for an extended period (e.g., overnight at 4°C) with periodic gentle mixing.[21] | |
| Poor Performance in Downstream Applications | Salt Contamination: Inadequate washing. | Ensure the pellet is fully dislodged and vortexed during the 70% ethanol wash step to effectively remove salts.[17] Perform a second wash if high salt concentration is suspected. |
| Ethanol Carryover: Residual ethanol inhibiting enzymes. | After the final wash, briefly spin the tube and carefully remove all remaining ethanol droplets with a pipette before air-drying.[18][19] | |
| DNA Fails to Resuspend | Over-dried Pellet: DNA has become denatured or tightly compacted. | Add buffer and incubate at 50°C for 1 hour with periodic vortexing or at room temperature overnight.[18] Ensure the entire surface of the tube where the pellet was is washed with the resuspension buffer.[16] |
| High Molecular Weight DNA: Large DNA molecules dissolve slowly. | Allow for longer rehydration times. Gentle heating (50-65°C) can assist, but avoid excessive heat which can damage DNA.[14][18] |
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. science.smith.edu [science.smith.edu]
- 4. researchgate.net [researchgate.net]
- 5. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 6. Why is ethanol used in DNA extraction? | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. oncology.wisc.edu [oncology.wisc.edu]
- 9. webhome.auburn.edu [webhome.auburn.edu]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. med.upenn.edu [med.upenn.edu]
- 15. Ethanol Precipitation to clean DNA [bio.davidson.edu]
- 16. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 17. Tips on ethanol precipitation of nucleic acids and wash - General Lab Techniques [protocol-online.org]
- 18. dnagenotek.com [dnagenotek.com]
- 19. wegene-china.com [wegene-china.com]
- 20. researchgate.net [researchgate.net]
- 21. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
Application Notes and Protocols for Isolating Nucleic Acids from Plant Tissues Using Phenol-Based Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the isolation of high-quality DNA and RNA from plant tissues using established phenol-based methodologies. These methods are fundamental in molecular biology, genomics, and downstream applications such as PCR, sequencing, and gene expression analysis.
Application Notes
Phenol-based extraction methods are among the most widely used for purifying nucleic acids. They rely on the principle of liquid-liquid extraction to separate nucleic acids from proteins and other cellular contaminants. When a sample homogenate is mixed with a phenol-chloroform solution, a phase separation occurs upon centrifugation. Hydrophobic lipids dissolve in the organic phenol (B47542) phase, and denatured proteins partition into the organic phase or the interface between the phases. The polar nucleic acids remain in the upper aqueous phase.
Plant tissues present unique challenges due to their rigid cell walls, and high content of polysaccharides and secondary metabolites (e.g., polyphenols, tannins), which can co-precipitate with nucleic acids and inhibit downstream enzymatic reactions.[1][2][3] Therefore, protocols are often modified with reagents like Cetyltrimethylammonium Bromide (CTAB) to remove these inhibitors.[1][4]
Cetyltrimethylammonium Bromide (CTAB) for DNA Isolation
The CTAB method is a "gold standard" for DNA extraction from plants, especially those rich in polysaccharides and polyphenols.[1] CTAB is a cationic detergent that forms complexes with polysaccharides and polyphenols upon cell lysis, which can then be removed.[4] At high salt concentrations, CTAB precipitates these contaminants while DNA remains in solution. Subsequent phenol-chloroform extraction steps are used to remove proteins.[1]
TRIzol® Reagent for RNA Isolation
TRIzol® or similar reagents contain a combination of phenol and guanidine (B92328) isothiocyanate, a powerful protein denaturant. This monophasic solution effectively lyses cells, denatures proteins and nucleoprotein complexes, and simultaneously protects RNA integrity by inactivating endogenous RNases.[5][6] Following homogenization in TRIzol®, the addition of chloroform (B151607) induces phase separation. The total RNA remains exclusively in the upper, colorless aqueous phase, while DNA and proteins are partitioned to the interphase and organic phase, respectively.[6]
Quality Assessment of Isolated Nucleic Acids
The quantity and purity of isolated nucleic acids are critical for subsequent applications. This is typically assessed using UV spectrophotometry. The absorbance at 260 nm is used to determine the concentration, while the ratios of absorbance at 260/280 nm and 260/230 nm are used to assess purity.[7]
-
A260/A280 Ratio: This ratio indicates contamination by protein. A ratio of ~1.8 is generally accepted as "pure" for DNA, and a ratio of ~2.0 is considered "pure" for RNA.[8][9] Lower ratios may suggest the presence of residual phenol or protein.[8]
-
A260/A230 Ratio: This ratio is a secondary measure of purity and indicates contamination by substances like polysaccharides, phenols, and salts (e.g., guanidine isothiocyanate) that absorb at 230 nm.[8][10] For pure samples, this ratio is ideally in the range of 2.0-2.2.[8][9]
Quantitative Data Summary
The following table summarizes the expected purity ratios for high-quality nucleic acid preparations. Actual yields can vary significantly depending on the plant species, tissue type, age, and physiological condition. Young, actively growing tissues generally yield more and higher-quality nucleic acids.[3]
| Parameter | Pure DNA | Pure RNA | Potential Contaminant Indicated by Low Ratio |
| A260/A280 Ratio | ~1.8[8][9] | ~2.0[8][9] | Protein, residual phenol[8] |
| A260/A230 Ratio | 2.0 - 2.2[8][9] | 2.0 - 2.2[8][9] | Polysaccharides, polyphenols, salts, residual phenol[8][10] |
Experimental Workflows
The following diagrams illustrate the standard workflows for DNA and RNA isolation using phenol-based methods.
Caption: CTAB-Phenol-Chloroform DNA Isolation Workflow.
Caption: TRIzol®-Based Total RNA Isolation Workflow.
Experimental Protocols
Caution: Phenol and chloroform are toxic and volatile. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Genomic DNA Isolation using CTAB-Phenol-Chloroform
This protocol is adapted for isolating high molecular weight DNA from 100 mg of plant tissue.[1][4]
Materials:
-
CTAB Buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA pH 8.0, 1.4 M NaCl, 1% PVP)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Isopropanol (B130326) (cold)
-
70% Ethanol (B145695) (cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA pH 8.0)
-
RNase A (10 mg/mL)
-
Liquid Nitrogen
-
Mortar and pestle
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
Methodology:
-
Homogenization: Freeze ~100 mg of fresh plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.[1]
-
Lysis: Transfer the powder to a 2 mL microcentrifuge tube. Immediately add 500 µL of pre-warmed (60°C) CTAB Buffer and vortex thoroughly.[4] Incubate in a 60°C water bath for 30 minutes, mixing occasionally.[4]
-
First Extraction: Add an equal volume (~500 µL) of chloroform:isoamyl alcohol (24:1) and mix by inversion for 5-10 minutes to form an emulsion. Centrifuge at 14,000 x g for 5 minutes.[4]
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a new tube.
-
Phenol-Chloroform Extraction: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1).[4] Vortex for 10 seconds and centrifuge at 14,000 x g for 1 minute to separate the phases.[4]
-
Repeat Extraction: Transfer the upper aqueous phase to a new tube. Repeat the phenol:chloroform:isoamyl alcohol extraction until the interphase is clean and the upper phase is clear.[1][4]
-
RNA Digestion: Add 5 µL of RNase A solution and incubate at 37°C for 20-30 minutes.[4]
-
DNA Precipitation: Add 0.7 volumes of cold isopropanol to the aqueous phase.[4] Mix gently by inversion and incubate at -20°C for at least 15-30 minutes to precipitate the DNA.[4]
-
Pelleting: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the DNA. A small white pellet should be visible.
-
Washing: Carefully decant the supernatant. Wash the pellet with 500 µL of ice-cold 70% ethanol to remove salts.[4] Centrifuge at 14,000 x g for 5 minutes.
-
Drying: Decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the DNA difficult to dissolve.
-
Resuspension: Dissolve the DNA pellet in 20-50 µL of TE buffer.[4] Warming at 55-60°C for 10 minutes can aid dissolution. Store the DNA at -20°C.
Protocol 2: Total RNA Isolation using TRIzol®-Based Method
This protocol is for isolating total RNA from 50-100 mg of plant tissue.[6][11] All steps should be performed using RNase-free equipment and solutions.
Materials:
-
TRIzol® or similar phenol/guanidine isothiocyanate reagent
-
Chloroform
-
Isopropanol
-
75% Ethanol (in RNase-free water)
-
RNase-free water
-
Liquid Nitrogen
-
Mortar and pestle
-
RNase-free microcentrifuge tubes
Methodology:
-
Homogenization: Freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a pre-chilled, RNase-free mortar and pestle.
-
Lysis: Transfer the powder to an RNase-free tube and add 1 mL of TRIzol® reagent.[6][11] Vortex vigorously for 1 minute to homogenize the sample. Incubate at room temperature for 5 minutes to permit complete dissociation of nucleoprotein complexes.[6]
-
Phase Separation: Add 200 µL of chloroform per 1 mL of TRIzol® used.[6] Cap the tube securely and shake vigorously by hand for 15 seconds. Incubate at room temperature for 5-10 minutes.[6]
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[6] The mixture will separate into a lower red phenol-chloroform phase, a whitish interphase, and a colorless upper aqueous phase containing the RNA.[6]
-
RNA Precipitation: Carefully transfer the upper aqueous phase (~400-500 µL) to a new RNase-free tube. Add 0.5 mL of isopropanol per 1 mL of TRIzol® used initially.[6] Mix by inversion and incubate at room temperature for 10 minutes.[6]
-
Pelleting: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like or white pellet at the bottom of the tube.[6]
-
Washing: Carefully discard the supernatant. Wash the RNA pellet by adding at least 1 mL of 75% ethanol (prepared with RNase-free water).[11] Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[11]
-
Drying: Discard the wash. Briefly air-dry the RNA pellet for 5-10 minutes. Avoid over-drying the pellet.[11]
-
Resuspension: Resuspend the RNA in 20-50 µL of RNase-free water. Pipette up and down gently and incubate in a water bath at 55-60°C for 10 minutes to aid dissolution.[12] Store the RNA at -80°C.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Nucleic Acid Yield | Insufficient tissue disruption.[3] Incomplete lysis.[3] Pellet lost during washing steps. | Ensure tissue is ground to a fine powder. Extend incubation time in lysis buffer. Be careful when decanting supernatant; use a pipette to remove the final drops of wash solution. |
| Low A260/A280 Ratio (<1.7 for DNA, <1.9 for RNA) | Protein contamination.[13] Residual phenol in the final sample.[13] | Perform an additional phenol:chloroform extraction.[2] Re-precipitate the nucleic acid with ethanol to remove residual phenol. Ensure all supernatant is removed after the final wash.[13] |
| Low A260/A230 Ratio (<1.8) | Polysaccharide contamination.[2] Polyphenol contamination. Guanidine salt carryover (in TRIzol® method).[10] | For DNA, ensure high salt concentration in CTAB buffer and consider adding more PVP.[14] Perform an additional chloroform extraction. Ensure the pellet is washed thoroughly with 70-75% ethanol. An additional wash step may be required. |
| Degraded DNA/RNA | Nuclease activity from the plant tissue.[3] RNase contamination during RNA prep. Over-vortexing high molecular weight DNA. | Process samples immediately after harvesting or flash-freeze in liquid nitrogen.[3] Use RNase-free reagents and consumables for RNA work. Mix gently by inversion instead of vortexing after adding precipitation agents. |
| DNA/RNA Pellet Won't Dissolve | Pellet was over-dried. High concentration of contaminants (e.g., polysaccharides). | Increase resuspension buffer volume. Incubate at 55-60°C for a longer period (30-60 min) with occasional gentle flicking. If contamination is suspected, re-purification may be necessary. |
References
- 1. zymoresearch.de [zymoresearch.de]
- 2. Problems isolating plant genomic DNA - Molecular Biology [protocol-online.org]
- 3. Overcoming Obstacles: Troubleshooting Tips for Plant DNA Extraction Challenges [greenskybio.com]
- 4. CTAB Protocol for the Isolation of DNA from Plant Tissues [opsdiagnostics.com]
- 5. RNA Isolation from Plant Tissue Protocol 10: TRIzol LS Reagent Method [protocols.io]
- 6. www2.nau.edu [www2.nau.edu]
- 7. neb.com [neb.com]
- 8. dna.uga.edu [dna.uga.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. youtube.com [youtube.com]
- 11. zymoresearch.com [zymoresearch.com]
- 12. protocols.io [protocols.io]
- 13. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. DNA Extraction Protocol for Plants with High Levels of Secondary Metabolites and Polysaccharides without Using Liquid Nitrogen and Phenol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing Phenol Solutions for DNA and RNA Extraction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of phenol (B47542) solutions essential for the purification of high-quality DNA and RNA. Proper preparation of these solutions is critical for achieving optimal yield and purity of nucleic acids for downstream applications in research, diagnostics, and therapeutic development.
Introduction
Phenol-based extraction remains a robust and widely used method for the deproteinization of nucleic acid preparations. The principle lies in the differential partitioning of molecules between an aqueous phase and an organic phenol phase. Proteins, being amphipathic, are denatured and extracted into the organic phase, while the highly polar nucleic acids remain in the aqueous phase. The pH of the phenol solution is a critical determinant of which nucleic acid species is purified. A neutral to slightly alkaline pH (around 8.0) is used for DNA extraction, as it maintains the negative charge of the phosphate (B84403) backbone, keeping the DNA in the aqueous phase.[1][2][3] Conversely, an acidic pH (around 4.5) is employed for RNA extraction.[4][5][6] At this acidic pH, DNA becomes less soluble in the aqueous phase and partitions into the organic phase, allowing for the selective isolation of RNA.[5]
I. Safety Precautions for Handling Phenol
Phenol is a toxic and corrosive compound that can cause severe chemical burns upon skin contact and is readily absorbed through the skin, leading to systemic toxicity.[7][8][9] All handling of phenol and phenol-containing solutions must be performed in a certified chemical fume hood.[7][8][10] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and gloves resistant to phenol (such as butyl rubber or neoprene), must be worn.[7][9][11] An eyewash station and safety shower must be readily accessible.[8][11] In case of skin contact, immediately wash the affected area with copious amounts of water and seek medical attention.[8]
II. Preparation of Phenol Solutions for DNA Extraction
For DNA extraction, phenol is typically equilibrated to a pH of 7.8-8.0 and used in combination with chloroform (B151607) and isoamyl alcohol. Chloroform denatures proteins and solubilizes lipids, while isoamyl alcohol helps to prevent foaming during extraction.[12]
Quantitative Data for DNA Extraction Solutions
| Reagent/Parameter | Specification | Notes |
| Equilibrated Phenol | ||
| pH | 7.8 - 8.0 | Critical for keeping DNA in the aqueous phase.[13][14] |
| 8-Hydroxyquinoline (B1678124) | 0.1% (w/v) | Acts as an antioxidant and a weak chelator of metal ions.[13] |
| Phenol:Chloroform:Isoamyl Alcohol | ||
| Ratio | 25:24:1 (v/v/v) | Standard mixture for DNA extraction.[13][15] |
| TE Buffer | ||
| Tris-HCl | 10 mM | Buffering agent. |
| EDTA | 1 mM | Chelates divalent cations that can act as cofactors for DNases. |
| pH | 8.0 | Maintains the appropriate pH for DNA stability. |
Experimental Protocol: Preparation of Buffer-Saturated (Equilibrated) Phenol (pH 8.0)
-
Melting Phenol: Crystalline phenol is solid at room temperature. Place the sealed bottle in a 65°C water bath within a fume hood to melt the crystals.[16]
-
Adding Antioxidant: Once melted, add 8-hydroxyquinoline to the phenol to a final concentration of 0.1% (w/v).[13][16] Mix until dissolved.
-
First Equilibration: Add an equal volume of 0.5 M Tris-HCl, pH 8.0, to the phenol.[16]
-
Mixing and Separation: Stir the mixture on a magnetic stirrer for 15-20 minutes.[13] Allow the phases to separate in a separatory funnel for 10-12 hours.[13]
-
Collecting the Phenol Phase: Carefully drain and collect the lower, organic (phenol) phase.[13]
-
Subsequent Equilibrations: Repeat the equilibration process (steps 3-5) using an equal volume of 0.1 M Tris-HCl, pH 8.0.[13][16] Repeat this step until the pH of the aqueous phase is between 7.8 and 8.0.[13] The pH can be checked using pH paper.
-
Storage: Store the buffer-saturated phenol at 4°C in a light-protected bottle, overlaid with a small amount of 0.1 M Tris-HCl, pH 8.0.[7]
Experimental Protocol: Preparation of Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
In a chemical fume hood, combine 25 parts of buffer-saturated phenol (pH 8.0), 24 parts of chloroform, and 1 part of isoamyl alcohol in a glass container.[13]
-
Mix thoroughly.
-
Store at 4°C in a tightly sealed, light-protected bottle.
III. Preparation of Phenol Solutions for RNA Extraction
For RNA extraction, an acidic phenol solution is used to retain RNA in the aqueous phase while partitioning DNA into the organic phase.[5] This is often used in conjunction with guanidinium (B1211019) thiocyanate, a potent protein denaturant that inactivates RNases.
Quantitative Data for RNA Extraction Solutions
| Reagent/Parameter | Specification | Notes |
| Acid Phenol | ||
| pH | 4.3 - 4.7 | Critical for separating RNA from DNA.[4][17] |
| Acid Phenol:Chloroform | ||
| Ratio | 5:1 (v/v) | A common mixture for RNA extraction.[4] |
| Acid Phenol:Chloroform:Isoamyl Alcohol | ||
| Ratio | 125:24:1 (v/v/v) | An alternative mixture for RNA extraction.[17] |
| Sodium Acetate | ||
| Concentration | 2 M or 3 M | Used to adjust the pH of the sample and aid in RNA precipitation.[4][18] |
| pH | 4.0 or 5.2 |
Experimental Protocol: Preparation of Water-Saturated (Acid) Phenol
-
Melting Phenol: As with the preparation for DNA extraction, melt the crystalline phenol in a 65°C water bath in a fume hood.
-
Water Saturation: Add an equal volume of RNase-free water to the melted phenol.
-
Mixing and Separation: Stir the mixture vigorously for 15 minutes. Allow the phases to separate.
-
Aspirating the Aqueous Layer: Carefully aspirate and discard the upper aqueous layer.
-
Repeat Saturation: Repeat the addition of RNase-free water, mixing, and removal of the aqueous phase.
-
Final Preparation: After the final aspiration, the phenol is considered water-saturated. The pH will be acidic (around 4.3).[19]
-
Storage: Store the water-saturated phenol at 4°C in a light-protected bottle.
Experimental Protocol: Preparation of Acid Phenol:Chloroform (5:1)
-
In a chemical fume hood, combine 5 parts of water-saturated (acid) phenol with 1 part of chloroform.[4]
-
Mix thoroughly.
-
Store at 4°C in a tightly sealed, light-protected bottle.
IV. Experimental Workflow Diagrams
The following diagrams illustrate the logical workflows for preparing phenol solutions for DNA and RNA extraction.
Caption: Workflow for preparing equilibrated phenol (pH 8.0) for DNA extraction.
Caption: Workflow for preparing water-saturated (acid) phenol for RNA extraction.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Star Republic: Guide for Biologists [sciencegateway.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. LMDp protocol: Phenol extraction of DNA solutions [dmd.nl]
- 13. geneticeducation.co.in [geneticeducation.co.in]
- 14. pacb.com [pacb.com]
- 15. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 16. ieg4.rccc.ou.edu [ieg4.rccc.ou.edu]
- 17. Total RNA Preparation Protocol [younglab.wi.mit.edu]
- 18. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 19. Protocol: A simple phenol-based method for 96-well extraction of high quality RNA from Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of Phenol Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenol (B47542) is a versatile organic compound utilized in various laboratory applications, including nucleic acid purification, cell lysis, and as a component in disinfectant formulations.[1][2] However, its utility is matched by its significant health hazards. Phenol is highly corrosive, toxic, and can be rapidly absorbed through the skin, leading to severe chemical burns and systemic toxicity.[3][4][5] Acute exposure can cause damage to the central nervous system, liver, and kidneys.[1] Therefore, strict adherence to safety protocols is paramount to mitigate the risks associated with its use.
These application notes provide comprehensive guidelines for the safe handling, storage, and disposal of phenol solutions in a laboratory setting. The protocols outlined below are designed to ensure the safety of laboratory personnel and the integrity of research experiments.
Hazard Summary
| Hazard Type | Description |
| Acute Toxicity | Can be fatal if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[3][4] |
| Systemic Effects | Rapid absorption through the skin can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys.[1] |
| Corrosivity | Causes severe chemical burns to skin and eyes upon contact.[4] |
| Flammability | Phenol is a combustible solid and its solutions may be flammable.[4][6] |
| Chronic Effects | Prolonged or repeated exposure may cause organ damage.[3] |
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against phenol exposure. The following table summarizes the recommended PPE for various tasks involving phenol solutions.
| Task | Recommended Personal Protective Equipment (PPE) |
| Preparing Stock Solutions | - Chemical splash goggles and a face shield- Neoprene or butyl rubber gloves over nitrile gloves- Chemical-resistant apron over a lab coat- Closed-toe shoes |
| Routine Handling of Dilute Solutions | - Safety glasses with side shields or chemical splash goggles- Double-gloved nitrile or neoprene gloves- Lab coat- Closed-toe shoes |
| Spill Cleanup | - Chemical splash goggles and a face shield- Heavy-duty neoprene or butyl rubber gloves- Chemical-resistant apron or suit- Respiratory protection may be required for large spills or in poorly ventilated areas. |
Engineering Controls
Engineering controls are designed to remove the hazard at the source and should always be used in conjunction with appropriate PPE.
-
Fume Hood: All work with concentrated phenol solutions or solid phenol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Safety Shower and Eyewash Station: An easily accessible and operational safety shower and eyewash station must be located within a 10-second travel distance from the work area.[1][4]
Safe Handling and Storage Procedures
General Handling
-
Always handle phenol solutions in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in areas where phenol is handled.[6]
-
Wash hands thoroughly with soap and water after handling phenol, even if gloves were worn.[4][6]
-
Transport phenol solutions in secondary, shatter-resistant containers.[9]
Storage
-
Store phenol solutions in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers, acids, and bases.[2][6][10]
-
Keep containers tightly closed and protected from light.[1][8][11]
-
Store saturated phenol solutions at 4°C.[1]
-
Do not store phenol in metal containers; use glass or other resistant materials.[2]
-
Ensure storage areas are clearly labeled with the appropriate hazard warnings.
Spill and Exposure Procedures
Spill Cleanup
The response to a phenol spill depends on the volume and location of the spill.
| Spill Size | Procedure |
| Small Spill (<50 mL) | 1. Alert personnel in the immediate area.2. Wear appropriate PPE (see table above).3. Absorb the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.4. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.5. Decontaminate the spill area with a soap and water solution.6. Dispose of all contaminated materials as hazardous waste.[1][6] |
| Large Spill (>50 mL) | 1. Evacuate the laboratory immediately and alert others.2. If flammable vapors are present, turn off all ignition sources.3. Close the laboratory doors and prevent entry.4. Contact the institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[4][6] |
Exposure Response
Immediate action is critical in the event of phenol exposure.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention immediately.[4]
-
Waste Disposal
Phenol and all materials contaminated with phenol are considered hazardous waste and must be disposed of accordingly.
-
Liquid Waste: Collect all liquid phenol waste in a designated, labeled, and leak-proof container.[1]
-
Solid Waste: Collect all phenol-contaminated solid waste (e.g., gloves, pipette tips, absorbent materials) in a separate, clearly labeled, and sealed container.[7][12]
-
Disposal: Do not pour phenol waste down the drain.[7] All phenol waste must be disposed of through the institution's hazardous waste management program.[10][13]
Experimental Protocols
Protocol for Preparation of Saturated Phenol Solution
This protocol describes the safe preparation of a saturated phenol solution, commonly used in molecular biology for DNA and RNA purification.
Materials:
-
Crystalline phenol
-
Nuclease-free water
-
0.5 M Tris-HCl, pH 8.0
-
Stir plate and stir bar
-
Glass beaker and graduated cylinder
-
Appropriate PPE (see table above)
Procedure:
-
Work exclusively within a certified chemical fume hood.
-
Don appropriate PPE, including chemical splash goggles, a face shield, a chemical-resistant apron, and double gloves (nitrile inner, neoprene or butyl rubber outer).
-
Carefully weigh the desired amount of crystalline phenol and add it to a glass beaker.
-
Slowly add an equal volume of nuclease-free water to the phenol crystals.
-
Add a stir bar and place the beaker on a stir plate. Stir at a low speed until the phenol is completely dissolved. This will form a two-phase mixture.
-
Allow the mixture to stand until the two phases have clearly separated. The upper aqueous phase is the saturated phenol solution.
-
Carefully aspirate and discard the upper aqueous layer.
-
Add an equal volume of 0.5 M Tris-HCl, pH 8.0 to the phenol.
-
Stir for 15 minutes, then allow the phases to separate.
-
Aspirate and discard the upper aqueous (Tris) layer.
-
Repeat the Tris wash (steps 8-10) one more time.
-
After the final wash, add a small volume of 0.1 M Tris-HCl, pH 8.0 to the phenol to maintain saturation.
-
Store the saturated phenol solution in a light-protected, tightly sealed container at 4°C.
Protocol for Decontamination of Phenol-Contaminated Surfaces and Equipment
This protocol outlines the steps for safely decontaminating laboratory surfaces and equipment that have come into contact with phenol.
Materials:
-
Soap and water solution
-
Absorbent pads
-
Appropriate PPE (see table above)
-
Labeled hazardous waste container
Procedure:
-
Ensure the area is well-ventilated. If significant contamination is present, perform the decontamination within a fume hood.
-
Don appropriate PPE, including safety goggles, a lab coat, and double nitrile or neoprene gloves.
-
For visible droplets or puddles, first absorb the liquid using absorbent pads. Place the used pads in a labeled hazardous waste container.
-
Thoroughly wash the contaminated surface or equipment with a generous amount of soap and water solution.[9]
-
Rinse the surface with clean water.
-
Wipe the surface with 70% ethanol to aid in drying and further decontamination.
-
Allow the surface or equipment to air dry completely before reuse.
-
Dispose of all contaminated cleaning materials (gloves, pads, etc.) as hazardous waste.
Visual Workflows
Caption: Workflow for the safe handling of phenol solutions.
Caption: Decision tree for responding to a phenol spill.
Caption: Flowchart for the proper disposal of phenol waste.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 3. ehs.wwu.edu [ehs.wwu.edu]
- 4. lsuhsc.edu [lsuhsc.edu]
- 5. oehs.tulane.edu [oehs.tulane.edu]
- 6. ehs.berkeley.edu [ehs.berkeley.edu]
- 7. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 8. ineos.com [ineos.com]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. monash.edu [monash.edu]
- 11. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. ehs.princeton.edu [ehs.princeton.edu]
Troubleshooting & Optimization
troubleshooting low DNA yield with the phenol chloroform method
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low DNA yield during phenol-chloroform extraction.
Troubleshooting Low DNA Yield
Low DNA yield is a common issue in phenol-chloroform extractions. The following sections address potential causes and provide solutions to improve your results.
FAQs: Common Causes of Low DNA Yield
Question: Why is my DNA yield consistently low?
Answer: Several factors can contribute to low DNA yield during phenol-chloroform extraction. These can be broadly categorized into four main areas: inefficient cell lysis, problems during phase separation, DNA degradation, and suboptimal DNA precipitation.[1] It's crucial to systematically evaluate each step of your protocol to identify the bottleneck.
Question: How does incomplete cell lysis affect my DNA yield?
Answer: Incomplete lysis of cells is a primary reason for low DNA yield because the DNA remains trapped within the cells and is not released into the lysate for extraction.[1][2] If you observe solid material remaining after the lysis step, it's an indication that homogenization was insufficient.[2][3]
Question: Can issues with phase separation lead to loss of DNA?
Answer: Yes, poor phase separation can lead to significant DNA loss.[4] The DNA resides in the upper aqueous phase, and if the separation between the aqueous and organic phases is not distinct, it becomes difficult to collect the aqueous layer without aspirating part of the interphase, which contains proteins and denatured DNA.[5] Vigorous mixing can sometimes create a thick interphase, trapping the DNA.[5]
Question: What role does the pH of the phenol (B47542) play in DNA yield?
Answer: The pH of the phenol solution is critical. For DNA extraction, the phenol should be buffered to a slightly alkaline pH (around 7.8-8.0).[6][7] If acidic phenol is used, the DNA will be denatured and partition into the organic phase along with the proteins, resulting in a very low or no yield in the aqueous phase.[5][8][9]
Question: How can I tell if my DNA has been degraded?
Answer: DNA degradation can be a cause of low yield. This can happen due to the presence of nucleases in your sample.[4] Running your extracted DNA on an agarose (B213101) gel can help visualize degradation. Instead of a sharp, high-molecular-weight band, you will see a smear.
Question: Could the problem be with my DNA precipitation step?
Answer: Absolutely. Inefficient precipitation will directly result in a low yield. Factors such as using insufficient or warm alcohol, incorrect salt concentrations, or not allowing enough incubation time can all lead to poor DNA precipitation.[10] Over-drying the DNA pellet can also make it difficult to resuspend, leading to an apparent low yield.[3]
Troubleshooting Guide: Step-by-Step Solutions
This section provides a more detailed breakdown of troubleshooting steps for each stage of the phenol-chloroform extraction process.
Sample Preparation and Cell Lysis
| Problem | Possible Cause | Solution |
| Low DNA Yield | Incomplete homogenization and cell lysis.[1][2] | Ensure thorough homogenization of the tissue or complete suspension of the cell pellet in lysis buffer.[11] For tough tissues, consider mechanical disruption methods like bead beating or using a rotor-stator homogenizer. Ensure proteinase K is active and incubation times and temperatures are optimal.[11] |
| Insufficient lysis buffer. | Use the recommended volume of lysis buffer for your starting material amount. |
Phenol-Chloroform Extraction and Phase Separation
| Problem | Possible Cause | Solution |
| Low DNA Yield | Incorrect pH of phenol.[5] | For DNA extraction, ensure your phenol is saturated with a buffer of pH 7.8-8.0.[6][7] You can check the pH of the aqueous phase above the phenol. |
| Poor phase separation.[4] | Ensure proper mixing of the sample with the phenol-chloroform, but avoid excessively vigorous vortexing which can shear DNA and create a thick interphase.[4] Ensure centrifugation is performed at the recommended speed and for a sufficient duration.[4] | |
| Contamination from the interphase. | When collecting the aqueous phase, be careful not to disturb the interphase. It's better to leave a small amount of the aqueous phase behind than to contaminate your sample with proteins.[12][13] | |
| Phase inversion. | If the aqueous phase has a high salt concentration, it can become denser than the organic phase. Using a phenol-chloroform mixture, which is denser than phenol alone, can help prevent this.[5] |
DNA Precipitation and Resuspension
| Problem | Possible Cause | Solution |
| No visible DNA pellet | Insufficient alcohol or incorrect salt concentration. | Use 2-2.5 volumes of cold 100% ethanol (B145695) or an equal volume of isopropanol.[6][10] Ensure the final salt concentration (e.g., sodium acetate) is correct to facilitate precipitation.[10] |
| Incubation time is too short. | For low DNA concentrations, extend the incubation period at -20°C or -80°C.[11][14] | |
| Low DNA Yield | Loss of pellet during washing. | Be careful when decanting the supernatant after centrifugation. A quick spin can help collect residual liquid for removal with a pipette. |
| Over-dried DNA pellet.[3] | Do not over-dry the DNA pellet. Air-dry briefly or use a vacuum concentrator for a short time. Over-dried pellets are very difficult to dissolve.[3] | |
| Incomplete resuspension of the DNA pellet.[2] | Resuspend the DNA pellet in an appropriate volume of TE buffer or nuclease-free water.[11] Gentle heating (e.g., 55-65°C) and intermittent flicking can aid in dissolving the pellet.[2] |
Experimental Protocols
Standard Phenol-Chloroform DNA Extraction Protocol
This protocol is a general guideline and may need to be optimized for specific sample types.
Materials:
-
Lysis Buffer (e.g., TE buffer with SDS and proteinase K)[11]
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)[6]
-
Chloroform:Isoamyl Alcohol (24:1)[6]
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or Nuclease-Free Water
Procedure:
-
Sample Lysis: Homogenize the sample and incubate it in lysis buffer, typically with proteinase K, at 55-65°C until lysis is complete.[11]
-
Phenol-Chloroform Extraction:
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase and organic layer.[12][13]
-
Chloroform Extraction (Optional but Recommended):
-
DNA Precipitation:
-
Pelleting and Washing:
-
Drying and Resuspension:
Visualizations
Phenol-Chloroform Extraction Workflow
Caption: Workflow of the phenol-chloroform DNA extraction method.
Troubleshooting Logic for Low DNA Yield
Caption: Decision tree for troubleshooting low DNA yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. geneticeducation.co.in [geneticeducation.co.in]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. youtube.com [youtube.com]
- 9. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. pacb.com [pacb.com]
- 13. microbenotes.com [microbenotes.com]
- 14. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 15. mpbio.com [mpbio.com]
Technical Support Center: Effective Removal of Residual Phenol from RNA Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing residual phenol (B47542) contamination from their RNA samples.
Troubleshooting Guide
Issue: Low A260/A230 ratio (<1.8) in my RNA sample.
A low A260/A230 ratio is a common indicator of phenol contamination, which can inhibit downstream applications such as RT-qPCR and RNA sequencing.[1][2] Phenol has an absorbance peak around 270 nm, which can also affect the A260/A280 ratio, but the A260/A230 ratio is the more sensitive indicator.[1]
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Notes |
| Incomplete phase separation during initial extraction. | Be meticulous when aspirating the aqueous phase. Avoid disturbing the interphase and the lower phenol-chloroform phase.[3][4] Consider using phase-lock tubes to create a solid barrier between the phases.[3] | Leaving a small amount of the aqueous phase behind is preferable to carrying over contaminants. |
| Phenol solubility in the aqueous phase. | Perform centrifugations at 4°C, as phenol is more soluble in the aqueous phase at room temperature.[5] | This simple adjustment can significantly reduce phenol carryover. |
| Insufficient washing of the RNA pellet. | Increase the number of 75% ethanol (B145695) washes to two or three.[1][4][6] Ensure the pellet is fully submerged and gently agitated during each wash. | Additional washes are highly effective at removing residual phenol and salts.[4] |
| Significant phenol contamination. | Perform an additional chloroform (B151607) extraction followed by ethanol precipitation.[4][6][7] | This is a robust method for cleaning up heavily contaminated samples. |
| Contamination from starting material. | For samples high in proteoglycans or polysaccharides, consider a modified precipitation step with a high-salt solution.[5] | This can help remove other contaminants that also absorb at 230 nm. |
Frequently Asked Questions (FAQs)
Q1: Why is residual phenol a problem for my RNA experiments?
Residual phenol can denature enzymes, such as reverse transcriptase and polymerases, leading to inhibition of downstream enzymatic reactions like RT-qPCR.[1][8] This can result in inaccurate quantification of gene expression and overall unreliable experimental outcomes.[2][9][10]
Q2: How can I detect phenol contamination?
The most common method is UV spectrophotometry. A low A260/A230 ratio (ideally, this should be between 2.0 and 2.2) is a strong indicator of phenol contamination.[1] While the A260/A280 ratio (ideally ~2.0) is primarily used to assess protein contamination, significant phenol contamination can also lower this value.[1]
Q3: What are the main methods to remove residual phenol?
The primary methods for removing residual phenol contamination are:
-
Additional Chloroform Extraction: This involves re-extracting the aqueous phase with chloroform to partition the phenol into the organic phase.[4][6][7]
-
Ethanol/Isopropanol Reprecipitation with Multiple Washes: Precipitating the RNA and washing the pellet multiple times with 75-80% ethanol effectively removes dissolved phenol and other contaminants.[1][4][6]
-
Column-Based Cleanup Kits: Commercial kits utilize silica (B1680970) spin columns to bind RNA while contaminants are washed away.[1][11][12]
Q4: Will I lose RNA during the cleanup process?
Some RNA loss can occur during additional purification steps, potentially around 20% with chloroform extraction.[13] To minimize loss, handle the RNA pellet with care, especially during decanting steps. Using a glycogen (B147801) co-precipitant can help visualize the pellet and improve recovery.[6]
Q5: Can I just use a cleanup kit instead of these manual methods?
Yes, commercial RNA cleanup kits are a fast and reliable option for removing phenol and other impurities.[1][11] They are often preferred for their convenience and consistency, though they may be more expensive than manual methods.[11]
Experimental Protocols
Protocol 1: Additional Chloroform Extraction and Ethanol Precipitation
This protocol is recommended for samples with significant phenol contamination.
-
Volume Adjustment: Adjust the volume of your RNA sample to 100-200 µL with nuclease-free water.
-
Chloroform Addition: Add an equal volume of chloroform.
-
Mixing: Vortex vigorously for 15-20 seconds.
-
Phase Separation: Centrifuge at >12,000 x g for 5 minutes at 4°C.
-
Transfer Aqueous Phase: Carefully transfer the upper aqueous phase to a new sterile, nuclease-free tube, avoiding the interphase and lower organic layer.[1]
-
Precipitation:
-
Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C.
-
Washing:
-
Drying: Briefly air-dry the pellet for 3-10 minutes. Do not over-dry.[1]
-
Resuspension: Resuspend the RNA pellet in a suitable volume of nuclease-free water.
Protocol 2: RNA Reprecipitation with Additional Washes
This protocol is suitable for removing minor phenol contamination.
-
Volume and Salt Adjustment: Adjust the RNA sample volume to at least 50 µL with nuclease-free water and add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).[1]
-
Ethanol Precipitation: Add 2.5 volumes of ice-cold 100% ethanol, mix, and incubate at -20°C for at least 30 minutes.[1]
-
Pelleting: Centrifuge at >12,000 x g for 15-20 minutes at 4°C.[1]
-
Washing:
-
Drying: Briefly air-dry the pellet.
-
Resuspension: Resuspend the RNA in nuclease-free water.
Method Comparison
| Method | Pros | Cons |
| Additional Chloroform Extraction | Highly effective for significant contamination.[1] Cost-effective. | Involves hazardous organic solvents. Potential for RNA loss (~20%).[13] Requires careful pipetting. |
| Reprecipitation & Multiple Washes | Simple procedure, avoids additional organic extraction. Effective for minor contamination. | May be less effective for heavy contamination. Multiple steps can increase the chance of handling error. |
| Column-Based Cleanup Kits | Fast, reliable, and highly effective.[1][11] Safer, as it avoids phenol and chloroform.[11] | More expensive than manual methods. RNA yield can sometimes be lower depending on the kit and sample. |
Visual Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. molecular biology - How do I clean phenol contaminated RNA without losing any of the sample? - Biology Stack Exchange [biology.stackexchange.com]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Removing phenol contamination from total RNA - Molecular Biology [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. Detection of phenol contamination in RNA samples and its impact on qRT-PCR results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lunanano.com [lunanano.com]
- 12. distantreader.org [distantreader.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Preventing Phase Inversion in Phenol Extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing phase inversion during the phenol (B47542) extraction of high-salt samples.
Frequently Asked Questions (FAQs)
Q1: What is phase inversion during phenol extraction?
A1: Phase inversion is an event where the aqueous and organic layers switch positions during phenol extraction. Typically, the less dense aqueous phase, containing nucleic acids, should be on top of the denser organic phenol phase. However, under certain conditions, the aqueous phase becomes denser and settles at the bottom, complicating the recovery of nucleic acids and leading to potential sample loss or contamination.
Q2: What causes phase inversion when working with high-salt samples?
A2: The primary cause of phase inversion is the increased density of the aqueous phase due to high concentrations of dissolved salts.[1][2][3] Buffer-saturated phenol has a density only slightly higher than water.[4][5][6][7] When the salt concentration in the aqueous sample is high, its density can surpass that of the phenol or phenol:chloroform (B151607) mixture, causing the layers to invert.[1]
Q3: How can I quickly check if phase inversion has occurred?
A3: If you are unsure which layer is the aqueous phase, you can add a small drop of water or a buffer like TE to the tube after centrifugation.[1] If the drop passes through the top layer and mixes with the bottom layer, phase inversion has occurred.[1]
Q4: Can I still recover my sample if phase inversion happens?
A4: Yes, it is often possible to recover the nucleic acids from the bottom aqueous phase.[1] However, extreme care must be taken to avoid contamination from the upper organic phase and the interphase. It is generally recommended to implement preventative measures rather than attempting to rescue an inverted extraction.
Troubleshooting Guide
If you are experiencing or anticipating phase inversion, consult the following troubleshooting guide for potential solutions.
| Observation/Problem | Potential Cause | Recommended Solution(s) |
| The aqueous phase is at the bottom of the tube after centrifugation. | High salt concentration in the sample has increased the density of the aqueous phase above that of the organic phase. | 1. Use a denser organic phase: Add chloroform to the phenol. A 25:24:1 mixture of phenol:chloroform:isoamyl alcohol is denser and helps prevent inversion.[4][5][6]2. Dilute the sample: Before extraction, dilute the sample with nuclease-free water or a low-salt buffer (e.g., TE buffer) to reduce the salt concentration and, consequently, the density of the aqueous phase.[2]3. Use Phase Lock Gel™ (Heavy): Employ a "heavy" formulation of Phase Lock Gel™, which is designed for high-density samples and creates a solid barrier between the two phases.[7][8][9] |
| The interphase is thick and difficult to avoid. | High concentration of proteins and other cellular debris. | 1. Perform a proteinase K digestion: Before the phenol extraction, digest the sample with proteinase K to break down proteins and reduce the amount of material at the interphase.[7]2. Use Phase Lock Gel™: This creates a stable barrier that traps the interphase, allowing for easy decanting of the aqueous phase without contamination.[4][7] |
| The phases are not separating well. | Inadequate mixing or incorrect centrifugation temperature. | 1. Ensure thorough mixing: Vortex the sample vigorously for at least 30 seconds to create an emulsion, which is crucial for efficient extraction (unless working with high molecular weight DNA).[4][7][10]2. Centrifuge at room temperature: Unless the protocol specifies otherwise, centrifugation at room temperature (20-25°C) is often sufficient.[1][10][11][12] Some protocols with Phase Lock Gel™ specifically recommend room temperature centrifugation. |
Data Presentation: Densities of Common Reagents and Solutions
The following table provides density values for common reagents used in phenol extraction and for sodium chloride solutions at various concentrations. This data illustrates how increasing salt concentration can lead to an aqueous phase denser than the organic phase.
| Substance | Density (g/mL at ~20-25°C) |
| Water | ~1.00[13] |
| Phenol (buffer saturated) | ~1.07[13] |
| Phenol:Chloroform:Isoamyl Alcohol (25:24:1) | ~1.28[5][14] |
| 1M NaCl (5.8% w/v) | ~1.04 |
| 2M NaCl (11.7% w/v) | ~1.08 |
| 4M NaCl (23.4% w/v) | ~1.16 |
| Saturated NaCl (~5.3M) | ~1.20[15][16] |
Experimental Protocols
Protocol 1: Using Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
This protocol is recommended for samples with moderate to high salt concentrations. The increased density of the organic phase helps prevent phase inversion.
-
To your aqueous sample, add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0).
-
Vortex vigorously for 30-60 seconds to form a milky emulsion.
-
Centrifuge at 12,000 x g for 5 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.
-
Proceed with subsequent steps of your nucleic acid purification protocol (e.g., chloroform extraction to remove residual phenol, followed by precipitation).
Protocol 2: Using Phase Lock Gel™ (Heavy)
This method is ideal for samples with very high salt or protein concentrations.
-
Prior to use, centrifuge the Phase Lock Gel™ (Heavy) tube at 12,000-16,000 x g for 20-30 seconds to pellet the gel.[17]
-
Add your high-salt aqueous sample to the pre-spun tube.
-
Add an equal volume of the organic extraction reagent (e.g., phenol:chloroform:isoamyl alcohol).
-
Mix by inverting the tube several times until a homogenous suspension is formed. Do not vortex.[17]
-
Centrifuge at 12,000-16,000 x g for 5 minutes at room temperature.[17]
-
The Phase Lock Gel™ will form a solid barrier between the lower organic phase and the upper aqueous phase.
-
Carefully decant or pipette the upper aqueous phase into a new tube.
-
Proceed with your downstream application.
Visualizations
References
- 1. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pacb.com [pacb.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 7. bitesizebio.com [bitesizebio.com]
- 8. quantabio.com [quantabio.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. proprep.com [proprep.com]
- 14. Phenol/Chloroform/Isoamyl alcohol (25:24:1), stabilized, saturated with 100 mM Tris-EDTA to pH 8.0, for molecular 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. imartinez.etsiae.upm.es [imartinez.etsiae.upm.es]
- 16. handymath.com [handymath.com]
- 17. lifesct.com [lifesct.com]
Technical Support Center: Optimizing RNA Purity in Phenol Extractions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize RNA purity, specifically focusing on achieving ideal A260/A280 and A260/A230 ratios during phenol-based extractions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal A260/A280 and A260/A230 ratios for pure RNA?
For most downstream applications, such as RT-qPCR and RNA sequencing, the following absorbance ratios, as measured by UV spectrophotometry, are considered indicative of high-purity RNA:
| Ratio | Ideal Value | Acceptable Range | Indicates Purity From |
| A260/A280 | ~2.0 | 1.8 - 2.1 | Protein Contamination |
| A260/A230 | 2.0 - 2.2 | >1.8 | Phenol (B47542), Guanidinium (B1211019) Salts, Carbohydrates |
A pure RNA sample should exhibit an A260/A280 ratio of approximately 2.0.[1] The A260/A230 ratio is a secondary measure of purity, with expected values typically in the range of 2.0-2.2.[1][2]
Q2: What causes a low A260/A280 ratio?
A low A260/A280 ratio (typically below 1.8) is most often indicative of protein contamination.[1][3] Phenol, which has an absorbance maximum around 270 nm, can also contribute to a suppressed A260/A280 ratio, especially in cases of significant contamination.[1][4] Additionally, using an acidic solution (e.g., water instead of a buffered solution like TE buffer) to resuspend the RNA can artificially lower the A260/A280 ratio.[1][4][5]
Q3: What does a low A260/A230 ratio indicate?
A low A260/A230 ratio (below 1.8) is a strong indicator of contamination with substances that absorb at 230 nm. The most common culprits in phenol-based RNA extraction are:
-
Phenol: Residual phenol from the extraction process is a frequent cause.[1]
-
Guanidinium salts: Guanidinium thiocyanate (B1210189) or guanidinium hydrochloride, present in high concentrations in lysis buffers like TRIzol, are common contaminants that absorb strongly around 230 nm.[6][7][8]
-
Other contaminants: Carbohydrates and EDTA can also lead to a low A260/A230 ratio.[1][2]
Q4: Can I still use RNA with suboptimal ratios in downstream applications?
The tolerance for suboptimal ratios depends on the specific downstream application. While some applications might be more forgiving, contaminants can inhibit enzymatic reactions like reverse transcription and PCR.[9][10] For sensitive applications like RNA-seq and RT-qPCR, it is highly recommended to use RNA with optimal purity ratios to ensure reliable and reproducible results.[11][12] It has been noted, however, that concentrations of guanidinium thiocyanate up to 100 mM in an RNA sample may not compromise the reliability of real-time RT-PCR.[6][7]
Troubleshooting Guides
Issue 1: Low A260/A280 Ratio (<1.8)
A low A260/A280 ratio suggests protein or phenol contamination.
Caption: Troubleshooting flowchart for a low A260/A280 ratio.
1. Additional Chloroform Extraction: This step helps remove residual phenol.[13][14]
-
Protocol:
-
To your aqueous phase containing RNA, add an equal volume of chloroform.
-
Vortex vigorously for 15-20 seconds.
-
Centrifuge at >12,000 x g for 10-15 minutes at 4°C.[15]
-
Carefully transfer the upper aqueous phase to a new, sterile microcentrifuge tube, being cautious not to disturb the interphase.[9][10][11]
-
2. Ethanol Precipitation and Wash: This procedure will help to remove both protein and residual phenol.
-
Protocol:
-
To the aqueous RNA solution, add 0.1 volumes of 3 M Sodium Acetate (pH 5.2).
-
Add 2.5 volumes of ice-cold 100% ethanol.
-
Mix by inverting the tube several times and incubate at -20°C for at least 30 minutes.[16]
-
Centrifuge at >12,000 x g for 15-20 minutes at 4°C to pellet the RNA.[16]
-
Carefully decant the supernatant.
-
Wash the pellet by adding 1 mL of 75% ice-cold ethanol.
-
Centrifuge at >7,500 x g for 5 minutes at 4°C.
-
Repeat the wash step at least once more for a total of two or three washes.[9][10][11]
-
After the final wash, carefully remove all residual ethanol.
-
Air-dry the pellet for 3-10 minutes. Do not over-dry, as this can make the RNA difficult to resuspend.[16]
-
Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Issue 2: Low A260/A230 Ratio (<1.8)
A low A260/A230 ratio points towards contamination with phenol or guanidinium salts.
1. Repeated Ethanol Washes: This is often the most effective way to remove salt contamination.
-
Protocol:
2. Additional Chloroform Extraction followed by Precipitation: This is recommended if phenol contamination is suspected.
-
Protocol:
Experimental Workflow & Best Practices
To prevent contamination from the outset, adhere to the following best practices during the phenol-chloroform RNA extraction process.
Caption: An optimized workflow for phenol-chloroform RNA extraction.
-
Careful Aqueous Phase Transfer: When separating the aqueous phase from the organic phase, be meticulous. Avoid transferring any of the white, flocculent interphase, as this is where proteins and DNA accumulate. It is better to leave a small amount of the aqueous phase behind than to risk contamination.[9][10][11][14]
-
Additional Chloroform Wash: An extra chloroform wash of the collected aqueous phase can significantly improve RNA purity by removing residual phenol.[9][10][11]
-
Multiple Ethanol Washes: Do not skimp on the 75% ethanol washes of the RNA pellet. Two to three washes are recommended to effectively remove contaminating salts.[9][10][11][16]
-
Proper Pellet Drying: Avoid over-drying the RNA pellet, as this will make it difficult to dissolve. A brief period of air-drying is sufficient.[16][18]
-
Use of Nuclease-Free Reagents and Materials: To prevent RNA degradation, ensure all solutions, pipette tips, and tubes are certified nuclease-free.[18]
-
Work in a Clean Environment: It is advisable to work in a fume hood to minimize exposure to hazardous chemicals and to maintain a clean workspace to prevent RNase contamination.[18]
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. bitesizebio.com [bitesizebio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. What are the effects of low A260/A230 ratios in RNA preparations on downstream applications? [qiagen.com]
- 7. qiagen.com [qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of phenol-chloroform RNA extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of phenol-chloroform RNA extraction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Removing phenol contamination from total RNA - Molecular Biology [protocol-online.org]
- 15. Protocol for Phenol/Chloroform RNA Extraction | EpigenTek [epigentek.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bitesizebio.com [bitesizebio.com]
what causes DNA degradation during phenol-chloroform extraction
This guide provides troubleshooting for common issues encountered during phenol-chloroform DNA extraction, with a focus on the causes and prevention of DNA degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of phenol-chloroform in DNA extraction?
Phenol-chloroform is a liquid-liquid extraction technique used to separate nucleic acids from proteins and lipids.[1] During the process, cellular lysates are mixed with a phenol-chloroform solution. Centrifugation separates the mixture into two phases: a lower organic phase and an upper aqueous phase.[1][2] Proteins and lipids are denatured and partition into the organic phase or the interface between the two layers, while the more polar nucleic acids remain in the aqueous phase.[1][3]
Q2: My bottle of buffered phenol (B47542) has turned pink/brown. Can I still use it?
No, you should discard it. A pink or brown color indicates that the phenol has oxidized.[3][4] These oxidation products can cause chemical damage, such as nicking and degradation, to your DNA sample.[3][5] Using fresh, colorless phenol is critical for preserving the integrity of your nucleic acids.
Q3: What is the correct pH of phenol for DNA extraction, and why is it important?
For DNA extraction, the phenol solution should be buffered to a slightly alkaline pH, typically between 7.5 and 8.0.[4][6] The pH is a critical factor determining the partitioning of nucleic acids. At an acidic pH (around 4.5), DNA becomes denatured and will be lost to the organic phase, while RNA remains in the aqueous phase.[1][7][8] This is a common reason for low or no DNA yield.[3][6]
Q4: What is the purpose of isoamyl alcohol in the extraction mixture?
Isoamyl alcohol is often added to the phenol-chloroform mixture. It helps to reduce foaming during the mixing steps and can aid in stabilizing the interface between the aqueous and organic phases.[4][6]
Troubleshooting Guide: DNA Degradation
Problem 1: My DNA appears as a smear on an agarose (B213101) gel, indicating degradation.
This is a common issue that can result from physical shearing, enzymatic activity, or chemical damage.
Cause A: Physical Shearing
High molecular weight genomic DNA is sensitive to mechanical stress. Vigorous mixing, such as excessive vortexing or using narrow-bore pipette tips, can break the DNA into smaller fragments, resulting in a smear on the gel.[9][10][11]
-
Solution: Handle the DNA sample gently at all stages.
Cause B: DNase Contamination
DNases are enzymes that degrade DNA. Contamination can come from the sample itself (endogenous nucleases), reagents, water, or lab equipment.[13][14]
-
Solution: Inhibit or eliminate DNase activity.
-
Use EDTA: Include EDTA in your lysis and TE buffers. EDTA chelates Mg²⁺ ions, which are essential cofactors for most DNase activity.[2][13]
-
Proteinase K Digestion: Ensure your initial lysis buffer contains an active proteinase K. This enzyme digests proteins, including DNases, which helps protect the DNA.[2][12][15] In some cases, loss of Proteinase K activity due to improper storage (e.g., repeated freeze-thaw cycles) can lead to DNA degradation.[12]
-
Maintain a Clean Workspace: Use DNase-free reagents and sterile, disposable plasticware.[16][17] Regularly decontaminate benchtops and equipment.[16]
-
Cause C: Chemical Damage (Phenol Oxidation)
As mentioned in the FAQ, oxidized phenol generates free radicals that can introduce nicks and breaks in the DNA backbone.[5][18] Phenol exposure can sensitize DNA to subsequent oxidative damage, even after the phenol has been removed.[19]
-
Solution: Use high-quality reagents.
-
Always use fresh, buffer-saturated phenol that is colorless.[4]
-
Store phenol protected from light and air to prevent oxidation.
-
Problem 2: I have a very low or no DNA yield in the final aqueous phase.
This issue is most often related to using phenol at an incorrect pH.
Cause: Acidic pH of the Phenol Solution
If the phenol solution is acidic (pH < 7.0), the phosphate (B84403) backbone of the DNA becomes neutralized, causing the DNA to denature and partition into the organic phase along with the proteins.[1][3][7] This is the single most common cause of complete DNA loss during this type of extraction.[6]
-
Solution: Verify and use correctly buffered phenol.
Data Summary
Table 1: Effect of pH on Nucleic Acid Partitioning
| pH of Aqueous Phase | DNA Partitioning | RNA Partitioning | Application |
| ~4.5 | Organic Phase | Aqueous Phase | RNA Isolation[4][7] |
| 7.5 - 8.0 | Aqueous Phase | Aqueous Phase | DNA Isolation[3][4] |
Experimental Protocols
Protocol 1: Method for Checking the pH of Buffered Phenol
Standard pH meters and pH paper are designed for aqueous solutions and will not give an accurate reading in phenol.[3][6]
-
Add 1 mL of your buffer-saturated phenol to a clean tube.
-
Add 9 mL of 45% methanol (B129727) to the tube.
-
Mix the solution thoroughly.
-
Measure the pH of the resulting mixture using a standard, calibrated pH meter.[6]
-
To adjust the pH, replace the aqueous layer overlaying the phenol with a fresh aliquot of the desired buffer (e.g., 100 mM Tris, pH 8.0), mix well, and allow the phases to separate. Repeat as necessary.[3]
Protocol 2: Gentle Mixing to Prevent DNA Shearing
-
After adding the phenol-chloroform solution to your sample, close the tube cap securely.
-
Gently invert the tube back and forth for 2-3 minutes to create an emulsion. Do not vortex.
-
Proceed with the centrifugation step as usual to separate the phases.
-
When collecting the upper aqueous phase, use a wide-bore pipette tip to avoid shearing the DNA.[9]
Visualization
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// DNase Branch dnase_q [label="Were DNase inhibitors\n(EDTA, Proteinase K) used?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dnase_s [label="Cause: DNase Activity\nSolution: Use active Proteinase K,\nadd EDTA, work in a clean area.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Oxidation Branch oxidation_q [label="Was the phenol\ncolorless?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; oxidation_s [label="Cause: Phenol Oxidation\nSolution: Discard pink/brown\nphenol and use a fresh stock.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"];
// Low Yield Path low_yield [label="Is DNA yield low or zero?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// pH Branch ph_q [label="Was phenol pH confirmed\nto be ~8.0?", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_s [label="Cause: Acidic Phenol\nSolution: Use phenol buffered to\npH 7.5-8.0 for DNA extraction.", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; ph_s_note [label="Acidic phenol partitions DNA\ninto the organic phase.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
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degraded -> shearing_q [label="Yes"]; shearing_q -> shearing_s [label="Yes"]; shearing_q -> dnase_q [label="No"];
dnase_q -> oxidation_q [label="Yes"]; dnase_q -> dnase_s [label="No"];
oxidation_q -> ph_q [label="Yes"]; oxidation_q -> oxidation_s [label="No"];
low_yield -> ph_q [label="Yes"]; ph_q -> ph_s [label="No"]; ph_s -> ph_s_note [style=dashed, arrowhead=none];
// Dummy nodes for alignment dummy1 [shape=point, width=0]; dummy2 [shape=point, width=0]; degraded -> low_yield [style=invis]; shearing_q -> dummy1 [style=invis]; dnase_q -> dummy2 [style=invis]; dummy1 -> dnase_q [style=invis]; dummy2 -> oxidation_q [style=invis];
}
A troubleshooting workflow for identifying causes of DNA degradation.
References
- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. nanoporetech.com [nanoporetech.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. DNA degradation from phenol-chloroform - Molecular Biology [protocol-online.org]
- 13. DNA Purification | DNA Extraction Methods [promega.sg]
- 14. researchgate.net [researchgate.net]
- 15. DNA extraction and purification - an overview | Abcam [abcam.com]
- 16. agscientific.com [agscientific.com]
- 17. bento.bio [bento.bio]
- 18. phenol/chloroform problems [bio.net]
- 19. Phenol sensitization of DNA to subsequent oxidative damage in 8-hydroxyguanine assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Interphase in DNA Purification
Welcome to the technical support center for DNA purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their DNA extraction protocols, with a specific focus on managing and minimizing the interphase.
Frequently Asked Questions (FAQs)
Q1: What is the interphase in DNA purification?
A1: In the context of phenol-chloroform DNA extraction, the interphase is the layer that forms between the upper aqueous phase (containing nucleic acids) and the lower organic phase (containing lipids) after centrifugation.[1][2] This layer primarily consists of denatured proteins and other cellular debris.[1][3]
Q2: Why is it important to avoid the interphase?
A2: The interphase contains precipitated proteins that can contaminate your DNA sample.[1] Pipetting material from the interphase can decrease the purity of your final DNA product, potentially inhibiting downstream applications like PCR and sequencing. Conversely, being too cautious and leaving too much of the aqueous phase behind can significantly reduce your DNA yield.[3]
Q3: What causes a thick or diffuse interphase?
A3: A prominent interphase is often the result of a high concentration of proteins in the initial sample, incomplete cell lysis, or insufficient denaturation of proteins.[3][4] Inadequate mixing of the sample with the phenol-chloroform reagent can also contribute to poor phase separation and a messy interphase.[4]
Q4: Can the interphase trap my DNA?
A4: Yes, particularly if you are working with large genomic DNA or if DNA-binding proteins are not completely denatured.[3] This can lead to a significant loss of yield as the DNA becomes trapped in the protein-rich interphase.
Q5: Are there alternatives to phenol-chloroform extraction that avoid an interphase?
A5: Yes, several methods avoid the formation of a distinct interphase. These include:
-
Silica-based spin columns: These kits use a silica (B1680970) membrane that selectively binds DNA in the presence of chaotropic salts, allowing proteins and other contaminants to be washed away.[5][6]
-
Magnetic beads: This method utilizes silica-coated magnetic beads to bind DNA, which is then separated from the rest of the lysate using a magnet.
-
Precipitation-based methods: These protocols use high salt concentrations to precipitate proteins, which are then pelleted by centrifugation, leaving the DNA in the supernatant.[7]
Troubleshooting Guide
This guide addresses specific issues you may encounter with the interphase during your DNA purification experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Large, white, fluffy interphase | High protein content in the starting material. Incomplete cell lysis. | 1. Proteinase K Digestion: Ensure complete digestion of proteins by optimizing Proteinase K concentration and incubation time.[3][4] 2. Dilute the Sample: If possible, start with a smaller amount of material or dilute the initial lysate. 3. Repeat Extraction: Perform a second phenol-chloroform extraction on the aqueous phase.[1] |
| Diffuse, "smeary" interphase | Incomplete phase separation due to insufficient mixing or centrifugation.[4] The ratio of phenol-chloroform to aqueous sample may be incorrect. | 1. Optimize Mixing: Ensure thorough but gentle mixing to create an emulsion. For large DNA, use gentle rocking instead of vortexing.[3] 2. Check Centrifugation: Ensure you are using the correct speed and duration for centrifugation as specified in your protocol.[4] 3. Use Phase Lock Gel™: Consider using tubes containing a gel barrier that physically separates the aqueous and organic phases, making the aqueous phase easier to remove without contamination.[3][8] |
| Low DNA Yield, Suspected DNA Trapping in Interphase | Incomplete denaturation of DNA-binding proteins. Shearing of large genomic DNA during mixing. | 1. Pre-treat with SDS: Denaturing proteins with a detergent like SDS before extraction can improve yield.[3] 2. Gentle Handling: Avoid vigorous vortexing when working with high molecular weight DNA to prevent shearing.[3][4] 3. Back-Extraction: Add more lysis buffer to the interphase and organic phase, re-centrifuge, and collect the newly formed aqueous phase to recover trapped DNA. |
| Contaminated DNA (Low A260/A280 ratio) | Accidental pipetting of the interphase or residual phenol (B47542) in the aqueous phase. | 1. Careful Pipetting: Leave a small amount of the aqueous phase behind to avoid aspirating the interphase.[1] 2. Chloroform (B151607) Wash: Perform an additional extraction with chloroform alone to remove residual phenol from the aqueous phase.[3][9] 3. Use Phase Lock Gel™: This creates a solid barrier over the interphase, preventing its accidental aspiration.[3][10] |
Impact of Phase Separators on DNA Recovery
The use of phase separating technologies can significantly improve both the yield and purity of extracted DNA.
| Method | Advantage | Reported Improvement |
| Standard Phenol-Chloroform | Inexpensive and effective for protein removal.[5] | Baseline |
| Phenol-Chloroform with Phase Lock Gel™ | Creates a solid barrier between phases, simplifying aqueous phase removal and preventing interphase contamination.[3] | Can improve nucleic acid recovery by as much as 30%.[8][10] |
Experimental Protocols
Standard Phenol-Chloroform-Isoamyl Alcohol (PCI) DNA Extraction
This protocol is a standard method for purifying DNA from a cell lysate.
-
Lysis: Start with a prepared cell lysate. Ensure cells have been completely lysed using an appropriate buffer, often containing a detergent like SDS and Proteinase K to digest proteins.
-
PCI Addition: Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 8.0) to the cell lysate in a suitable tube.
-
Mixing: Cap the tube securely and mix thoroughly by inverting the tube or vortexing gently for 1-2 minutes until an emulsion is formed. For high molecular weight DNA, gentle rocking is recommended to prevent shearing.[3]
-
Centrifugation: Centrifuge the mixture at 12,000 x g for 5-10 minutes at room temperature. This will separate the mixture into three phases: a lower organic phase, a middle interphase, and an upper aqueous phase containing the DNA.[1][2]
-
Aqueous Phase Transfer: Carefully pipette the upper aqueous phase into a new, clean tube. Be extremely careful not to disturb the interphase.[1][11] It is better to leave a small amount of the aqueous phase behind than to contaminate the sample with the interphase.
-
Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform:isoamyl alcohol (24:1) to the collected aqueous phase. Mix and centrifuge as in step 4. This step removes residual phenol.[9]
-
DNA Precipitation: Transfer the final aqueous phase to a new tube and precipitate the DNA, typically by adding sodium acetate (B1210297) and isopropanol (B130326) or ethanol (B145695).
DNA Extraction Using Phase Lock Gel™
This protocol incorporates a phase separator to simplify the extraction process.
-
Preparation: Use a microcentrifuge tube containing Phase Lock Gel™ (PLG). Centrifuge the tube briefly (e.g., 30 seconds at 12,000 x g) to pellet the gel at the bottom.
-
Lysis: Prepare the cell lysate as you would for a standard extraction.
-
Mixing in PLG Tube: Add the cell lysate and an equal volume of phenol:chloroform:isoamyl alcohol to the PLG tube.
-
Centrifugation: Centrifuge at 12,000 x g for 5 minutes. The PLG will migrate to form a stable, solid barrier between the organic phase and the aqueous phase.[3]
-
Aqueous Phase Removal: The aqueous phase can now be easily decanted or pipetted off into a new tube without any risk of interphase contamination.[3]
-
DNA Precipitation: Proceed with standard ethanol or isopropanol precipitation of the DNA from the clean aqueous phase.
Visual Guides
Caption: Workflow of phenol-chloroform DNA extraction.
Caption: Troubleshooting decision tree for interphase issues.
References
- 1. Phenol–chloroform extraction - Wikipedia [en.wikipedia.org]
- 2. integra-biosciences.com [integra-biosciences.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. lunanano.com [lunanano.com]
- 7. DNA Purification | DNA Extraction Methods [promega.com]
- 8. Improved nucleic acid organic extraction through use of a unique gel barrier material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
why is my DNA pellet not fully redissolving after extraction
This technical support guide provides troubleshooting for common issues encountered during DNA extraction, with a focus on the incomplete redissolving of DNA pellets. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is my DNA pellet not fully redissolving?
An incompletely dissolved DNA pellet is a common issue that can arise from several factors during the extraction process. The primary reasons include:
-
Over-drying the pellet: This is the most frequent cause. Excessive drying makes the DNA highly compact and difficult to hydrate.[1]
-
Presence of contaminants: Impurities such as proteins, polysaccharides, and residual salts (e.g., from the precipitation step) can trap the DNA and hinder its interaction with the resuspension buffer.[2]
-
High DNA concentration: A very large pellet may require a larger volume of buffer and more time to dissolve completely.[2]
-
Inappropriate resuspension buffer: The pH and composition of the resuspension buffer are critical. DNA is less soluble in acidic conditions.[2][3]
-
Excessive centrifugation: Spinning the sample at very high speeds for an extended period can result in a very compact and hard-to-dissolve pellet.
-
Residual ethanol (B145695) or isopropanol: Leftover alcohol from the washing steps will inhibit the DNA from dissolving in an aqueous buffer.[4]
Q2: What is the ideal buffer for redissolving a DNA pellet?
For redissolving and long-term storage of DNA, a TE buffer at a slightly alkaline pH is highly recommended.[2][3]
-
Composition of 1x TE Buffer:
-
10 mM Tris-HCl
-
1 mM EDTA
-
pH adjusted to 8.0
-
Tris-HCl provides a stable, slightly alkaline environment that is optimal for DNA solubility. EDTA is a chelating agent that binds divalent cations like Mg2+, which are cofactors for DNases, thereby protecting your DNA from degradation.[3] While nuclease-free water can be used, it can be slightly acidic due to dissolved CO2, which can hinder DNA dissolution and may not offer the same long-term protection as TE buffer.[2][3]
Q3: How can I avoid over-drying my DNA pellet?
After the final ethanol wash, carefully decant the ethanol. You can then briefly spin the tube again and remove any remaining droplets with a pipette. Air-dry the pellet at room temperature for 5-10 minutes, or just until the pellet becomes translucent.[2] Avoid using a vacuum centrifuge for extended periods, as this can severely over-dry the pellet.[1]
Troubleshooting Guide: My DNA Pellet Won't Dissolve
If you are currently facing this issue, here are some steps you can take to facilitate the dissolution of your DNA pellet.
Initial Steps
-
Ensure adequate buffer volume: If you have a large pellet, you may not have added enough buffer. Add more TE buffer (pH 8.0) in increments.
-
Gentle mixing: Do not vortex genomic DNA, as this can cause shearing. Instead, gently flick the tube or pipette the solution up and down slowly.
-
Allow sufficient time: High molecular weight DNA can take time to dissolve. Let the sample sit in the buffer for an extended period.
Quantitative Troubleshooting Parameters
For a more systematic approach, consider the following conditions. The effectiveness of these treatments can vary based on the size and purity of the DNA pellet.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | Room Temperature | 37°C | 55-65°C | Increasing temperature generally speeds up dissolution. |
| Incubation Time | 10-15 minutes | 1-2 hours | Overnight at 4°C | Longer incubation times allow for more complete hydration. |
| Buffer | Nuclease-free Water | TE Buffer (pH 8.0) | TE Buffer (pH 8.0) | TE buffer at pH 8.0 is optimal for DNA solubility and stability. |
Note: When heating your sample, ensure the tube is tightly capped to prevent evaporation. For high molecular weight DNA, prolonged heating at 65°C may lead to some degradation, so use this temperature judiciously.
Experimental Protocols
Protocol 1: Standard Redissolution of a DNA Pellet
This protocol is for a freshly isolated DNA pellet that appears to be dissolving slowly.
Materials:
-
DNA pellet in a microcentrifuge tube
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Pipette and sterile tips
-
Heating block or water bath
Methodology:
-
After the final 70% ethanol wash and removal of the supernatant, air-dry the DNA pellet for 5-10 minutes at room temperature. The pellet should become translucent but not completely white and chalky.
-
Add an appropriate volume of TE buffer (pH 8.0). For a standard plasmid prep, 30-50 µL is common. For genomic DNA, you may need 100 µL or more depending on the expected yield.
-
Gently flick the tube to dislodge the pellet.
-
Incubate the tube at 37°C for 15-30 minutes, flicking the tube intermittently.
-
If the pellet is still not fully dissolved, continue to incubate, checking every 30 minutes. For stubborn pellets, you can increase the temperature to 55-65°C for 10-15 minutes.[2]
-
Once dissolved, store the DNA solution at 4°C for short-term storage or -20°C for long-term storage.
Protocol 2: Redissolving a Difficult or Over-dried DNA Pellet
This protocol is for pellets that are resistant to dissolution using the standard method.
Materials:
-
Over-dried or problematic DNA pellet
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Pipette and sterile tips
-
Heating block or water bath
-
Refrigerator
Methodology:
-
Add a generous volume of pre-warmed (37°C) TE buffer (pH 8.0) to the pellet.
-
Gently pipette the buffer over the surface of the pellet to help with initial hydration.
-
Incubate the tube at 37°C for at least 1-2 hours, with gentle flicking every 20-30 minutes.
-
If the pellet persists, transfer the tube to 4°C and leave it overnight. This slow, gentle hydration can be very effective.
-
The next day, allow the tube to come to room temperature and assess the dissolution. If necessary, you can repeat a short incubation at 37°C.
-
If insoluble material remains, it may be contaminants. In this case, pellet the debris by centrifuging at high speed for 1-2 minutes and carefully transfer the supernatant containing the dissolved DNA to a new, sterile tube.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a DNA pellet that is not redissolving.
References
modifications to the standard phenol chloroform protocol for higher yield
Welcome to the technical support center for phenol-chloroform extraction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding modifications to the standard protocol for achieving higher yields of DNA and RNA.
Troubleshooting Guide
This section addresses specific problems users may encounter during phenol-chloroform extraction, offering potential causes and solutions to improve nucleic acid yield and purity.
| Issue | Potential Cause | Recommendation |
| Low DNA/RNA Yield | Incomplete cell lysis | Ensure thorough homogenization of tissues or complete lysis of cells. For tissues, grinding in liquid nitrogen before lysis can be effective.[1][2] Consider adding Proteinase K to the lysis buffer to aid in protein digestion.[1][2][3][4] |
| Nucleic acid loss at the interphase | The interphase between the aqueous and organic layers can trap nucleic acids. To minimize this, use Phase Lock Gel™, which creates a stable barrier between the two phases, allowing for more complete recovery of the aqueous phase.[3] | |
| Suboptimal precipitation | Ensure the correct salt concentration (e.g., sodium acetate) is present before adding alcohol.[5][6] Use a co-precipitant like linear polyacrylamide to aid in the visualization and recovery of small amounts of nucleic acids.[5] | |
| Incorrect pH of phenol (B47542) | For DNA extraction, the phenol should be buffered to a slightly alkaline pH (around 7.9-8.0) to prevent DNA from partitioning into the organic phase.[3][7] For RNA, an acidic pH is required.[3][7] | |
| Poor Phase Separation | Insufficient mixing or centrifugation | Ensure vigorous mixing to create an emulsion, followed by centrifugation at an appropriate speed and duration to achieve clear phase separation.[8] |
| High salt or protein concentration | High concentrations of solutes can increase the density of the aqueous phase, potentially leading to phase inversion. Using a phenol:chloroform (B151607) mixture, where chloroform increases the density of the organic phase, can prevent this.[3] | |
| Presence of organic solvents or strong buffers in the sample | These can interfere with the separation process. Ensure the starting sample is free from such contaminants.[9] | |
| DNA/RNA Degradation | Nuclease contamination | Use RNase-free or DNase-free reagents and sterile, disposable labware.[10] Work in an RNase-free environment when isolating RNA. |
| Over-drying of tissue samples | When grinding tissues, avoid over-drying as this can lead to DNA degradation.[8] | |
| Poor 260/280 Ratio | Protein contamination | Pipette the aqueous phase carefully to avoid transferring any of the interphase, which is rich in denatured proteins.[3] An additional chloroform extraction can help remove residual phenol and proteins.[7][11][12][13][14][15] |
| Phenol contamination | Perform an additional extraction with chloroform alone to remove residual phenol from the aqueous phase.[3][16] Ensure all of the organic phase is removed before proceeding to precipitation. | |
| Poor 260/230 Ratio | Salt or phenol contamination | Include additional ethanol (B145695) wash steps after precipitation to remove residual salts and phenol.[11][12][13][14][15][17] |
Frequently Asked Questions (FAQs)
Protocol Modifications for Higher Yield
Q1: How can I increase my DNA/RNA yield before the phenol-chloroform extraction step?
A1: Pre-treatment of your sample can significantly improve yields. The addition of SDS (sodium dodecyl sulfate) can help denature proteins, while Proteinase K will digest them.[3] This reduces the amount of material trapped at the interphase, leading to a higher recovery of nucleic acids in the aqueous phase.[3]
Q2: What is the benefit of using Phase Lock Gel™?
A2: Phase Lock Gel™ is a dense, inert gel that migrates to form a stable barrier between the aqueous and organic phases upon centrifugation.[3] This prevents the accidental collection of the interphase, which contains denatured proteins and can trap nucleic acids, thereby increasing both the yield and purity of your sample.[3]
Q3: Does the pH of the phenol matter?
A3: Yes, the pH of the phenol is critical for selective nucleic acid isolation. For DNA purification, use a buffer-saturated phenol with a slightly alkaline pH (7.9-8.0) to ensure the DNA remains in the aqueous phase.[3][7] For RNA purification, an acidic phenol solution is used, which causes DNA to partition into the organic phase, leaving the RNA in the aqueous phase.[3][7]
Improving Purity
Q4: My 260/280 ratio is low, indicating protein contamination. How can I improve this?
A4: To improve the 260/280 ratio, it is crucial to minimize protein carryover. After the initial phenol-chloroform extraction, perform an additional extraction of the aqueous phase with an equal volume of chloroform.[7][11][12][13][14][15] This step helps to remove any remaining phenol and denatured proteins.
Q5: How can I remove residual phenol and salts that affect my 260/230 ratio?
A5: To improve a low 260/230 ratio, which often indicates salt or phenol contamination, you can add extra washing steps after precipitating your nucleic acid pellet. Increasing the number of 70-75% ethanol washes can effectively remove these residual contaminants.[11][12][13][14][15][17]
Experimental Workflow Visualizations
Caption: Standard Phenol-Chloroform Extraction Workflow.
Caption: Modified Phenol-Chloroform Workflow for Higher Yield.
Detailed Experimental Protocols
Modified Phenol-Chloroform Protocol for High-Yield RNA Extraction
This protocol incorporates modifications to enhance both the yield and purity of RNA.
-
Homogenization: Homogenize tissue samples in 1 mL of a phenol-based reagent like TRIzol®. For cells, lyse them directly in the reagent.
-
Phase Separation:
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used.
-
Shake vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
-
Aqueous Phase Transfer: Carefully transfer the upper aqueous phase to a fresh tube.
-
Additional Chloroform Wash: Add an equal volume of chloroform to the transferred aqueous phase, vortex, and centrifuge again at 12,000 x g for 5 minutes at 4°C.[14][15]
-
RNA Precipitation:
-
Transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
-
RNA Wash:
-
Drying and Resuspension:
-
Carefully decant the ethanol and briefly air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Modified Phenol-Chloroform Protocol for High-Yield Genomic DNA Extraction
This protocol is optimized for the recovery of high molecular weight genomic DNA.
-
Cell Lysis:
-
Phenol-Chloroform Extraction:
-
Cool the lysate to room temperature.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1), pH 8.0.
-
Mix gently by inverting the tube for 10-15 minutes to avoid shearing the genomic DNA.
-
Centrifuge at 16,000 x g for 5 minutes at room temperature.
-
-
Aqueous Phase Transfer: Using a wide-bore pipette tip, carefully transfer the upper aqueous phase to a new tube. For enhanced recovery and purity, consider using a Phase Lock Gel™ tube for this step.[3]
-
DNA Precipitation:
-
Add 1/10th volume of 3 M sodium acetate (B1210297) (pH 5.2).
-
Add 2-2.5 volumes of ice-cold 100% ethanol.
-
Mix gently by inverting until the DNA precipitates.
-
Incubate at -20°C for at least 1 hour or overnight.
-
-
DNA Pelleting and Washing:
-
Centrifuge at 16,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the DNA pellet twice with 70% ethanol.
-
-
Drying and Resuspension:
-
Air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA in TE buffer.
-
References
- 1. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. Optimization of phenol-chloroform RNA extraction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of phenol-chloroform RNA extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. Optimising total RNA quality and quantity by phenol-chloroform extraction method from human visceral adipose tissue: A standardisation study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Protein Removal Efficiency in Nucleic Acid Preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in removing protein contamination from nucleic acid preparations.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the A260/A280 ratio, and what do my results indicate?
The A260/A280 ratio is a common spectrophotometric measurement used to assess the purity of a nucleic acid sample. Nucleic acids maximally absorb UV light at a wavelength of 260 nm, while proteins absorb most strongly at 280 nm.[1] Therefore, this ratio provides a general indication of protein contamination.
| Sample Type | Ideal A260/A280 Ratio | Indication of Low Ratio (<1.8 for DNA, <2.0 for RNA) | Indication of High Ratio (>2.0 for DNA, >2.2 for RNA) |
| DNA | ~1.8 | Potential protein or phenol (B47542) contamination.[1][2] | May indicate RNA contamination.[3] |
| RNA | ~2.0 | Potential protein or phenol contamination.[2][4] | Generally not indicative of a problem, but could suggest issues with the blank measurement.[2] |
It is important to note that the pH of the solution can affect the A260/A280 ratio. Acidic solutions can under-represent the ratio by 0.2-0.3, while basic solutions may over-represent it by a similar margin.[2][3][5] For accurate and consistent readings, it is recommended to use a buffered solution (e.g., 10 mM Tris-HCl, pH 7.5) for both blanking the spectrophotometer and dissolving the nucleic acid sample.[5]
Q2: My cell lysate is extremely viscous after the initial lysis step. What causes this and how can I resolve it?
High viscosity in a cell lysate is typically caused by the release of long strands of genomic DNA.[6][7] This thick, gel-like consistency can interfere with subsequent steps such as pipetting, centrifugation, and purification.
Solutions:
-
Enzymatic Digestion: The most common method is to treat the lysate with DNase I.[6][8] It is crucial to ensure the presence of necessary cofactors, such as Mg²⁺, for DNase I activity.[8] Avoid using lysis buffers containing chelating agents like EDTA, as they will inhibit the enzyme.
-
Mechanical Shearing: Sonication on ice can effectively shear the genomic DNA into smaller fragments, thereby reducing viscosity.[6][7] It is important to perform this in short bursts and keep the sample cool to prevent protein denaturation.
Q3: How does Proteinase K work, and what are the optimal conditions for its activity?
Proteinase K is a broad-spectrum serine protease that is highly effective at digesting and removing proteins from nucleic acid preparations.[9][10] It is particularly useful for inactivating nucleases (DNases and RNases) that can degrade the target nucleic acids.[10]
Optimal Conditions:
-
Temperature: Proteinase K is active over a wide temperature range (37°C to 65°C), with an optimal temperature of around 55-65°C for typical digestions.[11][12]
-
pH: The enzyme functions well in a pH range of 7.5 to 9.0.[10]
-
Incubation Time: Digestion times can range from 1 hour to overnight, depending on the sample type and the amount of protein to be digested.[11][12] For complex samples like tissues, a longer incubation is often necessary.
-
Reagents: Proteinase K activity is enhanced in the presence of denaturing agents like SDS (Sodium Dodecyl Sulfate).
Troubleshooting Guides
Problem 1: Low A260/A280 Ratio Indicating Protein Contamination
A low A260/A280 ratio is a common issue that suggests the presence of residual proteins in your purified nucleic acid sample.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure complete homogenization of the sample to allow for effective protein digestion. For tissues, mechanical disruption may be necessary. |
| Insufficient Proteinase K Digestion | Optimize the Proteinase K digestion by increasing the incubation time or the amount of enzyme used. For tissue samples, an overnight digestion may be required.[11][13] |
| Inefficient Phase Separation (Phenol-Chloroform Extraction) | When performing a phenol-chloroform extraction, be careful to only collect the upper aqueous phase and avoid disturbing the protein interface. A second phenol-chloroform extraction can improve purity.[14] |
| Sample Overload (Silica Columns/Magnetic Beads) | Using too much starting material can overwhelm the binding capacity of the silica (B1680970) matrix or beads, leading to protein carryover.[4] Reduce the amount of sample or split it into multiple preparations. |
| Inefficient Washing | Ensure that the wash steps are performed correctly and with the recommended volumes to effectively remove residual proteins and salts. |
Data Presentation: Comparison of Protein Removal Methods
The choice of nucleic acid purification method can significantly impact the final purity of the sample. Below is a summary of expected A260/A280 ratios from different methods based on published data.
| Extraction Method | Sample Type | Average A260/A280 Ratio | Reference |
| Phenol-Chloroform | Human Blood | ~1.89 | [15] |
| Human Saliva | ~1.87 | [15] | |
| Salting Out | Human Blood | ~1.82 | [15] |
| Human Saliva | ~1.75 | [15] | |
| Silica Spin Column (Kit) | Various Tissues | 1.7 - 2.0 | [16] |
| Magnetic Beads | Bean Sprouts | ~2.01 | [17] |
Note: These values are illustrative and can vary depending on the specific protocol, sample type, and user technique. Phenol-chloroform extraction generally yields higher purity DNA compared to the salting-out method.[15]
Experimental Protocols
Here are detailed methodologies for key experiments aimed at efficient protein removal.
Protocol 1: Optimized Proteinase K Digestion for Tissues
This protocol is designed for the efficient digestion of proteins from tissue samples prior to nucleic acid purification.[18]
-
Tissue Homogenization: Homogenize up to 25 mg of tissue in a suitable lysis buffer.
-
Proteinase K Addition: Add 20 µl of a 20 mg/ml Proteinase K solution to the homogenized tissue.
-
Incubation: Incubate the mixture at 55-60°C for 2-4 hours, or overnight for more complex tissues, with occasional vortexing. The lysate should become clear.[8]
-
Enzyme Inactivation: Inactivate the Proteinase K by heating the sample at 95°C for 10 minutes.
-
Proceed to Nucleic Acid Purification: The sample is now ready for your chosen DNA or RNA purification method (e.g., phenol-chloroform, spin column).
Protocol 2: Phenol-Chloroform-Isoamyl Alcohol (PCI) Extraction
This is a classic and highly effective method for removing protein contaminants.[14][19][20]
-
Sample Preparation: Start with your aqueous sample containing nucleic acids (e.g., post-Proteinase K digestion).
-
PCI Addition: Add an equal volume of phenol:chloroform (B151607):isoamyl alcohol (25:24:1) to your sample.
-
Mixing: Vortex the mixture for 15-30 seconds to create an emulsion.
-
Phase Separation: Centrifuge at 12,000 x g for 5 minutes at room temperature. This will separate the mixture into three phases: an upper aqueous phase (containing nucleic acids), a middle interface (containing precipitated proteins), and a lower organic phase.
-
Aqueous Phase Collection: Carefully transfer the upper aqueous phase to a new tube, being cautious not to disturb the interface.
-
Chloroform Wash (Optional but Recommended): Add an equal volume of chloroform to the collected aqueous phase, vortex, and centrifuge as before. This step removes residual phenol. Transfer the upper aqueous phase to a new tube.
-
Nucleic Acid Precipitation: Precipitate the nucleic acids from the aqueous phase by adding 1/10th volume of 3M sodium acetate (B1210297) (pH 5.2) and 2-2.5 volumes of cold 100% ethanol (B145695).
-
Pelleting and Washing: Incubate at -20°C for at least one hour, then centrifuge at high speed to pellet the nucleic acids. Wash the pellet with 70% ethanol to remove salts.
-
Resuspension: Air-dry the pellet and resuspend in a suitable buffer (e.g., TE buffer or nuclease-free water).
Protocol 3: Salting-Out Method for DNA Extraction
This method avoids the use of hazardous organic solvents and is a safer alternative to phenol-chloroform extraction.[21][22][23]
-
Cell Lysis and Protein Digestion: Lyse your cells in a lysis buffer containing a detergent (e.g., SDS) and digest with Proteinase K as described in Protocol 1.
-
Protein Precipitation: Add a saturated salt solution (e.g., 5M NaCl) to the lysate and mix thoroughly.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the DNA, to a new tube.
-
DNA Precipitation: Add an equal volume of isopropanol (B130326) to the supernatant to precipitate the DNA.
-
Pelleting and Washing: Centrifuge to pellet the DNA, wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the pellet and resuspend in a suitable buffer.
Visualizations
Diagram 1: General Nucleic Acid Extraction Workflow
Caption: A generalized workflow for nucleic acid extraction with a dedicated protein removal step.
Diagram 2: Troubleshooting Low A260/A280 Ratio
Caption: A troubleshooting flowchart for diagnosing and resolving a low A260/A280 ratio.
Diagram 3: Logical Relationships for Protein Removal
Caption: Logical relationships between the initial lysate and various protein removal strategies.
References
- 1. Evaluation of the impact of six different DNA extraction methods for the representation of the microbial community associated with human chronic wound infections using a gel-based DNA profiling method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Purity Ratios | Nucleic Acid Ratios | Technical Note 130 [denovix.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Why does my isolated RNA have a low OD 260/280 ratio? [qiagen.com]
- 6. benchchem.com [benchchem.com]
- 7. gel electrophoresis - How do I deal with sticky and viscous samples from cell lysates? - Biology Stack Exchange [biology.stackexchange.com]
- 8. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. geneticeducation.co.in [geneticeducation.co.in]
- 10. geneticeducation.co.in [geneticeducation.co.in]
- 11. goldbio.com [goldbio.com]
- 12. zellbio.eu [zellbio.eu]
- 13. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. atlantis-press.com [atlantis-press.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 20. mpbio.com [mpbio.com]
- 21. genecommons.com [genecommons.com]
- 22. Salting Out Genomic DNA Extraction Method - ActinoBase [actinobase.org]
- 23. DNA extraction (Salting out) [protocols.io]
Technical Support Center: Troubleshooting Viscous Lysates in Phenol-Based DNA Isolation
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) for managing viscous lysates during phenol-based DNA isolation. A common challenge in this process is the formation of a highly viscous lysate after cell lysis, which can impede subsequent steps such as phase separation, leading to poor DNA yield and purity.
Frequently Asked Questions (FAQs)
Q1: What causes the lysate to become viscous during phenol-based DNA isolation?
The high viscosity of the lysate is primarily caused by the release of large molecules of genomic DNA from the cells upon lysis.[1][2] These long DNA strands entangle, creating a gel-like consistency that makes the solution difficult to handle and process.[1]
Q2: Why is a viscous lysate problematic for DNA isolation?
A viscous lysate can lead to several issues during the extraction process:
-
Incomplete mixing with phenol-chloroform: This results in inefficient deproteinization and poor separation of the aqueous and organic phases.
-
Contamination of the aqueous phase: The viscous nature of the lysate can trap proteins and other cellular debris, which are then carried over with the DNA.
-
Difficulty in pipetting: Transferring the viscous aqueous layer without disturbing the interface becomes challenging, leading to lower yields and increased contamination.[3]
-
Reduced DNA yield and purity: Overall, these factors contribute to a lower quality and quantity of the isolated DNA.[4]
Q3: What are the primary methods to reduce lysate viscosity?
There are three main approaches to reduce the viscosity of a cell lysate:
-
Enzymatic Digestion: Using nucleases to break down the long DNA strands.[1][5][6]
-
Mechanical Shearing: Applying physical force to fragment the DNA.[1][3]
-
Chemical Methods: Altering the chemical environment to reduce DNA entanglement.[7]
Troubleshooting Guide
Issue 1: Lysate is too viscous to pipette accurately.
Cause: High concentration and length of genomic DNA.[1][2]
Solutions:
-
Enzymatic Treatment: This is often the most gentle and effective method.
-
Mechanical Shearing:
-
Syringe Shearing: Gently pass the lysate through a syringe with a narrow-gauge needle several times.[1][11]
-
Sonication: Apply short bursts of sonication on ice to shear the DNA. Be cautious as this can generate heat and potentially damage proteins if not done correctly.[1][3][12]
-
Vortexing with Glass Beads: Agitating the lysate with glass beads can also help to shear the DNA.[9][13]
-
Issue 2: Poor phase separation after adding phenol-chloroform.
Cause: Incomplete mixing of the viscous lysate with the organic solvent.
Solutions:
-
Reduce Viscosity Prior to Extraction: Employ one of the enzymatic or mechanical shearing methods described above before adding phenol-chloroform.
-
Increase Mixing Time: Gently invert the tube for a longer duration to ensure proper emulsification. Avoid vigorous vortexing which can shear the DNA into very small fragments.[14]
-
Dilute the Lysate: If the initial cell pellet was very large, consider diluting the lysate with lysis buffer to reduce the DNA concentration.[7]
Issue 3: Low DNA yield after precipitation.
Cause: Inefficient extraction due to viscosity, leading to DNA loss during phase separation.[4]
Solutions:
-
Optimize Viscosity Reduction: Ensure the chosen method for reducing viscosity is effective. You can visually inspect the lysate; it should become noticeably less viscous.
-
Careful Transfer of Aqueous Phase: Use a wide-bore pipette tip to carefully transfer the aqueous phase to a new tube, avoiding the interface.[14]
-
Repeat Extraction: If a significant amount of white precipitate (protein) is visible at the interface, a second phenol-chloroform extraction may be necessary.[14][15]
Issue 4: DNase I treatment is ineffective.
Cause: The activity of DNase I can be inhibited by components in the lysis buffer.[1]
Troubleshooting Steps:
-
Check for Cofactors: DNase I requires divalent cations like Mg²⁺ or Ca²⁺ for its activity. Ensure your lysis buffer contains 1-10 mM of MgCl₂ or CaCl₂.[1]
-
Check for Inhibitors: Chelating agents like EDTA will sequester the necessary divalent cations, inhibiting DNase I. If EDTA is present in your buffer, consider using a nuclease that is not inhibited by it, such as a Salt-Active Nuclease, or perform a buffer exchange.[1]
-
Optimize Enzyme Concentration and Incubation: The amount of DNase I and the incubation time may need to be optimized based on the cell density and the resulting DNA concentration.[1][6]
Experimental Protocols & Data
Table 1: Comparison of Methods for Reducing Lysate Viscosity
| Method | Principle | Key Parameters | Advantages | Disadvantages |
| DNase I Digestion | Enzymatically cleaves DNA | 10-100 U/mL DNase I, 1-10 mM MgCl₂, incubate at 37°C for 15-30 min[6][16] | Gentle, effective, specific for DNA | Requires specific cofactors, inhibited by EDTA[1] |
| Benzonase/SANs | Degrades all forms of DNA and RNA | 25-1000 U/mL, incubation at RT for 10-20 min[10] | Broadly effective, works in various salt conditions | May be more expensive than DNase I |
| Syringe Shearing | Mechanical fragmentation of DNA | Pass lysate 5-10 times through a 21-gauge needle[1][3] | Simple, no special equipment needed | Can be inconsistent, may generate aerosols[9] |
| Sonication | High-frequency sound waves shear DNA | Short bursts (10-15s) on ice, repeat 3-5 times[3][12] | Fast and effective | Can generate heat and denature proteins, requires specific equipment[1][3] |
| Increased Salt Concentration | Reduces electrostatic repulsion between DNA strands | Add NaCl to a final concentration of 0.5-1 M[7][10] | Simple, inexpensive | May affect downstream applications |
Visual Workflows
Workflow for Handling Viscous Lysates
This diagram illustrates the decision-making process and workflow for addressing a viscous lysate during phenol-based DNA isolation.
Caption: Decision workflow for managing viscous lysates.
Troubleshooting DNase I Inactivity
This diagram outlines the logical steps to troubleshoot when DNase I treatment fails to reduce lysate viscosity.
Caption: Troubleshooting pathway for inactive DNase I.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. Genomic DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Lysis buffer - Wikipedia [en.wikipedia.org]
- 6. neb.com [neb.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - BG [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Viscosity Reduction in Bioprocessing | ArcticZymes Technologies [arcticzymes.com]
- 11. researchgate.net [researchgate.net]
- 12. gel electrophoresis - How do I deal with sticky and viscous samples from cell lysates? - Biology Stack Exchange [biology.stackexchange.com]
- 13. A simple approach for effective shearing and reliable concentration measurement of ultra-high-molecular-weight DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. microbenotes.com [microbenotes.com]
- 16. neb.com [neb.com]
Validation & Comparative
A Head-to-Head Battle for RNA Purity: Phenol-Chloroform Extraction vs. Silica Spin Column Kits
In the quest for high-quality RNA, essential for sensitive downstream applications like RNA sequencing, qPCR, and microarray analysis, researchers primarily turn to two main extraction methods: the traditional phenol-chloroform extraction and the more modern silica (B1680970) spin column-based kits. The choice between these methods can significantly impact the yield, purity, and integrity of the isolated RNA, and consequently, the reliability of experimental results. This guide provides an in-depth, objective comparison of these two techniques, supported by experimental data and detailed protocols to aid researchers in making an informed decision for their specific needs.
Key Performance Indicators: A Quantitative Comparison
The efficacy of an RNA extraction method is typically evaluated based on three key metrics: yield, purity (assessed by A260/A280 and A260/A230 ratios), and integrity (measured by the RNA Integrity Number or RIN). An ideal RNA sample will have a high yield, an A260/A280 ratio of ~2.0, an A260/230 ratio between 2.0-2.2, and a high RIN value (ideally >8).[1][2]
The following table summarizes the typical performance of phenol-chloroform extraction and silica spin column kits based on published data. It is important to note that these values can vary depending on the sample type, starting material amount, and specific protocol modifications.
| Performance Metric | Phenol-Chloroform Extraction | Silica Spin Column Kits | Key Considerations |
| RNA Yield | Generally higher, especially with small amounts of starting material. Can yield 2.4 to 93 times more RNA than silica columns in certain cases.[3] | Generally lower but often more consistent. | Phenol-chloroform can be advantageous for precious or limited samples where maximizing yield is critical. |
| A260/A280 Ratio | Typically around 1.8, but can be lower due to residual phenol (B47542) contamination.[4] | Consistently higher, often around 2.0, indicating higher purity with respect to protein contamination.[4] | A lower ratio in phenol-chloroform preps can indicate protein or phenol carryover, which can inhibit downstream enzymatic reactions. |
| A260/A230 Ratio | Can be lower and more variable, often below 1.8, indicating potential contamination with chaotropic salts (like guanidinium (B1211019) thiocyanate) or phenol.[1][5] | Generally higher and more consistent, typically in the range of 1.8-2.2.[1] | Low A260/A230 ratios suggest the presence of contaminants that absorb at 230nm, which can interfere with downstream applications. |
| RNA Integrity (RIN) | Can yield high RIN values if performed carefully and quickly to minimize RNase activity. | Generally yields high RIN values due to the rapid nature of the protocol and the use of RNase inhibitors in the lysis buffers. | Both methods can yield high-quality, intact RNA. The key is to prevent RNA degradation by working quickly and using RNase-free reagents and consumables. |
The Underlying Principles: A Tale of Two Chemistries
Phenol-Chloroform Extraction: The Classic Liquid-Liquid Separation
This method, a stalwart in molecular biology, relies on the principle of phase separation.[6][7] The process begins with the homogenization of the biological sample in a solution containing guanidinium thiocyanate (B1210189) and phenol. Guanidinium thiocyanate is a powerful chaotropic agent that denatures proteins, including RNases, thereby protecting the RNA from degradation.[3]
Following homogenization, chloroform (B151607) is added, and the mixture is centrifuged. This results in the separation of the mixture into three distinct phases:
-
Aqueous Phase (top): The polar RNA molecules partition into this upper, aqueous phase.
-
Interphase (middle): Denatured proteins and some DNA are found in this layer.
-
Organic Phase (bottom): Lipids and other non-polar molecules, along with the denatured proteins, are sequestered in the lower, organic phase.[6]
The RNA-containing aqueous phase is carefully collected, and the RNA is then precipitated using isopropanol (B130326) or ethanol (B145695).
Silica Spin Column Kits: Solid-Phase Extraction for Speed and Simplicity
Silica spin column kits utilize the principle of solid-phase extraction.[6][7] The workflow involves four main steps:
-
Lysis: The sample is first lysed in a buffer containing a high concentration of a chaotropic salt, such as guanidinium thiocyanate. This lyses the cells and denatures proteins, including RNases, while creating conditions that favor the binding of RNA to silica.
-
Binding: The lysate is then applied to a silica membrane within a spin column. In the presence of the high salt concentration, the negatively charged phosphate (B84403) backbone of the RNA binds to the positively charged silica surface.
-
Washing: The column is washed with buffers containing ethanol to remove contaminants such as proteins, salts, and cellular debris, while the RNA remains bound to the silica membrane.
-
Elution: Finally, the purified RNA is eluted from the membrane using an RNase-free, low-salt solution, such as nuclease-free water or an elution buffer.[6]
Experimental Workflows: A Visual Guide
To better illustrate the practical steps involved in each method, the following diagrams, generated using Graphviz, depict the experimental workflows.
Caption: Workflow of Phenol-Chloroform RNA Extraction.
Caption: Workflow of a Silica Spin Column RNA Extraction Kit.
Detailed Experimental Protocols
For researchers looking to implement either of these methods, the following are detailed, generalized protocols. It is crucial to consult the specific manufacturer's instructions for commercial kits and to follow standard laboratory safety procedures, especially when working with hazardous chemicals like phenol and chloroform.
Phenol-Chloroform RNA Extraction Protocol
-
Homogenization: Homogenize the sample (e.g., cells or tissues) in a suitable volume of a phenol-based lysis reagent (e.g., TRIzol).
-
Phase Separation: Add chloroform to the homogenate, vortex vigorously, and incubate at room temperature for 2-3 minutes. Centrifuge the mixture at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to separate the phases.
-
Aqueous Phase Collection: Carefully transfer the upper, clear aqueous phase to a fresh, nuclease-free tube. Be cautious not to disturb the interphase.
-
RNA Precipitation: Add isopropanol or ethanol to the aqueous phase, mix well, and incubate at room temperature or -20°C to precipitate the RNA.
-
Pelleting: Centrifuge at high speed for 10-30 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 70-80% ethanol to remove residual salts and other contaminants.
-
Drying: Briefly air-dry the pellet. Do not over-dry, as this can make the RNA difficult to resuspend.
-
Resuspension: Resuspend the RNA pellet in an appropriate volume of nuclease-free water or a suitable buffer.
Silica Spin Column Kit Protocol (Generalized)
-
Lysis: Lyse the sample in the provided lysis buffer, which typically contains a chaotropic agent and RNase inhibitors. Homogenize the lysate as needed.
-
Binding: Add ethanol to the lysate to create the binding conditions and apply the mixture to the silica spin column. Centrifuge for a short period to allow the RNA to bind to the silica membrane.
-
Washing: Discard the flow-through and wash the column with the provided wash buffers. This step is usually repeated 2-3 times to ensure the removal of all contaminants.
-
Dry Spin: Perform a final centrifugation step without any added buffer to remove any residual ethanol from the membrane.
-
Elution: Place the column in a clean collection tube, add nuclease-free water or elution buffer directly to the center of the membrane, and centrifuge to elute the purified RNA.
Conclusion: Making the Right Choice for Your Research
The decision between phenol-chloroform extraction and silica spin column kits is not always straightforward and depends on the specific priorities of the experiment.
Phenol-chloroform extraction remains a powerful and cost-effective method, particularly when a high yield of RNA is paramount, especially from small or precious samples.[3][8] However, it is a more laborious and technically demanding procedure that involves hazardous chemicals and carries a higher risk of contamination with phenol or proteins if not performed with care.[8]
Silica spin column kits , on the other hand, offer a faster, safer, and more user-friendly workflow that consistently delivers high-purity RNA with minimal risk of carryover contamination.[6] While the RNA yield may be lower than that of phenol-chloroform extraction, the high quality and consistency of the results make these kits an excellent choice for most molecular biology applications, especially for high-throughput processing.[6]
Ultimately, for researchers and drug development professionals, the choice will depend on a careful consideration of the trade-offs between RNA yield, purity, time, cost, and safety. For applications where the absolute amount of RNA is the limiting factor, the traditional phenol-chloroform method, when executed meticulously, is a viable option. However, for most routine applications where purity, consistency, and speed are the primary concerns, the convenience and reliability of silica spin column kits are hard to beat.
References
- 1. peerj.com [peerj.com]
- 2. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of phenol-chloroform RNA extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A cost-effective RNA extraction technique from animal cells and tissue using silica columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lunanano.com [lunanano.com]
- 7. lifescience.roche.com [lifescience.roche.com]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
advantages and disadvantages of phenol-based nucleic acid purification
For decades, phenol-based extraction has been a cornerstone of molecular biology for isolating DNA and RNA. This method, relying on the differential solubility of macromolecules in organic and aqueous phases, is known for its robustness and cost-effectiveness. However, with the advent of newer technologies, its drawbacks, particularly concerning safety and workflow efficiency, have become more pronounced. This guide provides an objective comparison of phenol-based nucleic acid purification with modern alternatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Phenol-Based Purification: Advantages and Disadvantages
Phenol-chloroform extraction remains a widely used technique due to several key advantages. It is highly effective at denaturing and removing proteins, resulting in relatively pure nucleic acid preparations.[1] This method is versatile and can be applied to a wide range of sample types, including cells, tissues, and bodily fluids, and is scalable for both small and large quantities of starting material.[1][2] From a financial perspective, it is a cost-effective option compared to many commercial kits.[2][3]
However, the disadvantages of phenol-based methods are significant. The process is laborious, multi-stepped, and time-consuming.[2][4] A major concern is the use of hazardous and toxic chemicals like phenol (B47542) and chloroform (B151607), which require careful handling and disposal.[4][5] There is also a risk of carryover of these organic solvents, which can inhibit downstream enzymatic reactions. Furthermore, the technique is prone to user variability, and careful handling is required to avoid contamination between the aqueous and organic phases.[5][6] Incomplete phase separation can lead to lower yields and purity.[7]
Performance Comparison of Nucleic Acid Purification Methods
The choice of purification method significantly impacts the yield, purity, and integrity of the isolated nucleic acids, as well as the time and resources required. The following table summarizes the performance of phenol-based methods in comparison to two common alternatives: silica (B1680970) spin columns and magnetic beads.
| Parameter | Phenol-Chloroform Extraction | Silica Spin Column | Magnetic Beads |
| Yield | Can be very high with proper technique, with minimal loss of nucleic acids.[4] | Generally good, but some loss of nucleic acids during binding and washing steps can occur.[5] | Similar to or slightly lower than spin columns, but highly scalable for high-throughput applications.[4][8] |
| Purity (A260/A280) | DNA: ~1.8; RNA: ~2.0. Lower ratios can indicate protein contamination.[1] | Generally high, with ratios typically in the optimal range. | High purity, comparable to spin columns.[4] |
| Purity (A260/A230) | Can be lower due to potential phenol or guanidinium (B1211019) salt carryover. Expected pure ratio is 2.0-2.2.[1] | Generally high, indicating minimal salt carryover. | High purity, with efficient removal of contaminants. |
| Integrity (RIN/DIN) | Can yield high integrity nucleic acids if performed quickly and carefully to avoid RNase activity. | Good integrity, as the solid-phase nature of the method protects nucleic acids from shear forces. | Excellent integrity due to the gentle binding and elution process. |
| Processing Time | Long and laborious, involving multiple centrifugation and transfer steps.[4] | Fast, can be completed in as little as 15 minutes.[5] | Very fast, with magnetic separation steps taking as little as 30 seconds.[5] |
| Cost per Sample | Low, primarily the cost of bulk reagents.[4] | Moderate, higher than phenol-chloroform due to the cost of columns and buffers.[5] | Moderate to high, depending on the brand and scale. |
| Safety | Hazardous, requires use of toxic and volatile organic solvents.[5] | Safer, avoids the use of phenol and chloroform.[5] | Safest, no organic solvents and minimal handling. |
| Throughput | Low, not easily amenable to automation.[6] | Moderate, 96-well formats are available.[5] | High, easily automated for 96- or 384-well formats.[5] |
Experimental Protocols
Phenol-Chloroform DNA Extraction Protocol
This protocol is a standard method for isolating genomic DNA from mammalian cells.
Materials:
-
Cell pellet
-
Lysis Buffer (10 mM Tris-Cl, pH 8.0; 100 mM EDTA; 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1), pH 8.0
-
Chloroform:Isoamyl Alcohol (24:1)
-
3 M Sodium Acetate (B1210297), pH 5.2
-
100% Ethanol (B145695) (ice-cold)
-
70% Ethanol (ice-cold)
-
Nuclease-free water or TE buffer
Procedure:
-
Resuspend the cell pellet in 1 mL of Lysis Buffer.
-
Add 10 µL of Proteinase K solution and incubate at 55°C for 1-3 hours with occasional vortexing.
-
Add an equal volume of phenol:chloroform:isoamyl alcohol and vortex for 30 seconds.
-
Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.
-
Carefully transfer the upper aqueous phase to a new tube, avoiding the interphase.
-
Add an equal volume of chloroform:isoamyl alcohol, vortex for 30 seconds, and centrifuge at 12,000 x g for 5 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
Add 1/10th volume of 3 M sodium acetate and 2.5 volumes of ice-cold 100% ethanol. Mix gently by inversion until a DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour or overnight.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully discard the supernatant and wash the pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Phenol-Chloroform RNA Extraction Protocol (TRIzol-based)
This protocol describes the isolation of total RNA from cells or tissues using a phenol and guanidinium isothiocyanate-based solution.
Materials:
-
TRIzol® Reagent or similar
-
Chloroform
-
75% Ethanol (in nuclease-free water)
-
Nuclease-free water
Procedure:
-
Homogenize the sample in 1 mL of TRIzol® Reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used. Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
Remove the supernatant and wash the RNA pellet once with 1 mL of 75% ethanol per 1 mL of TRIzol® Reagent used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Discard the supernatant and briefly air-dry the RNA pellet for 5-10 minutes.
-
Dissolve the RNA in an appropriate volume of nuclease-free water by passing the solution a few times through a pipette tip and incubating for 10-15 minutes at 55-60°C.
Visualizing the Workflow and Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Workflow of phenol-based nucleic acid purification.
References
- 1. dna.uga.edu [dna.uga.edu]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of phenol-chloroform RNA extraction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. lunanano.com [lunanano.com]
- 6. biocompare.com [biocompare.com]
- 7. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 8. Comparison of Magnetic Bead and Centrifugal Column Nucleic Acid Extraction Techniques - redantelopetech.com [redantelopetech.com]
yield and quality comparison of manual vs commercial RNA extraction kits
For researchers, scientists, and drug development professionals, the choice between manual and commercial kits for RNA extraction is a critical decision that impacts the yield and quality of the final product, and consequently, the reliability of downstream applications. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.
The isolation of high-quality RNA is a foundational step for a wide range of molecular biology techniques, including RT-qPCR, microarray analysis, and next-generation sequencing.[1] The two most common approaches for RNA extraction are manual methods, predominantly based on organic extraction, and commercial kits, which typically utilize a solid-phase extraction technique.[1]
Manual methods, such as those using TRIzol (a phenol (B47542) and guanidinium (B1211019) isothiocyanate solution), are considered a gold standard due to their ability to rapidly denature proteins and stabilize RNA.[1] In contrast, commercial kits, often employing silica-based spin columns or magnetic beads, offer a more streamlined and user-friendly workflow.[1][2]
Performance Comparison: Yield and Quality
The performance of RNA extraction methods is primarily assessed by the yield of RNA obtained and its quality. Key quality metrics include the A260/A280 and A260/A230 absorbance ratios, which indicate the purity of the RNA sample, and the RNA Integrity Number (RIN), which provides a measure of RNA degradation.[3][4][5][6] An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.[7] The A260/A230 ratio, ideally between 2.0-2.2, reflects contamination by substances like phenol and carbohydrates.[3][7] RIN values range from 1 (completely degraded) to 10 (fully intact), with a RIN of 7 or higher commonly recommended for many gene expression studies.[8]
Here is a summary of representative data comparing manual and commercial RNA extraction kits across different sample types:
| Sample Type | Extraction Method | RNA Yield (µg) | A260/A280 Ratio | A260/A230 Ratio | RNA Integrity Number (RIN) |
| Fathead Minnow Tissues | Qiagen RNeasy Plus Mini (Commercial Kit) | ≥5 | Consistently High | Not specified | ≥7[9] |
| Promega Maxwell® 16 LEV simplyRNA (Commercial Kit) | ≥5 | Consistently High | Not specified | ≥7[9] | |
| Qiagen RNeasy Plus Universal (Commercial Kit) | ≥5 | Not specified | Not specified | <7, but ≥5[9] | |
| Promega SimplyRNA HT (Commercial Kit) | ≥5 | Not specified | Not specified | <7, but ≥5[9] | |
| Ambion MagMAX™-96 (Commercial Kit) | ≥5 | Not specified | Not specified | <5[9] | |
| Canine Whole Blood | TRIzol (Manual) | High | Optimized | Optimized | Good Quality[10][11] |
| QIAamp RNA Blood Mini Kit (Commercial Kit) | High | Optimized | Optimized | Good Quality[10][11] | |
| RiboPure (Commercial Kit) | Low | Not specified | Not specified | Good Quality[10][11] | |
| RNeasy Protect Animal Blood (Commercial Kit) | Highest | Not specified | Not specified | Lower Quality[10][11] | |
| Saccharomyces cerevisiae | Hot Acid Phenol (Manual) | Not specified | Not specified | Not specified | Average 9.96[12] |
| Direct-zol Kit (TRIzol-based Commercial Kit) | Not specified | Not specified | Not specified | Average 9.33[12] | |
| RNeasy Kit (Silica-based Commercial Kit) | Not specified | Not specified | Not specified | Average 9.79[12] |
Experimental Workflows
The workflows for manual and commercial RNA extraction methods differ significantly in their complexity and hands-on time.
Caption: Workflow for a typical manual RNA extraction using TRIzol reagent.
Caption: Workflow for a typical commercial RNA extraction kit using a silica spin column.
Detailed Experimental Protocols
Below are representative protocols for both a manual (TRIzol) and a commercial kit (silica column-based) RNA extraction.
Manual RNA Extraction Protocol: TRIzol Reagent
This protocol is a generalized procedure for RNA extraction using TRIzol reagent and may require optimization for specific cell or tissue types.[13][14][15]
-
Homogenization:
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.[13]
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent used.[13]
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.[13]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.[13]
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used.[13]
-
Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10 minutes at 4°C.[13] The RNA will form a gel-like pellet.
-
-
RNA Wash:
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[13]
-
-
Resuspension:
-
Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet.[16]
-
Resuspend the RNA in an appropriate volume of RNase-free water.
-
Commercial RNA Extraction Kit Protocol: Silica Column-Based
This protocol represents a general workflow for a typical silica spin column-based RNA extraction kit. Specific volumes and incubation times may vary between manufacturers.[17][18]
-
Lysis:
-
Homogenize the sample in the provided lysis buffer containing a chaotropic salt like guanidinium isothiocyanate.[17]
-
-
Binding:
-
Washing:
-
Add the first wash buffer to the spin column and centrifuge. Discard the flow-through. This step removes various contaminants.
-
Add the second wash buffer and centrifuge. Discard the flow-through. This further purifies the bound RNA.
-
-
Drying:
-
Centrifuge the empty spin column to remove any residual ethanol.
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Add RNase-free water directly to the center of the silica membrane and incubate for a few minutes.
-
Centrifuge to elute the purified RNA. The collected flow-through contains the RNA.
-
Conclusion
The choice between manual and commercial RNA extraction kits depends on several factors, including the specific research application, sample type, required throughput, and available resources.
-
Manual methods , like TRIzol extraction, are often favored for their high yield and purity, especially from challenging or lipid-rich samples.[2] However, they are more labor-intensive, require handling of hazardous organic solvents, and can be more prone to variability.[2]
-
Commercial kits provide a simpler, faster, and more standardized workflow, making them suitable for high-throughput applications and reducing inter-sample variability.[1][2] While some kits may offer slightly lower yields than manual methods, many provide RNA of sufficient quality and quantity for most downstream applications.[9][19]
Ultimately, researchers should consider the specific requirements of their experiments when selecting an RNA extraction method. For applications that are highly sensitive to RNA degradation or contamination, the higher purity often achieved with manual methods may be advantageous. For large-scale studies or when consistency and ease of use are paramount, commercial kits are an excellent choice.
References
- 1. lifescience.roche.com [lifescience.roche.com]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA integrity number - Wikipedia [en.wikipedia.org]
- 5. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 6. gene-quantification.de [gene-quantification.de]
- 7. dna.uga.edu [dna.uga.edu]
- 8. grokipedia.com [grokipedia.com]
- 9. A comparison of commercially-available automated and manual extraction kits for the isolation of total RNA from small tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of commercial manual extraction kits for RNA isolation from canine whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of commercial manual extraction kits for RNA isolation from canine whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. health.uconn.edu [health.uconn.edu]
- 14. TRIzol RNA Extraction Protocol - CD Genomics [rna.cd-genomics.com]
- 15. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 16. zymoresearch.com [zymoresearch.com]
- 17. distantreader.org [distantreader.org]
- 18. jenabioscience.com [jenabioscience.com]
- 19. researchgate.net [researchgate.net]
non-toxic alternatives to phenol for DNA and RNA cleanup
The purification of DNA and RNA is a cornerstone of molecular biology, yet the traditional method relying on phenol-chloroform extraction poses significant health and environmental risks. Phenol is a highly toxic and corrosive organic compound, and its use necessitates stringent safety precautions and specialized waste disposal. For researchers, scientists, and drug development professionals seeking safer and more efficient alternatives, a variety of non-toxic methods are now available. This guide provides an objective comparison of these modern techniques, supported by performance data and detailed experimental protocols.
Performance Comparison of Nucleic Acid Purification Methods
The choice of a purification method often depends on a balance between yield, purity, processing time, and cost. While phenol-chloroform extraction has long been a laboratory staple for its ability to yield high quantities of nucleic acids, non-toxic alternatives often provide superior purity and significantly faster workflows.
| Method | Principle | Average Processing Time | DNA/RNA Yield | A260/A280 Purity | A260/A230 Purity | Advantages | Disadvantages |
| Phenol-Chloroform | Organic extraction and phase separation | 1-2 hours | High | Good (1.8-2.0) | Good to Excellent (>2.0) | High yield, effective for difficult samples | Highly toxic, hazardous waste, labor-intensive, risk of organic carryover |
| Silica (B1680970) Spin Columns | Selective binding of nucleic acids to a silica membrane in the presence of chaotropic salts | 20-30 minutes | Moderate to High | Excellent (1.8-2.2)[1][2] | Moderate to Good (can be <2.0 due to salt carryover) | Fast, easy to use, no toxic reagents, high purity DNA.[3][4] | Can be costly, potential for lower yield compared to phenol-chloroform[5], risk of chaotropic salt carryover. |
| Magnetic Beads | Reversible binding of nucleic acids to silica-coated magnetic beads | 15-30 minutes | High | Excellent (1.8-2.0) | Good (>1.8) | Fast, easily automated, no centrifugation, high purity.[6] | Higher cost, potential for bead carryover.[6] |
| Ammonium (B1175870) Acetate (B1210297) Precipitation | Salting-out of proteins, followed by alcohol precipitation of DNA | 1-1.5 hours | Moderate | Good (1.7-1.9) | Good (>1.8) | Inexpensive, non-toxic, effectively removes proteins | Can be less efficient for dilute samples, may not remove all contaminants. |
Experimental Protocols
Silica Spin Column DNA Purification Protocol
This protocol provides a general workflow for purifying DNA using a silica spin column-based kit.
Materials:
-
Lysis Buffer
-
Binding Buffer (containing a chaotropic salt)
-
Wash Buffer (containing ethanol)
-
Elution Buffer (e.g., 10 mM Tris-HCl, pH 8.5) or nuclease-free water
-
Ethanol (B145695) (96-100%)
-
Microcentrifuge tubes (1.5 mL and 2 mL)
-
Silica spin columns with collection tubes
-
Microcentrifuge
Procedure:
-
Sample Lysis: Lyse cells or tissue using the appropriate lysis buffer and protocol for your sample type. This may involve enzymatic digestion (e.g., with Proteinase K) and incubation at elevated temperatures.
-
Adjust Binding Conditions: Add the binding buffer and ethanol to the lysate to promote the binding of DNA to the silica membrane.
-
Bind DNA to Column: Transfer the mixture to a spin column placed in a collection tube. Centrifuge at >10,000 x g for 1 minute. Discard the flow-through. The DNA is now bound to the silica membrane.
-
Wash: Add Wash Buffer to the spin column and centrifuge at >10,000 x g for 1 minute. Discard the flow-through. Repeat this wash step.
-
Dry Column: Centrifuge the empty spin column at maximum speed for 1-2 minutes to remove any residual ethanol.
-
Elute DNA: Place the spin column in a clean 1.5 mL microcentrifuge tube. Add Elution Buffer or nuclease-free water directly to the center of the silica membrane. Incubate at room temperature for 1-5 minutes.
-
Collect Purified DNA: Centrifuge at >10,000 x g for 1 minute to elute the purified DNA. The DNA in the microcentrifuge tube is now ready for downstream applications.
Magnetic Bead-Based RNA Cleanup Protocol
This protocol outlines a general procedure for cleaning up RNA from enzymatic reactions or aqueous solutions using magnetic beads.
Materials:
-
Silica-coated magnetic beads
-
Binding Buffer
-
Wash Buffer (containing ethanol)
-
Nuclease-free water or Elution Buffer
-
Ethanol (96-100%)
-
Magnetic stand
-
Nuclease-free microcentrifuge tubes
Procedure:
-
Prepare Bead Mixture: Vortex the magnetic beads to ensure they are fully resuspended.
-
Bind RNA: Add the binding buffer and the resuspended magnetic beads to your RNA sample. Mix well by pipetting or vortexing. Incubate at room temperature for 5-10 minutes to allow the RNA to bind to the beads.
-
Magnetic Separation: Place the tube on a magnetic stand to capture the beads. The solution should clear as the beads are pulled to the side of the tube. Carefully aspirate and discard the supernatant.
-
Wash Beads: Remove the tube from the magnetic stand, add Wash Buffer, and resuspend the beads by vortexing. Place the tube back on the magnetic stand and discard the supernatant. Repeat this wash step.
-
Dry Beads: With the tube on the magnetic stand, remove any residual ethanol with a fine pipette tip. Air dry the beads for 5-10 minutes. Do not over-dry the beads as this can decrease elution efficiency.
-
Elute RNA: Remove the tube from the magnetic stand. Add nuclease-free water or Elution Buffer and resuspend the beads by vortexing. Incubate at room temperature for 2-5 minutes.
-
Collect Purified RNA: Place the tube back on the magnetic stand. The purified RNA is in the supernatant. Carefully transfer the supernatant to a new nuclease-free tube.
Ammonium Acetate DNA Precipitation Protocol
This protocol is a non-toxic method for precipitating DNA, which is particularly effective at removing proteins.[5][7][8]
Materials:
-
Cell lysate containing DNA
-
Ammonium Acetate (e.g., 7.5 M stock)
-
Ethanol (ice-cold 100% and 70%)
-
TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
-
Microcentrifuge
Procedure:
-
Protein Precipitation: Add ammonium acetate to your cell lysate to a final concentration of 2.0-2.5 M. Vortex thoroughly and incubate on ice for 15 minutes to precipitate proteins.
-
Pellet Proteins: Centrifuge at high speed (>12,000 x g) for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer the supernatant containing the DNA to a new, clean microcentrifuge tube.
-
DNA Precipitation: Add 2 to 2.5 volumes of ice-cold 100% ethanol to the supernatant. Invert the tube several times to mix. You may see the DNA precipitate as a white, stringy substance.
-
Incubate: Incubate at -20°C for at least 30 minutes to an hour to allow the DNA to fully precipitate.
-
Pellet DNA: Centrifuge at high speed (>12,000 x g) for 15-30 minutes at 4°C. A small white pellet of DNA should be visible at the bottom of the tube.
-
Wash DNA Pellet: Carefully decant the ethanol. Add 500 µL of ice-cold 70% ethanol to wash the DNA pellet. This removes residual salts.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes at 4°C.
-
Dry Pellet: Carefully decant the 70% ethanol and air dry the pellet for 10-15 minutes. Be careful not to over-dry the pellet, as it can make it difficult to resuspend.
-
Resuspend DNA: Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.
Visualizing the Workflows
To better understand the procedural differences, the following diagrams illustrate the workflows of traditional phenol-chloroform extraction and a modern, non-toxic alternative.
Caption: A comparison of the workflow for traditional phenol-chloroform extraction versus a non-toxic solid-phase extraction method.
The logical relationship between the steps in a typical non-toxic DNA/RNA cleanup workflow is detailed below.
Caption: The general workflow for non-toxic, solid-phase DNA and RNA purification.
References
- 1. protocols.io [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. Spin column-based nucleic acid purification - Wikipedia [en.wikipedia.org]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. ccrod.cancer.gov [ccrod.cancer.gov]
- 6. DNA extraction using the ammonium acetate technique [protocols.io]
- 7. parisveltsos.com [parisveltsos.com]
- 8. genelink.com [genelink.com]
A Comparative Guide to Assessing RNA Integrity: Phenol-Chloroform Isolation vs. Column-Based Kits
For researchers, scientists, and drug development professionals, the integrity of isolated RNA is a critical determinant for the success of downstream applications such as RNA sequencing, qPCR, and microarray analysis. The RNA Integrity Number (RIN) score, a metric from 1 (completely degraded) to 10 (fully intact), provides a standardized measure of RNA quality. This guide offers an objective comparison of two common RNA isolation methods—the traditional phenol-chloroform extraction and modern column-based kits—assessing their impact on RNA integrity.
Methodology Overview
Phenol-Chloroform Extraction: This classic method relies on the principle of liquid-liquid extraction to separate RNA from DNA and proteins.[1] A monophasic solution of phenol (B47542) and guanidine (B92328) isothiocyanate is used to lyse cells and denature proteins.[2] The addition of chloroform (B151607) creates a phase separation, where RNA remains in the upper aqueous phase, DNA is in the interphase, and proteins are in the lower organic phase.[1] The RNA is then precipitated, typically with isopropanol (B130326).[1]
Column-Based Kits: These kits utilize a solid-phase extraction method with a silica-based membrane that selectively binds RNA in the presence of a high concentration of chaotropic salts.[3] The sample lysate is passed through the column, and after a series of wash steps to remove contaminants, the purified RNA is eluted in a low-salt buffer or nuclease-free water.[3]
Comparative Performance Data
The choice of RNA isolation method can significantly influence the yield, purity, and integrity of the extracted RNA. The following table summarizes typical performance metrics for each method based on published experimental data.
| Performance Metric | Phenol-Chloroform (TRIzol-based) | Column-Based Kit (e.g., RNeasy) | Key Considerations |
| RNA Integrity (RIN Score) | Can achieve very high RIN scores (average ~9.96 in one study)[4] | Consistently high RIN scores (average 9.33-9.79 in the same study)[4] | Phenol-chloroform methods, when performed meticulously, can yield exceptionally intact RNA. Column-based kits offer high consistency. |
| RNA Yield | Generally higher, advantageous for small starting samples[2][5] | May be lower compared to phenol-chloroform methods[2] | Phenol-chloroform extraction can be 2.4 to 93 times more efficient in terms of RNA yield.[6] |
| RNA Purity (A260/280 Ratio) | Can be lower due to potential phenol carryover (often >1.8)[7] | Typically higher and more consistent (closer to the ideal of ~2.0)[2] | A lower A260/280 ratio may indicate protein contamination.[7] |
| RNA Purity (A260/230 Ratio) | Often lower, indicating potential guanidinium (B1211019) thiocyanate (B1210189) contamination (<2.0)[8] | Generally higher, indicating less salt contamination (>1.8)[9] | Low A260/230 ratios can inhibit downstream enzymatic reactions. |
| Hands-on Time | More time-consuming and technically demanding[10] | Faster and simpler procedure | Column-based kits are generally more user-friendly. |
| Safety | Involves hazardous organic solvents (phenol, chloroform)[2] | Uses safer reagents | Phenol and chloroform require handling in a fume hood and specialized waste disposal. |
Experimental Protocols
Detailed methodologies for both RNA isolation techniques are provided below to allow for a comprehensive understanding of each workflow.
Protocol 1: Phenol-Chloroform RNA Extraction (TRIzol-based)
This protocol is a generalized procedure for RNA extraction using a phenol and guanidine isothiocyanate solution.
-
Homogenization:
-
Lyse cells or tissues in 1 mL of TRIzol reagent per 50-100 mg of tissue or 5-10 x 10^6 cells.
-
Homogenize the sample using a mechanical homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol reagent used.
-
Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol (B145695) per 1 mL of TRIzol reagent used.
-
Vortex the sample briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the ethanol wash.
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not over-dry, as this will decrease its solubility.
-
Resuspend the RNA in an appropriate volume of RNase-free water by passing the solution a few times through a pipette tip.
-
Incubate in a water bath at 55-60°C for 10-15 minutes to aid dissolution.
-
Protocol 2: Column-Based RNA Isolation (General Silica-Membrane Kit)
This protocol outlines the typical steps for a spin-column-based RNA purification kit.
-
Lysis:
-
Homogenize cells or tissues in the provided lysis buffer containing a chaotropic salt (e.g., Buffer RLT). This buffer inactivates RNases.
-
-
Binding:
-
Add an equal volume of 70% ethanol to the lysate and mix well by pipetting.
-
Transfer the mixture, including any precipitate that may have formed, to a spin column placed in a 2 mL collection tube.
-
Centrifuge for 15 seconds at ≥ 8,000 x g. Discard the flow-through.
-
-
Washing:
-
Add the first wash buffer (e.g., Buffer RW1) to the spin column.
-
Centrifuge for 15 seconds at ≥ 8,000 x g. Discard the flow-through.
-
Add the second wash buffer (e.g., Buffer RPE) to the spin column.
-
Centrifuge for 15 seconds at ≥ 8,000 x g. Discard the flow-through.
-
Place the spin column in the same collection tube and centrifuge for an additional 1-2 minutes at maximum speed to dry the membrane and remove any residual ethanol.
-
-
Elution:
-
Place the spin column in a new 1.5 mL collection tube.
-
Add 30-50 µL of RNase-free water directly to the center of the silica (B1680970) membrane.
-
Centrifuge for 1 minute at ≥ 8,000 x g to elute the RNA.
-
Visualizing the Workflows and Concepts
To better illustrate the processes and principles discussed, the following diagrams have been generated.
Conclusion
Both phenol-chloroform extraction and column-based kits are effective methods for isolating high-quality RNA. Phenol-chloroform methods can provide a higher yield, which is particularly beneficial when working with limited sample material. However, this method is more technically demanding and carries the risk of organic solvent contamination, which can impact purity measurements and downstream applications. Column-based kits offer a simpler, faster, and safer workflow, consistently delivering high-purity RNA suitable for sensitive applications, albeit sometimes with a lower total yield.
The choice between these methods should be guided by the specific requirements of the experiment, including the amount of starting material, the required RNA purity for downstream applications, and considerations of time, cost, and safety. For applications highly sensitive to contaminants, such as RNA-seq, the high purity and consistency of column-based kits are often favored.[4] For applications where maximizing yield from a small sample is paramount, a carefully performed phenol-chloroform extraction remains a valuable technique.
References
- 1. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifescience.roche.com [lifescience.roche.com]
- 3. Comparison of RNA isolation methods on RNA-Seq: implications for differential expression and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of phenol-chloroform RNA extraction: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Comparison of Modified Manual Acid-Phenol Chloroform Method and Commercial RNA Extraction Kits for Resource Limited Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lunanano.com [lunanano.com]
Navigating the Crucial Step of DNA Extraction for Next-Generation Sequencing: A Comparative Guide
A comprehensive analysis of phenol-chloroform extraction versus modern kit-based methods for obtaining high-quality DNA suitable for next-generation sequencing (NGS) applications.
In the realm of genomics research, the quality of the starting material is paramount to the success of downstream applications. Next-generation sequencing (NGS) has revolutionized our ability to explore complex biological questions, but its accuracy is fundamentally dependent on the integrity and purity of the input DNA. This guide provides a detailed comparison of the traditional phenol-chloroform DNA extraction method with a widely used silica-based spin column alternative, the Qiagen DNeasy Blood & Tissue Kit. We present a synthesis of experimental data, detailed protocols, and visual workflows to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research needs.
Performance Comparison: Phenol-Chloroform vs. Silica Spin Column Kit
The choice of DNA extraction method can significantly impact the yield, purity, and integrity of the isolated DNA, all of which are critical quality metrics for NGS. Below is a summary of performance data compiled from various studies, offering a quantitative comparison between the two methods.
| Parameter | Phenol-Chloroform Extraction | Qiagen DNeasy Blood & Tissue Kit (Silica Spin Column) | Key Considerations |
| DNA Yield | Generally high, can be optimized for large starting material.[1][2] | Consistent and reliable yields, but may be lower than phenol-chloroform for the same amount of starting material.[3] | Phenol-chloroform may be advantageous when the starting material is abundant and maximizing yield is critical. Kits are often preferred for smaller or precious samples due to their consistent performance. |
| DNA Purity (A260/A280 ratio) | Can achieve high purity (~1.8), but is highly dependent on user technique to avoid phenol (B47542) contamination.[2] | Consistently yields DNA with an A260/A280 ratio in the optimal range of 1.8-2.0.[3] | A ratio lower than 1.8 can indicate protein or phenol contamination, which can inhibit downstream enzymatic reactions in NGS library preparation. |
| DNA Purity (A260/A230 ratio) | Prone to lower ratios if residual phenol or other organic solvents are not completely removed. | Generally provides good A260/A230 ratios (ideally >2.0), indicating minimal contamination with salts and organic compounds. | Low A260/A230 ratios can negatively impact NGS library preparation and sequencing efficiency. |
| DNA Integrity | Capable of yielding high molecular weight DNA, which is advantageous for long-read sequencing.[4][5][6] | The process can cause some DNA shearing, potentially resulting in smaller fragment sizes compared to careful phenol-chloroform extraction.[6] | High DNA integrity is crucial for constructing high-quality NGS libraries, especially for applications like de novo genome assembly. DNA Integrity Number (DIN) is a useful metric for assessing this. |
| Hands-on Time | More time-consuming and labor-intensive.[7] | Faster and less technically demanding.[7][8] | Kit-based methods offer a significant advantage in high-throughput workflows. |
| Safety | Involves the use of hazardous and toxic organic solvents (phenol and chloroform).[7] | Utilizes safer, non-toxic reagents.[8] | Proper safety precautions, including working in a fume hood, are essential for phenol-chloroform extraction. |
Visualizing the Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key steps in phenol-chloroform DNA extraction and the general workflow for validating the extracted DNA for NGS applications.
References
- 1. Comparison of a modified phenol/chloroform and commercial-kit methods for extracting DNA from horse fecal material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Phenol-Chloroform Extract vs Commercial Kits - Molecular Biology [protocol-online.org]
- 8. lunanano.com [lunanano.com]
Navigating the Labyrinth of Large-Scale DNA Isolation: A Cost-Effectiveness Showdown
For researchers, scientists, and drug development professionals embarking on large-scale genomic studies, the choice of DNA isolation method is a critical juncture, balancing the eternal triad (B1167595) of cost, time, and quality. This guide provides an in-depth, objective comparison of the traditional workhorse, phenol-chloroform extraction, against modern alternatives, supported by experimental data and detailed protocols to inform your decision-making process.
The stalwart of molecular biology, phenol-chloroform extraction, has long been favored for its low reagent costs and its ability to yield high molecular weight DNA. However, its hazardous nature, labor-intensive workflow, and susceptibility to manual error have paved the way for a host of commercial kits and automated platforms promising speed, safety, and reproducibility. This guide dissects the trade-offs to provide a clear path for selecting the most cost-effective method for your large-scale DNA isolation needs.
Performance Metrics: A Head-to-Head Comparison
The decision to adopt a particular DNA isolation method hinges on a careful evaluation of several key performance indicators. The following tables summarize quantitative data from various studies, offering a comparative snapshot of phenol-chloroform extraction, silica (B1680970) column-based kits, and magnetic bead-based kits in a high-throughput context.
| Parameter | Phenol-Chloroform Extraction | Silica Column-Based Kits (96-well) | Magnetic Bead-Based Kits (96-well) | Source(s) |
| Estimated Cost per Sample | $0.39 - $17.82 | $3.04 - $5.00+ | ~$0.10 - $4.00+ | [1][2][3] |
| Hands-on Time per 96 Samples | 4 - 6 hours | 1.5 - 3 hours | 1 - 2 hours | [4][5] |
| Total Time per 96 Samples | > 6 hours (including precipitation) | ~ 2 - 4 hours | ~ 1.5 - 3 hours | [4][5] |
| Throughput | Low to Medium | High | High (amenable to automation) | [6][7] |
| Toxicity/Safety Concerns | High (use of toxic organic solvents) | Low (requires handling of buffers) | Low (requires handling of buffers) | [8][9] |
| Parameter | Phenol-Chloroform Extraction | Silica Column-Based Kits | Magnetic Bead-Based Kits | Source(s) |
| Average DNA Yield | Generally high, but can be variable | Good to high, consistent | High and consistent | [5][10][11] |
| A260/280 Purity Ratio | ~1.8 (can have phenol (B47542) contamination affecting ratio) | Consistently ~1.8 - 2.0 | Consistently ~1.8 - 2.0 | [3][4][12][13] |
| A260/230 Purity Ratio | Often lower, indicating potential salt contamination | Generally >1.8, indicating good purity | Generally >1.8, indicating good purity | [4] |
| DNA Integrity | Can yield high molecular weight DNA | Good, but can be affected by shearing forces | Excellent, gentle process preserves integrity | [14] |
Experimental Workflows: A Visual Guide
To better understand the practical differences between these methods, the following diagrams illustrate the key steps involved in each workflow.
References
- 1. Pricing + Services — The Genomics Core [gwgenomics.org]
- 2. experts.illinois.edu [experts.illinois.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Comparison of phenol-chloroform and a commercial deoxyribonucleic acid extraction kit for identification of bloodmeal sources from triatomines (Hemiptera: Reduviidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. blog.dnagenotek.com [blog.dnagenotek.com]
- 7. Automation: The Right Platform for High-Throughput DNA Extraction | Norgen Biotek Corp. [norgenbiotek.com]
- 8. How to Use Phenol-Chloroform for DNA Purification | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dna.uga.edu [dna.uga.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
The Performance of Phenol-Purified RNA in Reverse Transcription PCR (RT-qPCR): A Comparative Guide
For researchers and professionals in drug development, the choice of RNA purification method is a critical first step that can significantly impact the reliability and reproducibility of downstream applications like reverse transcription quantitative PCR (RT-qPCR). This guide provides an objective comparison of the traditional phenol-based RNA purification method with modern column-based systems, supported by experimental data and detailed protocols.
Performance Comparison: Phenol-Based vs. Column-Based RNA Purification
The efficacy of an RNA purification method is typically assessed by the yield, purity, and integrity of the isolated RNA, all ofwhich can influence performance in sensitive downstream applications like RT-qPCR.
RNA Yield, Purity, and Integrity
Phenol-based methods, such as those using TRIzol®, are known for their ability to yield high quantities of RNA.[1] However, they are also more susceptible to protein and genomic DNA (gDNA) contamination if not performed with meticulous care.[1] Column-based kits, while sometimes yielding slightly less RNA, generally produce RNA with higher purity, particularly with respect to organic contaminants.[1]
| Parameter | Phenol-Based Purification (e.g., TRIzol®) | Column-Based Purification (e.g., Silica (B1680970) Spin Column Kits) | Reference |
| RNA Yield | Generally higher | Moderate to high | [1] |
| A260/A280 Ratio | Can be lower (1.8 - 2.0), indicating potential protein contamination | Consistently higher (≥2.0), indicating purer RNA | [1][2] |
| A260/A230 Ratio | Often lower (<2.0), suggesting residual phenol (B47542) or other organic contaminants | Generally higher (≥2.0), indicating less organic contamination | [2] |
| RNA Integrity (RIN) | Can be high, but technique-dependent | Consistently high | [2] |
Impact on RT-qPCR Performance
The ultimate test of RNA quality is its performance in downstream applications. In RT-qPCR, the presence of contaminants can significantly inhibit the reverse transcriptase and polymerase enzymes, leading to inaccurate quantification.
Residual phenol from the purification process is a known inhibitor of PCR.[3][4] This inhibition can manifest as an increase in the quantification cycle (Cq) value, which can be misinterpreted as lower gene expression.[5] While phenol contamination may not have a direct influence at very low concentrations (≤ 0.01%), it can lead to inaccurate RNA concentration measurements, resulting in altered template input in the RT-qPCR reaction and consequently shifted Cq values.[3][4]
| RT-qPCR Performance Metric | Phenol-Purified RNA | Column-Purified RNA | Reference |
| Cq Values | Can be higher and more variable due to potential inhibition by residual phenol | Generally lower and more consistent | [5] |
| Assay Efficiency | May be reduced by inhibitors | Typically higher and more reliable | [3] |
| Reproducibility | Can be lower due to technique-dependent purity | Generally higher | [2] |
Experimental Protocols
To ensure a fair comparison, standardized protocols for each purification method followed by a consistent RT-qPCR workflow are essential.
Experimental Workflow Diagram
Caption: Comparative experimental workflow for evaluating RNA purification methods.
Protocol 1: Phenol-Based RNA Purification (TRIzol® Method)
This protocol is adapted from standard TRIzol® reagent procedures.[6][7]
-
Homogenization:
-
For cell cultures, add 1 mL of TRIzol® reagent per 1-10 x 10^6 cells and pass the lysate several times through a pipette.
-
For tissues, homogenize 50-100 mg of tissue in 1 mL of TRIzol® reagent.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol® reagent, cap the tube securely, and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol® reagent used.
-
Incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695) per 1 mL of TRIzol® reagent used.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA in RNase-free water.
-
Protocol 2: Column-Based RNA Purification
This protocol is a generalized procedure for silica spin column-based kits.[8]
-
Lysis:
-
Homogenize cells or tissue in the provided lysis buffer containing a chaotropic salt.
-
-
Binding:
-
Add ethanol to the lysate to promote RNA binding to the silica membrane.
-
Transfer the mixture to a spin column and centrifuge. The RNA binds to the membrane while impurities pass through.
-
-
Washing:
-
Wash the membrane with the provided wash buffers to remove proteins and other contaminants. This step is typically performed twice.
-
An optional on-column DNase digestion can be performed to remove any contaminating gDNA.[9]
-
-
Elution:
-
Place the spin column in a clean collection tube.
-
Add RNase-free water directly to the center of the membrane and centrifuge to elute the purified RNA.
-
Protocol 3: Reverse Transcription Quantitative PCR (RT-qPCR)
This is a general two-step RT-qPCR protocol.[10][11]
Reverse Transcription (cDNA Synthesis) Workflow
References
- 1. Comparison of commercial RNA extraction kits and qPCR master mixes for studying gene expression in small biopsy tissue samples from the equine gastric epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ita.promega.com [ita.promega.com]
- 3. researchgate.net [researchgate.net]
- 4. Detection of phenol contamination in RNA samples and its impact on qRT-PCR results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 7. cancer.gov [cancer.gov]
- 8. surgery.pitt.edu [surgery.pitt.edu]
- 9. RNA Isolation for qRT-PCR | Thermo Fisher Scientific - US [thermofisher.com]
- 10. elearning.unite.it [elearning.unite.it]
- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Phenol and Pyridine in a Laboratory Setting
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The proper disposal of hazardous chemicals is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for managing waste streams of common reagents like phenol (B47542) and pyridine (B92270) is paramount. This guide provides essential, step-by-step logistical and safety information for the proper disposal of phenol and pyridine, ensuring compliance and minimizing risk.
The primary and most crucial step in the disposal of both phenol and pyridine is to treat them as hazardous waste. Under no circumstances should these chemicals be poured down the drain.[1][2] All waste, including pure substances, solutions, and contaminated materials, must be collected in designated, properly labeled containers for disposal by a licensed hazardous waste management company.
Immediate Safety and Handling of Chemical Waste
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Both phenol and pyridine pose significant health risks upon contact, inhalation, or ingestion.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield. | To protect eyes from splashes of liquid waste. |
| Hand Protection | For phenol, utility-grade neoprene or butyl gloves over nitrile gloves are recommended, especially for concentrated solutions. For dilute solutions (<10%), double-gloving with nitrile gloves may suffice.[1] For pyridine, butyl rubber or Viton® gloves are recommended.[3] | To prevent skin contact and absorption. Phenol can cause severe chemical burns and systemic toxicity, while pyridine is also readily absorbed through the skin. |
| Body Protection | A fully-buttoned laboratory coat. A chemically resistant apron is recommended when handling larger quantities of waste. | To protect clothing and skin from contamination. |
| Respiratory Protection | All handling of phenol and pyridine waste should be conducted in a certified chemical fume hood.[2] | To avoid the inhalation of harmful vapors. |
Quantitative Data for Disposal and Regulatory Compliance
Understanding the regulatory thresholds and disposal parameters is essential for ensuring compliance. The following table summarizes key quantitative data for the disposal of phenol and pyridine.
| Parameter | Phenol | Pyridine |
| EPA Hazardous Waste Code | U188[4] | U196, F005, D038[5] |
| Toxicity Characteristic Leaching Procedure (TCLP) Regulatory Level | Not explicitly listed with a TCLP level, but is a listed hazardous waste (U188). | 5.0 mg/L[4] |
| Recommended Incineration Temperature | General hazardous waste incineration temperatures range from 850°C to 1,450°C.[6] | - Rotary Kiln: 820°C - 1,600°C- Liquid Injection: 650°C - 1,600°C- Fluidized Bed: 450°C - 980°C |
Step-by-Step Disposal Protocol
The following protocol outlines the standard and safest procedure for the disposal of phenol and pyridine waste in a laboratory setting. In-laboratory treatment of hazardous waste is generally not recommended due to the potential for hazardous reactions and the creation of larger volumes of waste. Collection for professional disposal is the preferred method.
1. Waste Collection and Segregation:
-
Aqueous and Organic Waste: Collect all liquid waste containing phenol or pyridine in separate, designated, and clearly labeled hazardous waste containers.[7] The containers should be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.[8]
-
Solid Waste: All materials contaminated with phenol or pyridine, such as pipette tips, centrifuge tubes, gloves, and absorbent pads from spill cleanups, must be collected in a separate, sealed container labeled as solid hazardous waste.[2] Do not dispose of these materials in the regular trash.
-
Avoid Mixing: Do not mix phenol or pyridine waste with other incompatible waste streams. Phenol is incompatible with strong oxidizers, strong acids, and certain metals.[9] Pyridine is incompatible with strong oxidizers and acids.[5]
2. Labeling of Waste Containers:
-
Clearly label each waste container with "Hazardous Waste" and the full chemical name(s) of the contents (i.e., "Phenol Waste," "Pyridine Waste").[2]
-
Include the date when the waste was first added to the container.
-
If the waste is a mixture, list all components and their approximate concentrations.
3. Storage of Waste:
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[8]
-
Store containers in secondary containment to prevent the spread of material in case of a leak.
4. Arranging for Disposal:
-
Once a waste container is full or is no longer being used, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
Experimental Protocol: Neutralization of Dilute Pyridine Waste (for specific, approved cases)
While collection for professional disposal is the standard, in some specific and controlled circumstances, a final neutralization step of a dilute aqueous solution of pyridine from a reaction workup may be permissible before it is collected as hazardous waste. This should only be performed by trained personnel with a full understanding of the reaction and with prior approval from their institution's safety officer. This is not a method for disposing of bulk pyridine.
Objective: To neutralize a small quantity of dilute aqueous pyridine waste to form pyridinium (B92312) hydrochloride, which is then collected as hazardous waste.
Materials:
-
Dilute aqueous waste containing pyridine.
-
Dilute hydrochloric acid (e.g., 1M HCl).
-
pH indicator strips or a calibrated pH meter.
-
Appropriate PPE (chemical splash goggles, lab coat, butyl rubber gloves).
-
Stir plate and stir bar.
-
Designated hazardous waste container.
Procedure:
-
Perform the entire procedure in a certified chemical fume hood.
-
Place the beaker containing the dilute pyridine waste on a stir plate and add a stir bar.
-
Begin stirring the solution gently.
-
Slowly and carefully add dilute hydrochloric acid dropwise to the pyridine solution.[10] The reaction is exothermic, so addition should be slow to control the temperature.
-
Monitor the pH of the solution periodically using pH indicator strips or a pH meter.
-
Continue adding dilute HCl until the pH of the solution is between 2 and 3.[10]
-
Once the desired pH is reached, stop adding acid and allow the solution to stir for a few more minutes to ensure the reaction is complete.
-
Transfer the neutralized solution (which now contains pyridinium hydrochloride) to a properly labeled hazardous waste container for disposal.
Note on Phenol Neutralization: There are no widely recommended, safe, and simple laboratory protocols for the bulk neutralization of phenol waste for disposal. Due to its hazardous nature and the potential for dangerous reactions, all phenol waste should be collected for professional disposal without in-lab treatment.
Logical Workflow for Phenol and Pyridine Disposal
The following diagram illustrates the decision-making process for the proper disposal of phenol and pyridine in a laboratory setting.
Caption: Disposal workflow for phenol and pyridine waste.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of phenol and pyridine waste, protecting themselves, their colleagues, and the environment.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 3. benchchem.com [benchchem.com]
- 4. tceq.texas.gov [tceq.texas.gov]
- 5. actylislab.com [actylislab.com]
- 6. toolkit.pops.int [toolkit.pops.int]
- 7. ehs.berkeley.edu [ehs.berkeley.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
Safeguarding Your Research: A Comprehensive Guide to Handling Phenol-Pyridine Mixtures
Essential safety protocols and logistical plans are critical for laboratory personnel handling the hazardous phenol-pyridine mixture. This guide provides immediate, actionable steps for the safe use and disposal of this chemical combination, ensuring the well-being of researchers and the integrity of their work.
Phenol (B47542) is a toxic and corrosive compound that can cause severe skin burns and systemic toxicity.[1][2] Pyridine is a flammable liquid with a noxious odor that can cause irritation to the respiratory system, skin, and eyes.[3] When combined, these chemicals present a significant hazard that demands strict adherence to safety procedures. All handling of phenol-pyridine mixtures should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate personal protective equipment is paramount to prevent exposure. Due to the composite nature of the phenol-pyridine mixture, PPE recommendations are based on the highest level of protection required for the individual components.
| Body Part | Recommended PPE | Material/Specification | Rationale & Citation |
| Hands | Double Gloving System: - Inner Glove - Outer Glove | - Inner: Nitrile - Outer: Neoprene or Butyl Rubber | Phenol can penetrate nitrile gloves, especially in the presence of other solvents.[4][5] Neoprene and butyl rubber offer better resistance to both phenol and pyridine.[1][2] Double gloving provides an additional layer of protection. |
| Eyes/Face | Chemical Splash Goggles and a Face Shield | ANSI Z87.1 compliant | Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional barrier for the entire face.[1][2] |
| Body | Chemical-Resistant Lab Coat or Apron | Fully buttoned, long-sleeved lab coat. A butyl rubber or neoprene apron should be worn over the lab coat if there is a significant splash risk.[2] | Protects against skin contact from splashes and spills.[2] |
| Respiratory | Air-Purifying Respirator with an Organic Vapor/Acid Gas Cartridge | NIOSH-approved | Recommended for situations where fume hood use is not feasible or in the event of a large spill.[6] A proper fit test and training are required before use. |
| Feet | Closed-toe, chemical-resistant shoes | Leather or other impervious material | Protects feet from spills.[1][2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is crucial for minimizing risks associated with phenol-pyridine mixtures.
1. Preparation and Pre-Handling:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary materials, including the phenol-pyridine solution, experimental apparatus, and waste containers, inside the fume hood.
-
Verify that an emergency eyewash station and safety shower are accessible within a 10-second travel distance.[1][2]
-
Don all required personal protective equipment as outlined in the table above.
2. Handling and Experimental Procedure:
-
Conduct all work within the sash of the fume hood, keeping the sash as low as possible.
-
Use caution to avoid splashes and the generation of aerosols.
-
Keep all containers of the phenol-pyridine mixture tightly sealed when not in use.[3]
3. Post-Handling and Decontamination:
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the phenol-pyridine mixture using soap and water.[7]
-
Carefully remove PPE, avoiding contact with contaminated areas. Remove gloves last and wash hands thoroughly with soap and water.[3]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Phenol-pyridine waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
1. Waste Collection:
-
Collect all liquid phenol-pyridine waste in a designated, leak-proof, and clearly labeled hazardous waste container.[3][8] The container should be compatible with both phenol and pyridine.
-
Solid waste contaminated with the phenol-pyridine mixture (e.g., pipette tips, gloves, paper towels) should be collected in a separate, sealed, and labeled container.[9]
2. Labeling and Storage:
-
Label all waste containers with "Hazardous Waste," the full chemical names ("Phenol" and "Pyridine"), and the approximate concentrations.
-
Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizers.[3]
3. Final Disposal:
-
Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[1]
-
Never dispose of phenol-pyridine waste down the drain.[8]
Emergency Procedures: Responding to Exposures and Spills
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10]
-
After initial flushing, apply polyethylene (B3416737) glycol (PEG 300 or 400) to the affected area if available.[4][11]
-
Seek immediate medical attention.[2]
In case of eye contact:
-
Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[9]
-
Seek immediate medical attention.[2]
In case of a spill:
-
For small spills within a fume hood, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[1][6] Collect the absorbed material in a sealed container for hazardous waste disposal.
-
For large spills, evacuate the area, notify others, and contact your institution's EHS or emergency response team.[1][12]
Caption: Workflow for the safe handling and disposal of phenol-pyridine mixtures.
References
- 1. fau.edu [fau.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 7. twu.edu [twu.edu]
- 8. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. wcu.edu [wcu.edu]
- 11. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 12. One moment, please... [lonestarhazmat.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
